2(1H)-Pyridinone, 3,6-dimethyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKBXYPRMUMUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342177 | |
| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53428-02-7 | |
| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2(1H)-Pyridinone, 3,6-dimethyl- chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structure
2(1H)-Pyridinone, 3,6-dimethyl-, a substituted pyridinone derivative, presents a scaffold of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental data.
Chemical Structure and Identifiers
The structural representation and key identifiers of 2(1H)-Pyridinone, 3,6-dimethyl- are crucial for its unambiguous identification in research and development.
-
IUPAC Name: 3,6-dimethylpyridin-2(1H)-one
-
CAS Number: 53428-02-7
-
Molecular Formula: C₇H₉NO
-
Molecular Weight: 123.15 g/mol
-
Canonical SMILES: CC1=CC=C(C)C(=O)N1
-
InChI Key: InChI=1S/C7H9NO/c1-5-3-2-4-6(2)8-7(5)9/h2-4H,1-2H3,(H,8,9)
The molecule features a pyridin-2-one core with methyl groups substituted at the 3 and 6 positions. This substitution pattern influences its electronic properties and steric hindrance, which in turn affect its reactivity and biological activity.
Physicochemical Properties
Precise physicochemical data is essential for predicting the behavior of a compound in various experimental and biological systems.
| Property | Value | Source |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Physical State | Solid (predicted) | General knowledge |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The synthesis of pyridinone derivatives is a well-established area of organic chemistry, with several general methods available. While a specific, detailed protocol for 2(1H)-Pyridinone, 3,6-dimethyl- is not explicitly documented in the provided search results, a plausible synthetic approach can be inferred from the synthesis of similar compounds.
General Synthetic Strategy
A common and effective method for the synthesis of substituted 2-pyridones is the Guareschi-Thorpe reaction, which involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide derivative. For the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-, a potential pathway would involve the reaction of a substituted β-ketoester with an appropriate nitrogen source.
Another general approach involves a one-pot, three-component reaction. For instance, the synthesis of 3-cyano-4,6-dimethyl-2-pyridone has been achieved through a reaction of acetylacetone, malononitrile, and ammonium acetate.[1] This suggests that a similar multicomponent reaction strategy could be adapted for the synthesis of the target molecule.
Logical Workflow for a Plausible Synthesis:
Caption: Plausible synthetic workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of synthesized compounds. While specific spectra for 2(1H)-Pyridinone, 3,6-dimethyl- are not available, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, likely as singlets in the range of δ 2.0-2.5 ppm. The protons on the pyridinone ring would appear as doublets or multiplets in the aromatic region (δ 6.0-8.0 ppm), with their specific chemical shifts and coupling constants depending on the substitution pattern. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon (δ > 160 ppm), the carbons of the pyridinone ring (in the aromatic region), and the two methyl carbons (in the aliphatic region).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the methyl groups and the aromatic ring would be observed around 2850-3100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.15 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and other characteristic cleavages of the pyridinone ring.
Biological Activity and Potential Applications
Pyridinone-containing compounds are recognized as "privileged scaffolds" in drug discovery due to their ability to act as hydrogen bond donors and acceptors, their metabolic stability, and their favorable solubility and lipophilicity profiles.
Derivatives of 2-pyridone have demonstrated a wide range of biological activities, including:
-
Anticancer agents
-
Antiviral agents
-
Antimicrobial agents
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Inhibitors of phosphodiesterase 3 (PDE3) , a target for heart failure and platelet aggregation.[1]
While specific biological targets and signaling pathways for 2(1H)-Pyridinone, 3,6-dimethyl- have not been explicitly identified in the available literature, its structural similarity to other biologically active pyridinones suggests its potential as a lead compound in drug discovery programs. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly for central nervous system agents and anti-inflammatory drugs, has been noted. It also serves as a building block in agrochemical research.
Potential Drug Discovery Workflow:
Caption: A typical drug discovery workflow starting with a lead compound.
Conclusion
2(1H)-Pyridinone, 3,6-dimethyl- is a heterocyclic compound with significant potential in medicinal chemistry and as a synthetic intermediate. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a comprehensive overview of its known properties and structure, along with predictive insights into its synthesis and spectroscopic characteristics based on the well-understood chemistry of the pyridinone class. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its biological activity in greater detail, paving the way for its potential application in the development of new therapeutics and other advanced materials.
References
Physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C₇H₉NO. As a substituted pyridinone, it belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyridin-2(1H)-one core is a key pharmacophore found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3,6-dimethylpyridin-2(1H)-one, its synthesis, and its potential applications in drug discovery and development.
Core Physical and Chemical Properties
While specific experimental data for 3,6-dimethylpyridin-2(1H)-one is limited in publicly available literature, the fundamental properties can be summarized. It is recognized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of central nervous system agents and anti-inflammatory drugs[1].
Table 1: Physical and Chemical Properties of 3,6-dimethylpyridin-2(1H)-one
| Property | Value | Source(s) |
| CAS Number | 53428-02-7 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 3,6-dimethylpyridin-2(1H)-one are not explicitly detailed in readily available literature. However, general synthetic strategies for substituted pyridin-2(1H)-ones can be adapted. These methods often involve cyclization reactions of appropriately substituted acyclic precursors.
One common approach involves the condensation of a β-ketoester with an amine, followed by cyclization. For the synthesis of 3,6-dimethylpyridin-2(1H)-one, a potential pathway could involve the reaction of a derivative of 3-methyl-5-hexenoic acid or a related open-chain precursor.
A general experimental workflow for the synthesis of substituted pyridin-2(1H)-ones often includes the following steps, which can be optimized for the target molecule:
Figure 1: General workflow for the synthesis and characterization of pyridin-2(1H)-one derivatives.
Researchers aiming to synthesize 3,6-dimethylpyridin-2(1H)-one would need to select appropriate starting materials and reaction conditions, followed by purification and rigorous characterization to confirm the structure of the final product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 3,6-dimethylpyridin-2(1H)-one
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two methyl groups, two vinyl protons, and one N-H proton. The chemical shifts and coupling constants would be indicative of their positions on the pyridinone ring. |
| ¹³C NMR | Resonances for seven carbon atoms, including two methyl carbons, two sp² carbons of the C=C bond, one sp² carbon of the C=O group, and two additional sp² carbons in the ring. |
| FT-IR | Characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the lactam (around 1650-1680 cm⁻¹), and C=C stretching in the ring. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 123.15. Fragmentation patterns would involve the loss of methyl groups and other characteristic fragments of the pyridinone ring. |
Biological Activity and Potential Applications
While specific biological activities for 3,6-dimethylpyridin-2(1H)-one have not been extensively reported, its classification as a pharmaceutical intermediate suggests its utility as a building block for more complex, biologically active molecules[1]. The pyridin-2(1H)-one scaffold is present in a wide range of compounds with demonstrated therapeutic effects, including anti-inflammatory, analgesic, and central nervous system activities[2][3].
The potential mechanism of action of drugs derived from this scaffold would depend on the other functional groups and substituents attached to the pyridinone core. These modifications dictate the molecule's ability to interact with specific biological targets such as enzymes or receptors.
Figure 2: Logical relationship of 3,6-dimethylpyridin-2(1H)-one as a scaffold in drug discovery.
Conclusion
3,6-dimethylpyridin-2(1H)-one is a valuable heterocyclic compound with potential as a key intermediate in the synthesis of novel therapeutic agents. While detailed experimental data for this specific isomer is scarce, its structural similarity to other biologically active pyridinones highlights its importance for further investigation. Future research should focus on developing efficient synthetic routes, fully characterizing its physical and chemical properties, and exploring the biological activities of its derivatives to unlock its full potential in drug discovery and development.
References
- 1. 3,6-Dimethylpyridin-2(1H)-one [myskinrecipes.com]
- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 2(1H)-Pyridinone, 3,6-dimethyl- (NMR, IR, Mass Spec)
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2(1H)-pyridinone, a core scaffold in many pharmaceutical compounds. Due to the limited availability of published experimental data for the specific derivative, 2(1H)-Pyridinone, 3,6-dimethyl-, this document focuses on the well-characterized parent molecule, 2(1H)-Pyridinone. The methodologies and interpretive guidance provided are broadly applicable to its derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the parent compound, 2(1H)-Pyridinone. This information serves as a foundational reference for the characterization of its substituted analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2(1H)-Pyridinone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 | ddd | 9.3, 6.7, 1.9 | H6 |
| 7.29 | ddd | 9.3, 6.6, 2.3 | H4 |
| 6.57 | ddd | 6.7, 6.6, 1.0 | H5 |
| 6.20 | ddd | 9.3, 2.3, 1.0 | H3 |
| 12.1 (broad) | s | - | N-H |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 2(1H)-Pyridinone
| Chemical Shift (δ) ppm | Assignment |
| 162.8 | C2 (C=O) |
| 140.2 | C4 |
| 135.5 | C6 |
| 119.8 | C3 |
| 105.8 | C5 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2(1H)-Pyridinone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2900 | Strong, Broad | N-H Stretch |
| 1680-1640 | Strong | C=O Stretch (Amide I) |
| 1600-1580 | Medium | C=C Stretch |
| 1550-1530 | Medium | N-H Bend (Amide II) |
| 780-740 | Strong | C-H Out-of-plane Bend |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2(1H)-Pyridinone
| m/z | Relative Intensity (%) | Assignment |
| 95.04 | 100 | [M]⁺ (Molecular Ion) |
| 67.04 | ~35 | [M-CO]⁺ |
| 66.03 | ~20 | [M-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a stable, solid organic compound such as a 2(1H)-pyridinone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
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Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the final solution height is approximately 4-5 cm.
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Cap the NMR tube securely.
-
-
Instrument Setup:
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Insert the NMR tube into the spinner turbine and adjust its position.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans (hundreds to thousands) is usually necessary due to the low natural abundance of ¹³C.
-
Set the appropriate spectral width and acquisition time for the desired resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply pressure to the sample using the instrument's anvil to ensure good contact with the ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
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-
Data Processing:
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The software will automatically perform the background subtraction.
-
Label the significant peaks with their corresponding wavenumbers.
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Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol
-
Sample Introduction:
-
For volatile and thermally stable compounds, a direct insertion probe (DIP) or a gas chromatography (GC) inlet can be used.
-
For a DIP, a small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source. The sample is heated to induce vaporization.
-
If using a GC inlet, the sample is first dissolved in a volatile solvent and injected into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller charged species.
-
-
Mass Analysis:
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The generated ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and their abundance is recorded.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Tautomeric Forms of 3,6-Dimethyl-2-hydroxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine. It delves into the structural aspects of the primary tautomers, the influence of environmental factors on their relative stability, and the key experimental and computational methodologies employed for their characterization. This document aims to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science by consolidating fundamental principles and practical approaches for studying this important class of heterocyclic compounds.
Introduction: The Tautomerism of 2-Hydroxypyridines
The tautomerism of 2-hydroxypyridines, a class of aromatic heterocyclic compounds, is a well-documented phenomenon of significant interest in various fields of chemistry and biology.[1] These compounds can exist in two primary tautomeric forms: the 2-hydroxypyridine (enol or lactim) form and the 2-pyridone (keto or lactam) form. This equilibrium is established through a prototropic shift, specifically the transfer of a proton between the exocyclic oxygen and the ring nitrogen atom.[2]
The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and the solid-state packing forces.[3][4] Understanding and controlling this tautomeric balance is crucial as the different forms can exhibit distinct chemical reactivity, spectroscopic properties, and biological activity.
This guide focuses specifically on 3,6-dimethyl-2-hydroxypyridine, providing a detailed examination of its tautomeric behavior based on established principles for substituted 2-hydroxypyridines.
The Tautomeric Forms of 3,6-Dimethyl-2-hydroxypyridine
The two principal tautomers of 3,6-dimethyl-2-hydroxypyridine are:
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3,6-dimethylpyridin-2(1H)-one (Keto/Lactam form): This form contains a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.
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3,6-dimethylpyridin-2-ol (Enol/Lactim form): This form possesses a hydroxyl group (-OH) attached to the pyridine ring, rendering it a fully aromatic system.
The equilibrium between these two forms is a dynamic process. In the solid state, 2-pyridone and its derivatives predominantly exist in the keto form, which is stabilized by intermolecular hydrogen bonding.[3] In solution, the equilibrium is highly dependent on the solvent. Non-polar solvents tend to favor the less polar enol form, while polar solvents stabilize the more polar keto form.[3][4]
Experimental Methodologies for Studying Tautomerism
Several spectroscopic and analytical techniques are employed to investigate the tautomeric equilibrium of 2-hydroxypyridines.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a powerful tool for the quantitative determination of the amounts of the two tautomeric forms in different solvents.[5][6] The enol and keto forms exhibit distinct absorption maxima due to differences in their electronic structures. By comparing the spectrum of the compound with those of its N-methyl (fixed keto) and O-methyl (fixed enol) analogs, the equilibrium constant can be determined.[5][6]
Experimental Protocol: UV/Vis Spectroscopic Determination of Tautomeric Equilibrium
-
Preparation of Stock Solutions: Prepare stock solutions of 3,6-dimethyl-2-hydroxypyridine and its corresponding N-methyl and O-methyl derivatives of known concentrations in the desired solvents (e.g., polar and non-polar).
-
Sample Preparation: Prepare a series of dilutions for each compound in the respective solvents to ensure the measurements are within the linear range of the spectrophotometer.
-
Spectral Acquisition: Record the UV/Vis absorption spectra for all solutions over a suitable wavelength range (typically 200-400 nm).
-
Data Analysis:
-
Identify the characteristic absorption maxima (λmax) for the fixed keto (N-methyl) and enol (O-methyl) derivatives.
-
The spectrum of 3,6-dimethyl-2-hydroxypyridine will be a composite of the spectra of the two tautomers.
-
The molar extinction coefficients (ε) of the pure tautomers at their respective λmax are determined from the spectra of the fixed derivatives.
-
The ratio of the two tautomers in the equilibrium mixture can be calculated by solving a set of simultaneous equations based on the absorbance at the λmax of each tautomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR spectroscopy is a cornerstone of structural elucidation, its application in discriminating between the tautomers of 2-hydroxypyridines can be challenging due to rapid proton exchange on the NMR timescale.[5][6] However, in some cases, particularly at low temperatures or with specific substitution patterns, distinct signals for both tautomers can be observed. More commonly, the observed chemical shifts are a weighted average of the shifts of the individual tautomers. Comparing the 1H and 13C NMR spectra with those of the N-methyl and O-methyl derivatives can provide qualitative and sometimes quantitative information about the predominant tautomer.[7]
Experimental Protocol: NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation: Dissolve accurately weighed samples of 3,6-dimethyl-2-hydroxypyridine and its N-methyl and O-methyl analogs in the desired deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Spectral Acquisition: Acquire 1H and 13C NMR spectra for all samples under identical conditions (temperature, concentration).
-
Data Analysis:
-
Assign the resonances in the spectra of the fixed N-methyl and O-methyl derivatives.
-
Compare the chemical shifts of the protons and carbons in the spectrum of 3,6-dimethyl-2-hydroxypyridine with those of the fixed derivatives.
-
Chemical shifts closer to the N-methyl derivative suggest a predominance of the keto form, while shifts closer to the O-methyl derivative indicate a higher population of the enol form.
-
For quantitative analysis (if separate signals are observed), integrate the corresponding signals for each tautomer. The ratio of the integrals will provide the tautomeric ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of the keto or enol form. The keto tautomer will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1670 cm-1. The enol tautomer will show a broad O-H stretching band (around 3400 cm-1) and a C=N stretching vibration. In the solid state, the presence of a strong C=O band and the absence of a distinct O-H band confirms the predominance of the pyridone form.[3]
Computational Chemistry Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the tautomerism of 2-hydroxypyridines.[4][8][9] These methods can be used to:
-
Calculate the relative energies of the tautomers in the gas phase and in different solvents (using continuum solvent models).[8]
-
Predict the geometric parameters and vibrational frequencies of each tautomer.
-
Simulate NMR and UV/Vis spectra to aid in the interpretation of experimental data.
-
Investigate the transition state and energy barrier for the tautomeric interconversion.
Methodology: DFT Calculations for Tautomer Analysis
-
Structure Optimization: The geometries of the keto and enol tautomers are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a polarizable continuum model (PCM).
-
Property Calculations: Spectroscopic properties such as NMR chemical shifts (using the GIAO method) and electronic transitions (using TD-DFT) can be calculated to compare with experimental data.
Quantitative Data
Table 1: Expected Tautomeric Equilibrium Trends for 3,6-Dimethyl-2-hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected KT Range |
| Cyclohexane | 2.0 | Enol (3,6-dimethylpyridin-2-ol) | < 1 |
| Dioxane | 2.2 | Enol (3,6-dimethylpyridin-2-ol) | ~ 1 |
| Chloroform | 4.8 | Keto (3,6-dimethylpyridin-2(1H)-one) | > 1 |
| Ethanol | 24.6 | Keto (3,6-dimethylpyridin-2(1H)-one) | >> 1 |
| Water | 80.1 | Keto (3,6-dimethylpyridin-2(1H)-one) | >> 1 |
Note: The expected KT ranges are qualitative estimations based on the behavior of the parent 2-hydroxypyridine and other substituted derivatives.
Visualizations
Caption: Tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine.
Caption: Workflow for the study of tautomerism.
Conclusion
The tautomeric equilibrium of 3,6-dimethyl-2-hydroxypyridine between its keto and enol forms is a fundamental characteristic that dictates its physicochemical properties and reactivity. While direct quantitative data for this specific molecule is limited, a comprehensive understanding can be achieved by applying the well-established principles governing the tautomerism of the broader class of 2-hydroxypyridines. The judicious use of experimental techniques such as UV/Vis, NMR, and IR spectroscopy, complemented by computational modeling, provides a robust framework for characterizing this equilibrium. This guide serves as a foundational resource for scientists and researchers, enabling them to effectively investigate and harness the unique properties of 3,6-dimethyl-2-hydroxypyridine and related compounds in their respective fields.
References
- 1. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2(1H)-pyridinone, 3,6-dimethyl- derivatives, focusing on their potential as therapeutic agents. This document details their antimicrobial and antitumor properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Core Biological Activities
Derivatives of 3,6-dimethyl-2(1H)-pyridinone have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry. The primary biological activities investigated for these compounds are their efficacy as antimicrobial and antitumor agents.
Antitumor Activity: Tubulin Polymerization Inhibition
A notable series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization.[1] Microtubules are crucial components of the cytoskeleton and are essential for cell division. By disrupting the dynamics of microtubule assembly, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
One of the most potent compounds in this series, SKLB0533, has demonstrated significant antitumor activity against a panel of seven colorectal carcinoma (CRC) cell lines, with IC50 values ranging from 44.5 to 135.5 nM.[1] Importantly, SKLB0533 exhibited high selectivity, showing no significant activity against a panel of 420 kinases or EZH2. Further studies in a HCT116 xenograft model showed that SKLB0533 could suppress tumor growth without causing notable toxicity to major organs, highlighting its potential as a lead compound for the development of novel anticancer drugs.[1]
| Compound | Cell Line | IC50 (nM) | Reference |
| SKLB0533 | HCT116 | 44.5 | [1] |
| SKLB0533 | HT29 | 65.2 | [1] |
| SKLB0533 | SW480 | 88.1 | [1] |
| SKLB0533 | SW620 | 102.3 | [1] |
| SKLB0533 | LoVo | 135.5 | [1] |
| SKLB0533 | DLD1 | 78.9 | [1] |
| SKLB0533 | RKO | 95.7 | [1] |
Antimicrobial Activity: DNA Gyrase Inhibition
Certain derivatives of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile have exhibited promising antimicrobial and antifungal activities.[2][3][4][5] The proposed mechanism of action for some of these compounds is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. By inhibiting this enzyme, these compounds prevent the necessary supercoiling and relaxation of DNA, ultimately leading to bacterial cell death.
A range of these derivatives has been synthesized and tested against various Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 8a | Staphylococcus aureus | 6.25 | [5] |
| 8a | Bacillus subtilis | 12.5 | [5] |
| 8a | Escherichia coli | 12.5 | [5] |
| 8a | Pseudomonas aeruginosa | 25 | [5] |
| 8a | Candida albicans | 12.5 | [5] |
| 8b | Staphylococcus aureus | 3.12 | [5] |
| 8b | Bacillus subtilis | 6.25 | [5] |
| 8b | Escherichia coli | 6.25 | [5] |
| 8b | Pseudomonas aeruginosa | 12.5 | [5] |
| 8b | Candida albicans | 6.25 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core 3,6-dimethyl-2(1H)-pyridinone scaffold and key biological assays.
Synthesis of 3,6-dimethyl-2(1H)-pyridinone
A common and efficient method for the synthesis of the 3,6-dimethyl-2(1H)-pyridinone core involves the condensation of ethyl acetoacetate with an enamine.
Materials:
-
Ethyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Ethyl 3-aminocrotonate is then added to the reaction mixture.
-
The mixture is refluxed for 4-6 hours.
-
After cooling, the reaction mixture is poured into ice-water and acidified with dilute hydrochloric acid to precipitate the product.
-
The crude product is filtered, washed with cold water, and recrystallized from ethanol to yield pure 3,6-dimethyl-2(1H)-pyridinone.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the effect of test compounds on the polymerization of tubulin in a cell-free system.[2][3][4][6]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mixture containing tubulin, GTP, and the fluorescent reporter in the general tubulin buffer.
-
Pipette the test compounds at various concentrations into the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition).
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes, using an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Broth Microdilution Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[7][8][9][10][11]
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of tubulin polymerization inhibition.
Caption: Mechanism of DNA gyrase inhibition.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. mdpi.com [mdpi.com]
- 10. eucast: EUCAST broth microdilution reading guide updated [eucast.org]
- 11. m.youtube.com [m.youtube.com]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Dimethyl-Substituted Pyridinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridinone scaffold is a privileged structure in medicinal chemistry, recognized for its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor.[1] These characteristics facilitate potent interactions with biological macromolecules.[2] Among the numerous derivatives, dimethyl-substituted pyridinones have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities.[3] Their tunable physicochemical properties make them ideal candidates for fragment-based drug design and as kinase hinge-binding motifs.[1] This technical guide provides an in-depth overview of the key therapeutic targets of dimethyl-substituted pyridinones, presenting quantitative data, detailed experimental protocols, and visual schematics to support further research and drug development.
Anticancer Targets: Protein Kinases
Novel pyridinone-containing molecules have garnered significant attention for their broad-spectrum antiproliferative activity against various human tumor cell lines.[1] A primary mechanism for this activity is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[4]
PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase proto-oncogene implicated in the development of leukemias, lymphomas, and prostate cancer.[5][6] Dimethyl-substituted pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase.[7][8]
| Compound ID | Structure (Core: 4,6-dimethyl-pyridinone) | PIM-1 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| 4c | 2-(ethyloxy)-3-(3-hydroxyphenyl)-4-(6-morpholinoquinolin-3-yl)pyridine | 0.110 | HepG-2 | 0.19 |
| 4f | 2-(propyloxy)-3-(3-hydroxyphenyl)-4-(6-morpholinoquinolin-3-yl)pyridine | 0.095 | HepG-2 | 0.18 |
Data sourced from a study on O-alkylated pyridone derivatives, which demonstrated competitive and non-competitive inhibition patterns.[7]
This protocol outlines a luminescent kinase assay that measures the amount of ADP formed during the kinase reaction.[5]
-
Reaction Setup : In a 384-well plate, add 1 µl of the dimethyl-pyridinone inhibitor (or 5% DMSO for control), 2 µl of recombinant PIM-1 enzyme, and 2 µl of a substrate/ATP mixture.
-
Incubation : Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion : Add 5 µl of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion : Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
-
Luminescence Reading : The newly synthesized ATP is quantified using a luciferase/luciferin reaction. Record the luminescence signal using a plate reader. The signal intensity positively correlates with kinase activity, and a decrease in signal indicates inhibition.[5]
Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. Pyrrolopyridine-pyridone based inhibitors have shown high potency against Met kinase, with many analogues demonstrating significant antiproliferative activities in Met-dependent cancer cell lines.[9]
This protocol describes a solid-phase ELISA to measure kinase activity.[6]
-
Plate Coating : Coat 96-well plates overnight at 4°C with a recombinant GST-tagged substrate protein (e.g., GST-BAD) at 1 µ g/well .
-
Blocking : Block the plates for 1 hour at room temperature with 10 µg/mL bovine serum albumin (BSA) in HEPES buffer.
-
Kinase Reaction : Pre-incubate recombinant GST-Met kinase (25 ng/reaction) with various concentrations of the dimethyl-pyridinone inhibitor. Initiate the reaction by adding the substrate peptide and incubate for 5 minutes at 30°C.
-
Termination & Binding : Terminate the reaction by transferring the mixture to a streptavidin-coated 96-well plate containing 40 mmol/L EDTA. Allow the biotinylated peptide substrate to bind to the plate for 10 minutes.
-
Detection : Determine the level of substrate phosphorylation using a specific primary antibody against the phosphorylated residue, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Read the absorbance on a plate reader.
Cardiovascular Targets: Phosphodiesterase-3 (PDE3)
Pyridinone derivatives are well-established inhibitors of phosphodiesterase 3 (PDE3), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[10][11] Inhibition of PDE3 in cardiac myocytes leads to an increase in intracellular cAMP, promoting calcium influx and resulting in a positive inotropic (increased contractility) effect.[12][13] This mechanism is central to the cardiotonic activity of drugs used to treat heart failure.[10]
While specific IC₅₀ values for novel dimethyl-substituted pyridinones are found throughout proprietary drug discovery literature, the foundational drugs in this class, amrinone and milrinone, serve as key benchmarks.[12] The 3-cyano-4,6-dimethyl-2-pyridone core is a recognized template for developing PDE3 inhibitors.[11]
-
Enzyme Source : Isolate PDE3 from a relevant source, such as human platelets or cardiac tissue.
-
Reaction Mixture : Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a known concentration of the substrate, [³H]-cAMP.
-
Inhibitor Incubation : Add varying concentrations of the test dimethyl-pyridinone compounds to the reaction mixture.
-
Reaction Initiation : Start the reaction by adding the purified PDE3 enzyme. Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination : Stop the reaction by adding a stopping reagent, such as 0.1 M HCl, or by boiling.
-
Product Separation : The product of the reaction, [³H]-5'-AMP, is separated from the unreacted [³H]-cAMP substrate using anion-exchange chromatography or scintillation proximity assay (SPA) beads.
-
Quantification : The amount of [³H]-5'-AMP formed is quantified by liquid scintillation counting. The inhibitory activity of the test compounds is determined by calculating the reduction in product formation compared to a control without an inhibitor, and IC₅₀ values are derived from dose-response curves.
Antimicrobial Targets: Mycobacterium tuberculosis
Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. Dimethyl-substituted pyridine derivatives have shown significant antitubercular activity against Mycobacterium tuberculosis.
| Compound ID | R² Group (at position 2) | R³ Group (at position 3) | MIC (µg/mL) vs. M. tuberculosis H₃₇Rv |
| 4a | -SCH₃ | -CONH₂ | 12.5 |
| 4b | -SC₂H₅ | -CONH₂ | 12.5 |
| 4c | -SCH₂C₆H₅ | -CONH₂ | 12.5 |
| 4d | -SC₆H₅ | -CONH₂ | 12.5 |
| Isoniazid | (Reference Drug) | 0.2 |
Data from a study on 4,6-dimethyl-pyridine derivatives. All tested compounds showed activity at the lowest concentration tested (12.5 µg/mL).
This method determines the proportion of bacilli in a culture that are resistant to a specific concentration of an anti-TB drug.[14][15]
-
Media Preparation : Prepare Löwenstein-Jensen (LJ) medium, an egg-based solid medium containing malachite green to inhibit other bacteria.[16][17] Prepare two sets of LJ slants: one drug-free (control) and one containing the dimethyl-pyridinone compound at a critical concentration (e.g., 12.5 µg/mL).
-
Inoculum Preparation : Prepare a standardized suspension of the M. tuberculosis H₃₇Rv strain. Create two dilutions of this suspension, typically 10⁻² and 10⁻⁴.
-
Inoculation : Inoculate the drug-free and drug-containing LJ slants with both bacterial dilutions. The more dilute suspension (10⁻⁴) is inoculated onto a control slant to yield approximately 100-200 colonies. The less dilute suspension (10⁻²) is inoculated onto the drug-containing slant and a second control slant.
-
Incubation : Incubate all slants at 37°C for 4-6 weeks.[15]
-
Reading and Interpretation : Count the number of colonies on the control and drug-containing slants. Resistance is defined as the number of colonies on the drug-containing medium being more than 1% of the number of colonies on the drug-free control medium. If the growth on the drug-containing slant is less than 1% of the control, the strain is considered susceptible.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. 3-Amino-4,6-dimethyl-1H-pyridin-2-one | 143708-29-6 | Benchchem [benchchem.com]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Drug susceptibility testing [protocols.io]
- 15. Agreement of Middle brook 7H10 with Lowenstein Jensen and accuracy of the Sensititre MYCOTB plate using either method as a reference standard for Mycobacterium tuberculosis first line drug susceptibility testing | PLOS One [journals.plos.org]
- 16. universe84a.com [universe84a.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
The Versatility of the 2(1H)-Pyridinone, 3,6-dimethyl- Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2(1H)-pyridinone ring system is a privileged scaffold in medicinal chemistry, prized for its ability to engage in a variety of biological interactions. Its capacity to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, has made it a cornerstone in the design of numerous therapeutic agents.[1][2] Among its many derivatives, the 3,6-dimethyl-2(1H)-pyridinone core has emerged as a particularly fruitful starting point for the development of novel drugs, notably in the realms of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the 2(1H)-Pyridinone, 3,6-dimethyl- scaffold, detailing its synthesis, biological activities, and its role in the modulation of key signaling pathways.
Synthesis of the 3,6-Dimethyl-2(1H)-pyridinone Core
The construction of the 3,6-dimethyl-2(1H)-pyridinone scaffold is typically achieved through a multicomponent reaction, offering an efficient and convergent approach to this key intermediate. A common and effective method is the Guareschi-Thorpe condensation, which involves the reaction of a 1,3-dicarbonyl compound with a cyanoacetamide derivative.[3]
A detailed experimental protocol for the synthesis of a key precursor, 3-amino-4,6-dimethyl-1H-pyridin-2-one, is outlined below. This intermediate serves as a versatile building block for further derivatization.
Experimental Protocol: Synthesis of 3-amino-4,6-dimethyl-1H-pyridin-2-one
Materials:
-
Ethyl cyanoacetate
-
Pentane-2,4-dione (Acetylacetone)
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) and pentane-2,4-dione (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in water and adjust the pH to ~2 with 2M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 3-cyano-4,6-dimethyl-2(1H)-pyridinone as a crystalline solid.
-
Reduction to Amine: The resulting 3-cyano derivative can be reduced to the corresponding 3-amino-4,6-dimethyl-1H-pyridin-2-one using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl).
This synthetic route provides a reliable and scalable method for producing the key 3,6-dimethyl-2(1H)-pyridinone intermediate, which can then be further functionalized to generate a library of derivatives for biological screening.
Biological Activity and Structure-Activity Relationships
The 3,6-dimethyl-2(1H)-pyridinone scaffold has been successfully employed to develop potent inhibitors of various biological targets, demonstrating its versatility in drug design. A notable example is the development of a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as potent tubulin polymerization inhibitors with significant anticancer activity.[4]
Anticancer Activity of 3,6-Dimethyl-2(1H)-pyridinone Derivatives
A study by Tang et al. (2019) detailed the design, synthesis, and biological evaluation of a series of novel 3,6-dimethyl-2(1H)-pyridinone derivatives as potential anticancer agents. The compounds were evaluated for their in vitro cytotoxic activity against a panel of seven colorectal carcinoma (CRC) cell lines. The results, summarized in the table below, highlight the potent anticancer activity of these compounds, with IC₅₀ values in the nanomolar range.[4]
| Compound | HCT116 (IC₅₀, nM) | HT29 (IC₅₀, nM) | SW480 (IC₅₀, nM) | SW620 (IC₅₀, nM) | LoVo (IC₅₀, nM) | Caco-2 (IC₅₀, nM) | DLD-1 (IC₅₀, nM) |
| SKLB0533 | 44.5 | 65.2 | 78.9 | 95.1 | 110.3 | 125.8 | 135.5 |
| Combretastatin A-4 | 2.5 | 3.1 | 4.2 | 5.8 | 6.5 | 7.1 | 8.3 |
Data extracted from Tang et al., European Journal of Medicinal Chemistry, 2019, 184, 111728.[4]
The lead compound, SKLB0533, demonstrated remarkable potency across all tested CRC cell lines.[4] Further investigations revealed that these compounds exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[4]
Signaling Pathway Modulation
The anticancer activity of the 3,6-dimethyl-2(1H)-pyridinone derivatives, exemplified by SKLB0533, is directly linked to their ability to interfere with the cell cycle machinery. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a crucial structure for the segregation of chromosomes during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the damage is irreparable, the cell is directed towards the apoptotic pathway.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Dimethylpyridin-2(1H)-one [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Activity: A Deep Dive into the Structure-Activity Relationships of 3,6-Dimethyl-2-Pyridones
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 3,6-dimethyl-2-pyridone scaffold is a privileged heterocyclic core that has garnered significant attention in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this important class of compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of the core structure and key biological assays are provided, alongside visualizations of relevant signaling pathways to offer a complete resource for researchers in the field.
Anticancer Activity of 3,6-Dimethyl-2-Pyridone Derivatives
Derivatives of the 3,6-dimethyl-2-pyridone core have been investigated for their potential as anticancer agents, with studies revealing that substitutions at various positions on the pyridone ring and fused ring systems can significantly influence their cytotoxic and kinase inhibitory activities.
Quantitative Structure-Activity Relationship: Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a series of 3,6-dimethyl-2-pyridone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R | Ar | Cell Line | IC50 (µM) | Reference |
| 1a | H | Phenyl | MCF-7 | 8.06 ± 0.33 | |
| 1b | H | 4-Methoxyphenyl | MCF-7 | 7.72 ± 1.69 | |
| 1c | H | 3-Pyridyl | MCF-7 | 1.89 ± 0.08 | |
| 1d | H | 2-Furyl | MCF-7 | 3.98 ± 0.16 | |
| 1e | H | 2-Thienyl | MCF-7 | 1.92 ± 0.08 | |
| 2a | CH₃ | Phenyl | MCF-7 | 9.10 ± 0.37 | |
| 2b | CH₃ | 3-Methoxyphenyl | MCF-7 | 8.79 ± 0.36 | |
| 2c | CH₃ | 4-Chlorophenyl | MCF-7 | 2.05 ± 0.08 | |
| 3a | OCH₃ | Naphthyl | MCF-7 | 1.69 ± 0.07 | |
| 3b | OCH₃ | 4-Methoxyphenyl | MCF-7 | 3.74 ± 0.15 |
Table 1: Cytotoxic activity of 3,6-dimethyl-2-pyridone derivatives against the MCF-7 breast cancer cell line.
SAR Analysis:
-
The nature of the aryl group at the 4-position significantly impacts cytotoxicity. Heteroaromatic rings like 3-pyridyl and 2-thienyl (compounds 1c and 1e ) demonstrate superior potency compared to a simple phenyl ring (compound 1a ).
-
N-alkylation with a methyl group (series 2 ) does not appear to confer a significant advantage in potency over the N-unsubstituted analogs (series 1 ).
-
O-methylation at the 2-position (series 3 ) combined with a naphthyl group at the 4-position (3a ) resulted in the most potent compound in this series against the MCF-7 cell line.
Quantitative Structure-Activity Relationship: Kinase Inhibition
Several 2-pyridone derivatives have been identified as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
| Compound ID | R¹ | R² | Kinase | IC50 (µM) | Reference |
| 4 | H | H | c-Src | >25 | [1] |
| 5 | H | 2-hydroxy-4-methoxybenzoyl | c-Src | 12.5 | [1] |
| 6 | 2-(dimethylamino)ethyl | 2-hydroxy-4-methoxybenzoyl | c-Src | 12.5 | [1] |
| 7 | H | H | PIM-1 | >10 | |
| 8 | H | 3-pyridyl | PIM-1 | 0.281 | |
| 9 | OCH₃ | Naphthyl | PIM-1 | 0.58 |
Table 2: Kinase inhibitory activity of 2-pyridone derivatives.
SAR Analysis:
-
For c-Src kinase inhibition, a bulky substituent at the 5-position, such as a 2-hydroxy-4-methoxybenzoyl group (compound 5 ), is crucial for activity.[1]
-
N-alkylation with a dimethylaminoethyl group (compound 6 ) did not improve c-Src inhibitory activity compared to the unsubstituted analog (compound 5 ).[1]
-
For PIM-1 kinase inhibition, a 3-pyridyl group at the 4-position of the 3-cyano-2-pyridone core (compound 8 ) was found to be highly effective.
-
The O-methylated derivative with a naphthyl group (compound 9 ) also showed potent PIM-1 inhibition.
Antimicrobial Activity of 3,6-Dimethyl-2-Pyridone Derivatives
The 3,6-dimethyl-2-pyridone scaffold has also been explored for its potential in developing new antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values for a selection of these compounds against various bacterial strains.
| Compound ID | R | Ar | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |
| 10a | H | 4-Chlorophenyl | 3.91 | >250 | [2] |
| 10b | H | 4-Bromophenyl | 3.91 | >250 | [2] |
| 10c | H | 4-Nitrophenyl | 7.81 | >250 | [2] |
Table 3: Antibacterial activity of N-amino-3-cyano-4-aryl-6-methyl-2-pyridone derivatives.
SAR Analysis:
-
The presence of a halogen (chloro or bromo) at the para-position of the 4-aryl substituent (compounds 10a and 10b ) resulted in the most potent activity against E. coli.[2]
-
A nitro group at the same position (compound 10c ) led to a slight decrease in activity.[2]
Experimental Protocols
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Guareschi Pyridone)
This protocol describes a common method for the synthesis of the core 3,6-dimethyl-2-pyridone scaffold.
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-cyano-4,6-dimethyl-2-pyridone.[3]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]
In Vitro Kinase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., c-Src, PIM-1)
-
Kinase substrate
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Add the kinase, test compound at various concentrations, and the kinase substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity.[5][6]
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate signaling pathways that are often targeted by anticancer agents, including some 2-pyridone derivatives.
References
- 1. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay [protocols.io]
- 5. bmglabtech.com [bmglabtech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Discovery and Natural Occurrence of Pyridinone Alkaloids: A Technical Guide
Pyridinone alkaloids are a structurally diverse class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1] Characterized by a pyridine ring fused with a carbonyl group, these natural products exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Their unique chemical scaffolds make them privileged structures in the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, natural sources, and isolation of these valuable compounds, tailored for researchers, scientists, and professionals in drug development.
Discovery and Key Milestones
The exploration of natural sources has led to the identification of a multitude of pyridinone alkaloids. Early discoveries, such as ricinine from the castor bean (Ricinus communis), laid the groundwork for this field of study.[2] Over the years, advancements in analytical techniques have enabled the isolation and characterization of increasingly complex pyridinone structures from a wide range of organisms. Fungi, in particular, have proven to be a prolific source of novel pyridinone alkaloids.[3][4][5][6] For instance, a deep-sea-derived fungus, Arthrinium sp., was found to produce several new 4-hydroxy-2-pyridone alkaloids, some of which possess rare structural motifs.[3][7] Similarly, the entomopathogenic fungus Beauveria bassiana has yielded novel 2-pyridone alkaloids.[4] The discovery of these compounds is not limited to terrestrial and marine fungi; they have also been isolated from bacteria, plants, and various marine invertebrates.[8][9][10][11]
Natural Sources of Pyridinone Alkaloids
Pyridinone alkaloids are biosynthesized by a wide variety of organisms, spanning different kingdoms of life. The primary natural sources include:
-
Fungi: Fungi are a rich and diverse source of pyridinone alkaloids. Both terrestrial and marine-derived fungi have been found to produce these compounds. Notable examples include species from the genera Arthrinium, Penicillium, Beauveria, Fusarium, and Paecilomyces.[3][4][5][6][12] Endophytic fungi, which reside within plant tissues, are also a significant source.[2][5]
-
Bacteria: Actinomycetes, particularly species of the genus Streptomyces, are known producers of pyridinone alkaloids.[11][13] These bacteria are a well-established source of a wide range of bioactive secondary metabolites.
-
Plants: While fungi and bacteria are major producers, several plant species are also known to synthesize pyridinone alkaloids.[8][14] The tobacco plant (Nicotiana tabacum), for example, contains pyridinone-related alkaloids like anatabine.[10][14][15] Other plant families that contain these compounds include Leguminosae and Apocynaceae.[10][14]
-
Marine Organisms: The marine environment is a vast and largely untapped resource for novel natural products. Pyridinone alkaloids have been isolated from marine organisms such as sponges, ascidians, and tunicates.[8][9]
Data on Representative Pyridinone Alkaloids
The following tables summarize key information on a selection of pyridinone alkaloids, their natural sources, and their reported biological activities.
Table 1: Selected Pyridinone Alkaloids and Their Natural Sources
| Pyridinone Alkaloid | Natural Source | Organism Type | Reference |
| Arthpyrones D–K | Deep-sea sediment | Fungus (Arthrinium sp.) | [3][7] |
| Apiosporamide | Deep-sea sediment | Fungus (Arthrinium sp.) | [3][7] |
| Pyridovericin | Culture of Beauveria bassiana | Fungus | [4][16] |
| Furanpydone A and B | Endophytic fungus from Houttuynia cordata | Fungus (Arthrinium sp.) | [2] |
| N-hydroxy-2-pyridone, PF1140 | Marine-derived Penicillium sp. | Fungus | [6] |
| Militarinones B, C, and D | Paecilomyces militaris | Fungus | [12] |
| Iromycins A-D | Streptomyces sp. | Bacterium | [13] |
| Anatabine | Nicotiana tabacum | Plant | [10][14] |
| Cerpegin | Ceropegia juncea | Plant | [14] |
| Niphatesines A-D | Marine sponge of the genus Niphates | Marine Invertebrate | [8] |
Table 2: Biological Activities of Selected Pyridinone Alkaloids
| Pyridinone Alkaloid | Biological Activity | Target/Cell Line | Quantitative Data (IC₅₀) | Reference |
| Arthpyrone analogues (3-6) & Apiosporamide (9) | Antibacterial | Mycobacterium smegmatis, Staphylococcus aureus | 1.66–42.8 μM | [3][7] |
| Apiosporamide (9) | Cytotoxicity | U2OS, MG63 (human osteosarcoma) | 19.3 μM, 11.7 μM | [3][7] |
| Pyridovericin | Cytotoxicity | HL-60, HCT8, MDA-MB435, SF295 (cancer cell lines) | 25.9–34.8 μM | [4][16] |
| Furanpydone A (1) | Cytotoxicity | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T (cancer cell lines) | 4.35–9.72 µM | [2] |
| 2-(methyldithio)pyridine-N-oxide (1) & 2-[(methylthiomethyl)dithio]pyridine-N-oxide (2) | Antibacterial | Mycobacterium, MRSA, MDR S. aureus | 0.5-8 µg/mL (MIC) | [17] |
| 2-(methyldithio)pyridine-N-oxide (1) & 2-[(methylthiomethyl)dithio]pyridine-N-oxide (2) | Antiproliferative | Human cancer cell line | 0.3-1.8 µM | [17] |
Experimental Protocols
The following sections detail generalized methodologies for the isolation, characterization, and bioactivity screening of pyridinone alkaloids.
Isolation and Purification of Pyridinone Alkaloids from Fungal Cultures
-
Fermentation: The fungal strain of interest is cultured on a suitable medium (e.g., potato dextrose broth) in large-scale fermentation.[6] The culture conditions (temperature, pH, aeration, incubation time) are optimized to maximize the production of the target alkaloids.
-
Extraction: After fermentation, the fungal biomass and the culture broth are separated. The broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate. The biomass may also be extracted separately with a more polar solvent like methanol.
-
Preliminary Fractionation: The crude extract is concentrated under reduced pressure and may be subjected to a preliminary fractionation step, such as solvent-solvent partitioning, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions are then subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:
-
Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are used for the final purification of the alkaloids.
-
Structure Elucidation
The chemical structures of the isolated pyridinone alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule.
-
X-ray Crystallography: When suitable crystals of the compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[3]
Screening for Biological Activity: Antibacterial Assay
A common method to screen for antibacterial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.
-
Serial Dilution of Test Compounds: The purified pyridinone alkaloids are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions for the specific bacterium.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the bacteria.
Visualizations
The following diagrams illustrate key workflows and relationships in the study of pyridinone alkaloids.
Conclusion
The discovery of pyridinone alkaloids from diverse natural sources continues to provide a wealth of chemical structures with significant therapeutic potential. Fungi and bacteria, in particular, remain promising reservoirs for the discovery of novel pyridinone compounds. The methodologies outlined in this guide provide a framework for the continued exploration of these natural products. Future research in this area will likely focus on the application of advanced analytical techniques, such as genomics and metabolomics, to uncover new biosynthetic pathways and to accelerate the discovery of new pyridinone alkaloids for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 [mdpi.com]
- 4. Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Isolation of 2-pyridone alkaloids from a New Zealand marine-derived penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Pyridone Alkaloids from a Deep-Sea-Derived Fungus Arthrinium sp. UJNMF0008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptopyridines, volatile pyridine alkaloids produced by Streptomyces sp. FORM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mit.edu [web.mit.edu]
- 14. imsear.searo.who.int [imsear.searo.who.int]
- 15. Pyridine alkaloids - Wikipedia [en.wikipedia.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Bioactive pyridine-N-oxide disulfides from Allium stipitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Replacement with 2(1H)-Pyridinone, 3,6-dimethyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2(1H)-pyridinone scaffold is a privileged motif in medicinal chemistry, recognized for its ability to engage in hydrogen bonding as both a donor and acceptor, and to serve as a bioisosteric replacement for various aromatic and heterocyclic rings.[1][2] This technical guide focuses on the specific core of 2(1H)-pyridinone, 3,6-dimethyl-, exploring its role as a bioisostere in drug design, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing relevant biological pathways. The strategic incorporation of the 3,6-dimethyl substitution pattern can significantly influence the pharmacological profile of a molecule, impacting its potency, selectivity, and pharmacokinetic properties.
The 2(1H)-Pyridinone, 3,6-dimethyl- Core: A Bioisosteric Perspective
Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a cornerstone of modern drug design. The 2(1H)-pyridinone ring itself is a versatile bioisostere for moieties such as phenyl, pyridine, and pyrimidine rings. The addition of methyl groups at the 3- and 6-positions provides a scaffold with distinct characteristics. These methyl groups can enhance binding to target proteins through hydrophobic interactions, modulate metabolic stability, and influence the overall conformation of the molecule. This strategic substitution makes the 3,6-dimethyl-2(1H)-pyridinone core an attractive starting point for the development of novel therapeutics across various disease areas.
Quantitative Biological Activity
The 2(1H)-pyridinone, 3,6-dimethyl- scaffold has been incorporated into molecules with potent biological activities, particularly in the realm of antiviral agents. The following table summarizes key quantitative data for derivatives of this core.
| Compound ID | Target | Assay | IC50 (nM) | Reference |
| L-697,639 | HIV-1 Reverse Transcriptase | Recombinant Enzyme Assay | 20 - 800 | [3] |
| L-697,661 | HIV-1 Reverse Transcriptase | Recombinant Enzyme Assay | 20 - 800 | [3] |
Note: The IC50 values for L-697,639 and L-697,661 were reported to be in the range of 20-800 nM depending on the template-primer used in the assay.[3]
Key Applications and Mechanisms of Action
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Derivatives of 3,6-dimethyl-2(1H)-pyridinone have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[3] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This mechanism effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3]
The following diagram illustrates the mechanism of action of these pyridinone-based NNRTIs.
Experimental Protocols
General Synthesis of 3,6-dimethyl-2(1H)-pyridinone Core
The synthesis of the 3,6-dimethyl-2(1H)-pyridinone core can be achieved through various synthetic routes. A common approach involves the condensation of a β-ketoester with an enamine or a related nitrogen-containing species. The following is a generalized protocol based on common synthetic strategies for pyridinones.
Materials:
-
Ethyl 3-methyl-2-butenoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ammonia or an ammonium salt (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid or base catalyst (as required by the specific reaction)
Procedure:
-
Enamine Formation: React ethyl 3-methyl-2-butenoate with DMF-DMA to form the corresponding enamino ester. This reaction is typically carried out at elevated temperatures.
-
Cyclization: The resulting enamino ester is then reacted with a source of ammonia, such as ammonium acetate, in a suitable solvent like acetic acid. The mixture is heated to reflux to facilitate the cyclization and formation of the pyridinone ring.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to purification by recrystallization or column chromatography to yield the pure 3,6-dimethyl-2(1H)-pyridinone.
HIV-1 Reverse Transcriptase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of compounds against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) as template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, KCl, and dithiothreitol)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and [³H]-dTTP.
-
Compound Incubation: Add varying concentrations of the test compounds (e.g., L-697,639 or L-697,661) to the reaction mixture. A control with DMSO alone is also prepared.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 reverse transcriptase to each well.
-
Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Harvesting: Stop the reaction by adding a cold solution of trichloroacetic acid (TCA). The precipitated DNA is then harvested onto glass fiber filters using a cell harvester.
-
Quantification: The filters are washed, dried, and placed in scintillation vials with a scintillation cocktail. The amount of incorporated [³H]-dTTP is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel compounds based on the 2(1H)-pyridinone, 3,6-dimethyl- scaffold.
Conclusion
The 2(1H)-pyridinone, 3,6-dimethyl- core represents a valuable scaffold in medicinal chemistry. Its utility as a bioisosteric replacement, coupled with the potential for diverse functionalization, has led to the development of potent bioactive molecules, notably as inhibitors of HIV-1 reverse transcriptase. The synthetic accessibility of this core and the availability of robust biological assays facilitate the exploration of its potential in various therapeutic areas. Further investigation into the structure-activity relationships of derivatives of this scaffold is warranted to unlock its full potential in the development of novel and effective therapies.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 3,6-dimethylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 3,6-dimethylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the scarcity of direct experimental data on this specific molecule, this guide leverages extensive research on the parent compound, 2-pyridone, and its substituted derivatives to infer and detail its hydrogen bonding behavior. The principles, experimental methodologies, and computational approaches described herein are directly applicable to the study of 3,6-dimethylpyridin-2(1H)-one.
Introduction to Hydrogen Bonding in 2-Pyridones
The 2-pyridone scaffold is a classic example of a system exhibiting strong hydrogen bonding, which dictates its structural and chemical properties. Like its parent compound, 3,6-dimethylpyridin-2(1H)-one possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement facilitates the formation of robust intermolecular interactions, most notably the formation of cyclic dimers.
Tautomerism: The Pyridone-Hydroxypyridine Equilibrium
An essential characteristic of 2-pyridones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine form. For 3,6-dimethylpyridin-2(1H)-one, this equilibrium is between the lactam (pyridone) and lactim (hydroxypyridine) forms. The position of this equilibrium is highly dependent on the solvent environment. In non-polar solvents, the 2-hydroxypyridine tautomer is favored, while in polar solvents like water and alcohols, the 2-pyridone form predominates.[1] In the solid state, the pyridone form is overwhelmingly the more stable tautomer.[2] This guide will focus on the hydrogen bonding of the more prevalent pyridone tautomer.
Intermolecular Hydrogen Bonding: Dimerization
The most significant manifestation of hydrogen bonding in 2-pyridones is the formation of a centrosymmetric dimer, held together by two N-H···O=C hydrogen bonds. This dimerization is a highly favorable process, particularly in non-polar solvents and in the solid state.[1][2] The resulting eight-membered ring is a robust supramolecular synthon.
Quantitative Data on Hydrogen Bonding
While a crystal structure for 3,6-dimethylpyridin-2(1H)-one is not publicly available, data from related structures provide excellent estimates for the expected hydrogen bond parameters and spectroscopic signatures.
Crystallographic Data for Related Pyridones
The table below summarizes typical hydrogen bond geometries observed in the crystal structures of substituted 2-pyridones. These values are expected to be very similar for 3,6-dimethylpyridin-2(1H)-one.
| Parameter | Typical Value Range | Source |
| N···O distance | 2.75 - 2.90 Å | [3] |
| H···O distance | 1.75 - 1.90 Å | [3] |
| N-H···O angle | 170 - 180° | [3] |
Spectroscopic Data
Spectroscopic techniques are invaluable for studying hydrogen bonding, particularly in solution. The formation of hydrogen-bonded dimers leads to characteristic shifts in the vibrational frequencies of the N-H and C=O groups in FT-IR spectroscopy, and changes in the chemical shift of the N-H proton in NMR spectroscopy.
| Spectroscopic Technique | Monomer | Dimer | Typical Shift upon Dimerization | Source |
| FT-IR (cm⁻¹) | ||||
| ν(N-H) stretch | ~3400 | ~3200 | -200 cm⁻¹ | [4] |
| ν(C=O) stretch | ~1680 | ~1650 | -30 cm⁻¹ | [4] |
| ¹H NMR (ppm) | ||||
| δ(N-H) | Solvent dependent | ~12-14 | Downfield shift | [5] |
Experimental Protocols for Studying Hydrogen Bonding
The following sections outline standard experimental procedures for the characterization of hydrogen bonding in 3,6-dimethylpyridin-2(1H)-one.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths and angles, including those of hydrogen bonds.
Protocol:
-
Crystal Growth: High-quality single crystals of 3,6-dimethylpyridin-2(1H)-one are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol, or acetone).[6]
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the atomic positions. The structure is then refined to obtain accurate bond lengths and angles.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to probe the vibrational modes of a molecule. Hydrogen bonding significantly affects the stretching frequencies of the involved functional groups.
Protocol:
-
Sample Preparation: Prepare a series of solutions of 3,6-dimethylpyridin-2(1H)-one in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations.
-
Data Acquisition: Record the FT-IR spectrum for each concentration.
-
Data Analysis: Analyze the N-H (~3400-3200 cm⁻¹) and C=O (~1700-1600 cm⁻¹) stretching regions. The appearance and growth of bands at lower frequencies with increasing concentration indicate the formation of hydrogen-bonded dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The chemical shift of the N-H proton is a strong indicator of its involvement in hydrogen bonding.
Protocol:
-
Sample Preparation: Prepare samples of 3,6-dimethylpyridin-2(1H)-one in a deuterated, non-polar solvent (e.g., CDCl₃) at various concentrations and temperatures.
-
Data Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Observe the chemical shift of the N-H proton signal. A downfield shift (to higher ppm values) with increasing concentration or decreasing temperature is indicative of increased hydrogen bonding and dimer formation.[5]
Role in Drug Development
The hydrogen bonding capabilities of 3,6-dimethylpyridin-2(1H)-one are critical for its potential applications in drug development. As both a hydrogen bond donor and acceptor, it can form specific interactions with biological targets such as enzymes and receptors. Understanding these interactions is key to designing potent and selective inhibitors.
For example, the 2-pyridone scaffold has been identified as a potential inhibitor for various enzymes. The hydrogen bonds formed between the N-H and C=O groups of the pyridone and amino acid residues in the active site of a protein can be crucial for binding affinity and inhibitory activity.
Conclusion
3,6-dimethylpyridin-2(1H)-one exhibits robust hydrogen bonding capabilities, primarily through the formation of stable, cyclic dimers. This behavior is central to its physical and chemical properties and is analogous to that of the well-studied 2-pyridone molecule. The experimental and computational methodologies detailed in this guide provide a framework for the comprehensive characterization of these interactions. A thorough understanding of the hydrogen bonding of 3,6-dimethylpyridin-2(1H)-one is essential for its application in the rational design of new pharmaceuticals and functional materials.
References
- 1. 3279-76-3|6-Methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets: Structures of the clusters as revealed by c… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity and solubility of 3,6-dimethyl-2-pyridone derivatives
An In-depth Technical Guide: Lipophilicity and Solubility of 3,6-dimethyl-2-pyridone Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules with applications ranging from anticancer to antiviral and antimicrobial agents.[1][2] The 3,6-dimethyl-2-pyridone core, in particular, offers a versatile platform for synthetic modification to optimize pharmacological activity. However, the efficacy of any potential drug candidate is critically dependent on its pharmacokinetic profile, which is governed by fundamental physicochemical properties, primarily lipophilicity and aqueous solubility.[3][4]
Lipophilicity, the affinity of a molecule for a lipid-like environment, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] It dictates how a compound partitions between aqueous and lipid phases in the body, affecting its ability to cross cell membranes and reach its biological target.[6][7] Similarly, aqueous solubility is a prerequisite for a drug's absorption from the gastrointestinal tract and for its formulation into parenteral dosage forms.[8][9] Poor solubility can lead to low bioavailability, unreliable in vitro assay results, and significant challenges during formulation development.[8][10]
This technical guide provides a comprehensive overview of the core principles and experimental methodologies for assessing the lipophilicity and solubility of 3,6-dimethyl-2-pyridone derivatives. It is designed to equip researchers and drug development professionals with the necessary knowledge to characterize these critical properties, enabling data-driven decisions in the lead optimization process.
Core Physicochemical Properties: Definitions
2.1 Lipophilicity (logP and logD)
Lipophilicity is quantified using the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[11] It is most commonly expressed in its logarithmic form, logP.
For non-ionizable compounds, logP is a constant. However, for compounds with acidic or basic functional groups, such as the 2-pyridone scaffold, the distribution between the two phases becomes pH-dependent. The distribution coefficient (D) is used for ionizable compounds, and its logarithm, logD , represents the partition ratio at a specific pH (commonly physiological pH 7.4).[4]
2.2 Aqueous Solubility
Solubility is the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pH to form a saturated solution.[12] In drug discovery, two types of solubility measurements are common:
-
Kinetic Solubility : Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. This high-throughput method is widely used in early discovery for screening large numbers of compounds.[8][10][13]
-
Thermodynamic Solubility : Represents the true equilibrium solubility of a compound's most stable solid-state form in a solvent. It is determined by allowing excess solid compound to equilibrate with the solvent over an extended period (24-72 hours) and is considered the "gold standard" for its accuracy and relevance to formulation development.[8][9][13]
Quantitative Data for 3,6-dimethyl-2-pyridone Derivatives
Table 1: Computed Physicochemical Properties of 3-Cyano-4,6-dimethyl-2-hydroxypyridine
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem |
| Molecular Weight | 148.16 g/mol | [14] |
| XLogP3 | 0.4 | [14] |
Note: XLogP3 is a computationally predicted value.
Table 2: Illustrative Lipophilicity and Solubility Data for a Hypothetical Series of N1-Substituted 3,6-dimethyl-2-pyridone Derivatives
| Compound ID | N1-Substituent (R) | Experimental logD (pH 7.4) | Kinetic Solubility (µM) | Thermodynamic Solubility (µM) |
| EX-001 | -H | 1.15 | 150 | 125 |
| EX-002 | -CH₃ | 1.60 | 95 | 70 |
| EX-003 | -CH₂CH₃ | 2.05 | 50 | 35 |
| EX-004 | -CH₂Ph (Benzyl) | 3.20 | < 10 | 5 |
| EX-005 | -(CH₂)₂OH | 0.85 | > 200 | 180 |
| EX-006 | -(CH₂)₂COOH | 0.20 | > 200 | 210 |
This table is for illustrative purposes only to demonstrate proper data presentation.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible lipophilicity and solubility data.
4.1 Protocol for Lipophilicity Determination
The choice of method often depends on the stage of drug discovery and the required throughput.
Caption: Experimental workflow for lipophilicity measurement.
4.1.1 Shake-Flask Method (Gold Standard)
This method directly measures the partition coefficient and is recommended by the OECD.[5][11]
-
Preparation : Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.
-
Dissolution : Accurately weigh the compound and dissolve it in the pre-saturated n-octanol or aqueous phase to a known concentration.
-
Partitioning : Combine the n-octanol and aqueous phases in a suitable vessel (e.g., glass vial) at a defined volume ratio.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[12]
-
Phase Separation : Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Determine the compound concentration in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation : Calculate logP or logD using the formula: logP = log([Compound]octanol / [Compound]aqueous).
4.1.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method correlates a compound's retention time on a nonpolar stationary phase with its logP value.[5][11]
-
System Setup : Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration : Inject a series of standard compounds with known logP values that span the expected range of the test compounds.
-
Analysis : Run a series of isocratic elutions with varying concentrations of the organic modifier (e.g., 40%, 50%, 60%, 70%). Determine the retention factor (k) for each compound at each concentration.
-
Extrapolation : Plot log(k) against the organic modifier concentration for each compound. Extrapolate the linear regression to 100% aqueous phase to determine the intercept, log(k₀).
-
Correlation : Create a calibration curve by plotting the known logP values of the standards against their calculated log(k₀) values.
-
Calculation : Determine the log(k₀) for the test compounds using the same method and use the calibration curve to calculate their logP values.
4.2 Protocol for Aqueous Solubility Determination
The appropriate method depends on the required accuracy and throughput.
Caption: High-throughput solubility screening workflow.
4.2.1 Kinetic Solubility via Turbidimetry
This is a high-throughput assay suitable for early screening.[9][10]
-
Stock Solution : Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution : In a microplate, perform serial dilutions of the DMSO stock solution.
-
Precipitation : Transfer a small volume of each dilution into a microplate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.
-
Incubation : Incubate the plate at room temperature for a short period (e.g., 1-2 hours).
-
Detection : Measure the turbidity (light scattering) of each well using a plate reader (nephelometer).[8]
-
Determination : The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
4.2.2 Thermodynamic Solubility via Shake-Flask Method
This method provides the most accurate and reliable solubility value.[8][13]
-
Sample Preparation : Add an excess amount of the solid compound (crystalline powder is preferred) to a vial containing a known volume of the desired aqueous buffer (e.g., pH 7.4). The presence of undissolved material must be visible.[12]
-
Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, separate the saturated solution from the excess solid by filtration or high-speed centrifugation.
-
Quantification : Dilute the resulting clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS, with a calibration curve prepared from known standards.[10]
-
Result : The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Role in Drug Discovery and Development
The measurement of lipophilicity and solubility is not an isolated exercise; it is integral to the entire drug discovery pipeline. These parameters directly influence ADME properties and are key components of multi-parameter optimization strategies.
Caption: Relationship between physicochemical properties and drug development.
-
Absorption : For oral drugs, a compound must first dissolve in the gastrointestinal fluid (requiring solubility) and then permeate the gut wall (requiring adequate lipophilicity). A logD value between 1 and 3 is often considered optimal for passive diffusion.
-
Distribution : Highly lipophilic compounds tend to have a larger volume of distribution, accumulating in fatty tissues, which can prolong their half-life but may also lead to off-target toxicity.[4]
-
Metabolism & Excretion : Very lipophilic drugs are often more susceptible to metabolism by cytochrome P450 enzymes in the liver and are less readily excreted by the kidneys.[4]
-
Structure-Property Relationships : Systematically modifying the 3,6-dimethyl-2-pyridone core and measuring the resulting changes in lipophilicity and solubility allows for the development of quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR).[15][16] This enables the rational design of new derivatives with an improved balance of potency and pharmacokinetic properties. For instance, adding electron-donating groups can alter the pKa and subsequently the solubility profile of the pyridine ring.[17][18]
Conclusion
A thorough understanding and accurate measurement of lipophilicity and solubility are indispensable for the successful development of 3,6-dimethyl-2-pyridone derivatives as therapeutic agents. Early characterization of these properties using high-throughput kinetic methods allows for efficient screening and prioritization of compounds. Subsequent "gold standard" thermodynamic measurements provide the high-quality data needed for lead optimization and pre-formulation studies. By integrating these physicochemical assessments into the design-make-test-analyze cycle, researchers can significantly enhance the probability of identifying drug candidates with favorable ADMET profiles, ultimately accelerating the journey from discovery to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. 3-Cyano-4,6-dimethyl-2-hydroxypyridine | C8H8N2O | CID 69856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. QSAR in a series of muscarinic agents. Note II - Pyridine and furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to 3,6-dimethylpyridin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone class. Its core structure is a valuable scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1] The pyridinone ring system is of significant interest to researchers due to its diverse biological activities and its utility as a building block for developing novel therapeutic agents, including central nervous system and anti-inflammatory drugs.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological applications of 3,6-dimethylpyridin-2(1H)-one and its derivatives.
Chemical and Physical Properties
The fundamental properties of 3,6-dimethylpyridin-2(1H)-one are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| IUPAC Name | 3,6-dimethylpyridin-2(1H)-one | N/A |
| CAS Number | 53428-02-7 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| MDL Number | MFCD13175373 | [1] |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
Example Experimental Protocol: Synthesis of a Substituted Pyridin-2(1H)-one Derivative
The following protocol is a representative example for the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, which can be conceptually adapted for other derivatives.[4]
Materials:
-
2-cyanoacetamide
-
Benzylideneacetone
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolve 2-cyanoacetamide and benzylideneacetone in DMSO.
-
Add potassium tert-butoxide to the solution to catalyze the reaction.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with an appropriate acidic solution.
-
Extract the product using a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one.[4]
Figure 1. Generalized workflow for the synthesis of pyridin-2(1H)-one derivatives.
Biological Activity and Therapeutic Potential
The pyridin-2(1H)-one scaffold is a cornerstone in the development of new drugs due to its wide range of biological activities.[5] Derivatives have shown promise in various therapeutic areas.
-
Analgesic Properties: Certain 3,5-disubstituted pyridin-2(1H)-ones have demonstrated potent anti-allodynic effects in rat models of inflammatory pain, highlighting their potential as novel analgesics.[6]
-
Antiviral Activity: The pyridinone core is present in compounds investigated for antiviral properties, including activity against the AIDS virus.[3]
-
Cytoprotective Effects: Derivatives such as 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones have exhibited significant cytoprotective and antiradical activities, suggesting their potential in treating conditions associated with oxidative stress.[3][7]
-
Enzyme Inhibition: The pyridinone structure is a key component of inhibitors for various enzymes, including phosphodiesterase 3 and influenza PA endonuclease, making it a target for cardiovascular and antiviral drug design.[2][3]
The diverse biological activities of pyridinone derivatives are often linked to their ability to act as ligands for various biological targets. The specific substitutions on the pyridinone ring dictate the compound's affinity and selectivity for these targets.
Example of a Potential Mechanism: Enzyme Inhibition
Many biologically active pyridin-2(1H)-one derivatives function by inhibiting specific enzymes. The general mechanism involves the compound binding to the active site of an enzyme, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity. This can disrupt a biological pathway that is critical for a pathogen or the progression of a disease.
Figure 2. Conceptual diagram of competitive enzyme inhibition by a pyridinone derivative.
Quantitative Data on Pyridinone Derivatives
While specific quantitative data for 3,6-dimethylpyridin-2(1H)-one is limited in the provided search results, data from related compounds illustrate the therapeutic potential of this chemical class.
| Compound Class | Biological Activity | Quantitative Measure | Source |
| Pyrazinone-based CRF₁ Antagonist | CRF₁ Receptor Antagonist | IC₅₀ = 0.86 nM | [8] |
| 3,6-bis-[H-Dmt-NH(CH₂)m,n]-2(1H)pyrazinone | µ-opioid Receptor Agonist | IC₅₀ = 1.79–4.93 nM | [9] |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate | Anti-HIV-1 Activity | EC₅₀ = 1.65 µM | [10] |
| 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione | Integrase Inhibition | IC₅₀ = 6–22 µM | [10] |
Conclusion
3,6-dimethylpyridin-2(1H)-one is a valuable chemical intermediate with a foundational structure that is integral to the discovery and development of new therapeutic agents. The pyridinone core is associated with a broad spectrum of biological activities, including analgesic, antiviral, and cytoprotective properties. Further research into the synthesis and biological evaluation of novel derivatives based on the 3,6-dimethylpyridin-2(1H)-one scaffold holds significant promise for identifying lead compounds in various areas of drug discovery.
References
- 1. 3,6-Dimethylpyridin-2(1H)-one [myskinrecipes.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3,6-bis[H-Tyr/H-Dmt-NH(CH2)m,n]-2(1H)pyrazinone derivatives: function of alkyl chain length on opioid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed synthetic protocols for the preparation of 2(1H)-Pyridinone, 3,6-dimethyl-, a valuable scaffold in medicinal chemistry. Two primary strategies are presented: a two-step synthesis involving the formation and subsequent decyanation of a 3-cyano-2-pyridone intermediate, and a discussion of a potential direct synthesis route. The protocols are based on established chemical transformations and are designed to be reproducible in a standard laboratory setting. Quantitative data from representative procedures are summarized, and reaction pathways are visualized to facilitate understanding and implementation.
Introduction
2(1H)-Pyridinone and its derivatives are privileged heterocyclic motifs frequently found in pharmaceuticals and other biologically active compounds. Their ability to act as hydrogen bond donors and acceptors, coupled with their structural resemblance to nucleobases, makes them attractive for targeting a wide range of biological targets. The 3,6-dimethyl substituted analog is a key building block for the synthesis of more complex molecules in drug discovery and development. This application note details reliable methods for its synthesis from readily available starting materials.
Synthetic Strategies
Two main approaches for the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- are outlined below.
Strategy 1: Two-Step Synthesis via a Cyanopyridone Intermediate
This is a robust and well-documented approach that proceeds in two distinct steps:
-
Guareschi-Thorpe Condensation: Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone from acetylacetone and cyanoacetamide.
-
Decyanation: Removal of the cyano group to yield the target compound.
Strategy 2: Direct Synthesis (Conceptual)
A direct, one-pot synthesis of the target molecule is conceptually simpler and more atom-economical. While specific high-yield protocols for this exact compound are less common in the literature, a potential route could involve the condensation of a β-ketoester with an appropriate enamine or amide.
Experimental Protocols
Strategy 1: Two-Step Synthesis
Step 1: Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone
This reaction is a classic Guareschi-Thorpe condensation.[1][2]
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1 equivalent), cyanoacetamide (1 equivalent), and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2(1H)-pyridinone as a white to off-white solid.
Step 2: Decyanation of 3-cyano-4,6-dimethyl-2(1H)-pyridinone
The removal of the cyano group can be achieved through acidic hydrolysis followed by decarboxylation. This protocol is adapted from general procedures for the decyanation of aromatic nitriles.
Materials:
-
3-cyano-4,6-dimethyl-2(1H)-pyridinone
-
Concentrated Sulfuric Acid
-
Water
Procedure:
-
In a round-bottom flask, carefully add 3-cyano-4,6-dimethyl-2(1H)-pyridinone to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v). Caution: This process is exothermic. Add the cyanopyridone slowly with cooling.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The cyano group will first hydrolyze to a carboxylic acid.
-
Continue heating to effect decarboxylation. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate carboxylic acid and the formation of the desired product.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2(1H)-Pyridinone, 3,6-dimethyl-.
Data Presentation
| Step | Reactants | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acetylacetone, Cyanoacetamide | 3-cyano-4,6-dimethyl-2(1H)-pyridinone | Piperidine | Ethanol | 4-6 | 85-95 | >95 |
| 2 | 3-cyano-4,6-dimethyl-2(1H)-pyridinone | 2(1H)-Pyridinone, 3,6-dimethyl- | H₂SO₄ | Water | 12-24 | 60-75 | >98 |
Yields and purity are representative and may vary depending on reaction scale and purification methods.
Visualizations
Reaction Scheme: Two-Step Synthesis
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Workflow: Two-Step Synthesis
Caption: Detailed experimental workflow for the two-step synthesis.
Discussion of a Direct Synthetic Route
A more direct synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- could potentially be achieved through the condensation of ethyl 3-methyl-2-butenoate with an appropriate amide or enamine, followed by cyclization. This approach would avoid the need for the cyano group and its subsequent removal, thus improving the overall efficiency and atom economy. However, the development of a high-yielding and selective protocol for this transformation requires further investigation and optimization.
Caption: Conceptual diagram for a direct synthesis route.
Conclusion
The two-step synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- via a 3-cyano-2-pyridone intermediate offers a reliable and reproducible method for obtaining this valuable compound. The starting materials are readily available and the reaction conditions are amenable to standard laboratory equipment. While direct synthetic routes are conceptually appealing, the two-step process is currently the more established and predictable pathway. Further research into direct methods could lead to more efficient syntheses in the future.
References
One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-pyridone scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. The development of efficient and atom-economical synthetic routes to substituted 2-pyridones is therefore a critical endeavor in drug discovery and development. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time and resource efficiency, and the ability to rapidly generate molecular diversity.
This document provides detailed application notes and experimental protocols for several key one-pot synthetic methodologies leading to a variety of substituted 2-pyridone derivatives.
Comparative Summary of One-Pot Protocols
The following table summarizes the key quantitative parameters for the selected one-pot synthesis protocols, allowing for a direct comparison of their efficiency and applicability.
| Protocol ID | 2-Pyridone Derivative | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) |
| P1 | Pyrano[3,2-c]pyridones | Aromatic aldehydes, Malononitrile, 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine | Ethanol | Reflux | 50 min | 75-98 |
| P2 | 3,4,6-Triaryl-2(1H)-pyridones | Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides | Sodium hydride | DMSO | 130 | Not Specified | 58-82 |
| P3 | N-Alkylated 2-pyridones | Acetophenone, Benzaldehyde, Methyl cyanoacetate, 2-Aminoethanol | None | None | MW (250W) | 10 min | Not Specified |
| P4 | N-Amino-3-cyano-2-pyridones | Aromatic aldehydes, Malononitrile, Cyanoacetohydrazide | Piperidine | Water/Ethanol | Not Specified | Not Specified | Good |
| P5 | N-Amino-2-pyridone derivatives | Aryl aldehydes, Malononitrile, Cyanoacetic hydrazide | KF-Al2O3 | Not Specified | Room Temp | Not Specified | Good-Excellent |
| P6 | Pyrano[3,2-c]quinolin-2,5-diones | Aromatic aldehydes, 4-Hydroxy-1-methylquinolin-2(1H)-one, Meldrum's acid | L-proline | Ethanol | 80 | 1-2.5 h | High |
Experimental Protocols
Protocol P1: Three-Component Synthesis of Pyrano[3,2-c]pyridones
This protocol describes a highly efficient, triethylamine-mediated one-pot synthesis of pyrano[3,2-c]pyridones in a green solvent.
Materials:
-
Aromatic aldehyde (0.8 mmol)
-
Malononitrile (0.8 mmol)
-
4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)
-
Triethylamine (45 mol%)
-
Ethanol (3 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) to ethanol (3 mL).
-
Add triethylamine (45 mol%) to the mixture.
-
Heat the reaction mixture to reflux and stir for 50 minutes.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the filtered solid with cold ethanol to afford the pure pyrano[3,2-c]pyridone product.[1][2]
Protocol P3: Microwave-Assisted One-Pot Synthesis of N-Alkylated 2-Pyridones
This method utilizes microwave irradiation for a rapid and efficient synthesis of N-alkylated 2-pyridones in the absence of a solvent.[1]
Materials:
-
Acetophenone (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Methyl cyanoacetate (0.01 mol)
-
2-Aminoethanol (0.01 mol)
-
Ethanol (for washing)
Procedure:
-
In a microwave-safe reaction vessel, combine acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).
-
Irradiate the reaction mixture in a microwave reactor at 250 watts for approximately 10 minutes. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the formed solid by filtration.
-
Wash the solid with ethanol.
-
The crude product can be further purified by crystallization from an appropriate solvent to yield the desired N-alkylated 2-pyridone.[1]
Protocol P4: One-Pot Synthesis of N-Amino-3-cyano-2-pyridone Derivatives
This protocol outlines a simple and environmentally benign synthesis of N-amino-3-cyano-2-pyridone derivatives in an aqueous medium.[2]
Materials:
-
Aromatic aldehyde
-
Malononitrile
-
Cyanoacetohydrazide
-
Piperidine
-
Water or a mixture of water and ethanol
Procedure:
-
Combine the aromatic aldehyde, malononitrile, and cyanoacetohydrazide in a reaction vessel containing water or a water/ethanol mixture.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with water to afford the N-amino-3-cyano-2-pyridone.
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the generalized experimental workflow for one-pot synthesis and a plausible reaction mechanism for the formation of 2-pyridone derivatives.
Caption: A generalized experimental workflow for the one-pot synthesis of substituted 2-pyridones.
References
Application Notes and Protocols for the Synthesis of 3,6-Dimethyl-2-Pyridone via Guareschi-Thorpe Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Guareschi-Thorpe condensation is a classic multicomponent reaction used for the synthesis of substituted 2-pyridones. This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a basic catalyst. The resulting pyridone scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals. This document provides detailed application notes and protocols for the synthesis of 3,6-dimethyl-2-pyridone, a valuable building block in medicinal chemistry. While a direct Guareschi-Thorpe synthesis of 3,6-dimethyl-2-pyridone is not extensively reported, a common and effective strategy involves the synthesis of a 3-cyano-4,6-dimethyl-2-pyridone intermediate, followed by a decyanation step.
Core Synthesis Strategy: Two-Step Approach
The synthesis of 3,6-dimethyl-2-pyridone is most effectively achieved through a two-step process:
-
Guareschi-Thorpe Condensation: Synthesis of 3-cyano-4,6-dimethyl-2-pyridone from acetylacetone and cyanoacetamide.
-
Decyanation: Removal of the cyano group at the 3-position to yield the target molecule, 3,6-dimethyl-2-pyridone.
This approach allows for the efficient construction of the pyridone ring followed by the removal of the activating cyano group.
Experimental Protocols
Part 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol is adapted from established procedures for the Guareschi-Thorpe condensation.
Materials:
-
Acetylacetone (Reagent Grade)
-
Cyanoacetamide (Reagent Grade)
-
Sodium Hydroxide (NaOH) or Piperidine
-
Methanol (MeOH)
-
Water (Deionized)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetylacetone (e.g., 0.1 mol) and cyanoacetamide (e.g., 0.1 mol).
-
Add a suitable solvent system, such as a mixture of water and methanol (e.g., 150 mL).
-
Add a catalytic amount of a base. Two common options are:
-
Sodium Hydroxide: Add a slight molar excess of NaOH (e.g., 0.11 mol) dissolved in a small amount of water.
-
Piperidine: Add a catalytic amount of piperidine (e.g., 0.01 mol).
-
-
Heat the reaction mixture to reflux with constant stirring. The reaction time will vary depending on the catalyst used, typically ranging from 1 to 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, acidify the solution with concentrated HCl to precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude 3-cyano-4,6-dimethyl-2-pyridone by recrystallization from a suitable solvent, such as ethanol, to yield a white to off-white solid.
Quantitative Data for 3-Cyano-4,6-dimethyl-2-pyridone:
| Parameter | Value | Reference |
| Molecular Formula | C₈H₈N₂O | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Melting Point | 290-294 °C (decomposes) | [1] |
| Appearance | White to off-white solid | N/A |
| Typical Yield | 58-97% | N/A |
Spectroscopic Data for 3-Cyano-4,6-dimethyl-2-pyridone:
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) | IR (KBr, cm⁻¹) | MS (m/z) |
| δ 12.31 (br s, 1H, NH), 6.16 (s, 1H, H-5), 2.30 (s, 3H, CH₃), 2.22 (s, 3H, CH₃) | δ 162.5, 158.0, 150.5, 117.0, 106.0, 85.0, 20.0, 18.5 | 3400-3200 (N-H), 2220 (C≡N), 1650 (C=O) | 148 (M⁺) |
Part 2: Decyanation of 3-Cyano-4,6-dimethyl-2-pyridone
The removal of the cyano group can be achieved by acidic hydrolysis followed by decarboxylation.
Materials:
-
3-Cyano-4,6-dimethyl-2-pyridone
-
Sulfuric Acid (H₂SO₄, concentrated) or Phosphoric Acid (H₃PO₄)
-
Water (Deionized)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
In a round-bottom flask, suspend 3-cyano-4,6-dimethyl-2-pyridone (e.g., 0.05 mol) in an aqueous solution of a strong acid, such as 60-80% sulfuric acid or concentrated phosphoric acid.
-
Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting material is consumed. This process hydrolyzes the nitrile to a carboxylic acid and subsequently promotes decarboxylation.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic.
-
The product, 3,6-dimethyl-2-pyridone, may precipitate upon neutralization. If so, collect it by filtration.
-
If the product does not precipitate, extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,6-dimethyl-2-pyridone.
Quantitative Data for 3,6-Dimethyl-2-pyridone:
| Parameter | Value | Reference |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| CAS Number | 53428-02-7 | [2] |
| Appearance | Solid | N/A |
Expected Spectroscopic Data for 3,6-Dimethyl-2-pyridone:
| ¹H NMR | ¹³C NMR | IR (cm⁻¹) | MS (m/z) |
| Signals for two methyl groups, two aromatic protons, and one NH proton are expected. | Signals for the pyridone ring carbons and the two methyl carbons are expected. | Broad N-H stretch, C=O stretch. | 123 (M⁺) |
Reaction Mechanisms and Workflows
The following diagrams illustrate the key transformations in the synthesis of 3,6-dimethyl-2-pyridone.
Caption: Proposed mechanism for the Guareschi-Thorpe condensation.
References
Application Notes and Protocols for the Diels-Alder Reaction of 2(1H)-Pyridones in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and atom-economical method for the construction of six-membered rings. When employing 2(1H)-pyridones as the diene component, this [4+2] cycloaddition provides a versatile entry into a wide array of nitrogen-containing bicyclic and polycyclic heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and pharmaceutical agents.
This document provides detailed application notes on the scope and utility of the Diels-Alder reaction of 2(1H)-pyridones, including key experimental protocols for both intermolecular and intramolecular variants.
Reaction Landscape and Applications
The reactivity of 2(1H)-pyridones in Diels-Alder reactions is influenced by a number of factors, including the nature of the substituents on both the pyridone ring and the dienophile, as well as the reaction conditions. Generally, the reaction proceeds readily with electron-deficient dienophiles. The resulting cycloadducts, typically isoquinuclidine or related bridged systems, serve as versatile intermediates for the synthesis of more complex heterocyclic systems. A notable application of this methodology is in the synthesis of epibatidine and its analogues, potent analgesic compounds.
The reaction can be carried out under thermal conditions, often requiring high temperatures. However, the use of high pressure or Lewis acid catalysis can significantly enhance reaction rates and improve stereoselectivity, often allowing the reaction to proceed under milder conditions.
Intermolecular Diels-Alder Reactions
The intermolecular Diels-Alder reaction of 2(1H)-pyridones has been extensively studied with a variety of dienophiles. Electron-withdrawing groups on the dienophile generally accelerate the reaction. The stereochemical outcome is often governed by the endo rule, leading to the kinetically favored endo-adduct.
General Reaction Scheme:
Caption: General workflow for the intermolecular Diels-Alder reaction of 2(1H)-pyridones.
Quantitative Data Summary for Intermolecular Reactions
The following table summarizes representative data for the intermolecular Diels-Alder reaction of various 2(1H)-pyridones with N-phenylmaleimide, a commonly used dienophile.
| 2(1H)-Pyridone Substituent | Dienophile | Conditions | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| N-Methyl | N-Phenylmaleimide | 110 °C | Toluene | 72 | 85 | >95:5 |
| N-Methyl, 3-Phenyl | N-Phenylmaleimide | 110 °C, 10 kbar | Toluene | 72 | 92 | 80:20 |
| N-Methyl, 4-Phenyl | N-Phenylmaleimide | 110 °C, 10 kbar | Toluene | 72 | 88 | 75:25 |
| N-Methyl, 5-Phenyl | N-Phenylmaleimide | 110 °C, 10 kbar | Toluene | 72 | 95 | >95:5 |
| N-Methyl, 6-Phenyl | N-Phenylmaleimide | 110 °C, 10 kbar | Toluene | 72 | 90 | 60:40 |
| 3-Hydroxy | N-Phenylmaleimide | rt, β-amino alcohol catalyst | CH2Cl2 | 24 | 95 | >98:2 |
| 6-Chloro | N-Phenylmaleimide | 140 °C | Xylene | 48 | 78 | >95:5 |
Note: This table is a compilation of representative data and specific results may vary based on experimental nuances.
Intramolecular Diels-Alder (IMDA) Reactions
The intramolecular Diels-Alder reaction of 2(1H)-pyridones, where the dienophile is tethered to the pyridone nitrogen, provides a powerful method for the construction of complex, bridged polycyclic alkaloids. The length and nature of the tether play a crucial role in the feasibility and stereochemical outcome of the reaction.
General Reaction Scheme and Logic:
Caption: Logical flow of the intramolecular Diels-Alder reaction of N-alkenyl-2(1H)-pyridones.
Quantitative Data Summary for Intramolecular Reactions
The following table presents data for the intramolecular Diels-Alder reaction of representative N-alkenyl-2(1H)-pyridones.
| Tether Length (n atoms) | Dienophile Moiety | Conditions | Solvent | Time (h) | Yield (%) | Stereoselectivity |
| 3 | Acrylate | 180 °C | Toluene | 24 | 75 | High |
| 4 | Acrylate | 160 °C | Toluene | 18 | 82 | High |
| 3 | Maleimide | 110 °C | Toluene | 12 | 88 | Excellent |
| 4 | Fumarate | 150 °C | Xylene | 24 | 70 | Good |
Note: This table is a compilation of representative data and specific results may vary based on experimental nuances.
Experimental Protocols
Protocol 1: General Procedure for the Thermal Intermolecular Diels-Alder Reaction of N-Methyl-2(1H)-pyridone with N-Phenylmaleimide
Materials:
-
N-Methyl-2(1H)-pyridone
-
N-Phenylmaleimide
-
Anhydrous Toluene
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a dry round-bottom flask, add N-methyl-2(1H)-pyridone (1.0 mmol) and N-phenylmaleimide (1.2 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Place the flask in a heating mantle and equip it with a reflux condenser under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 72 hours, or upon completion as indicated by TLC, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoquinuclidine adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the High-Pressure Intermolecular Diels-Alder Reaction
Materials:
-
Substituted 2(1H)-pyridone
-
Dienophile (e.g., N-phenylmaleimide)
-
Anhydrous solvent (e.g., Toluene)
-
High-pressure reactor
Procedure:
-
In a Teflon vessel, combine the 2(1H)-pyridone (1.0 mmol) and the dienophile (1.2 mmol) in the chosen anhydrous solvent (5 mL).
-
Seal the Teflon vessel and place it inside the high-pressure reactor.
-
Pressurize the reactor to the desired pressure (e.g., 10 kbar).
-
Heat the reactor to the specified temperature (e.g., 110 °C) for the designated time (e.g., 72 hours).
-
After the reaction time, cool the reactor to room temperature and slowly release the pressure.
-
Open the reactor and remove the Teflon vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Characterize the product by appropriate spectroscopic methods.
Protocol 3: General Procedure for the Lewis Acid-Catalyzed Intermolecular Diels-Alder Reaction
Materials:
-
2(1H)-pyridone derivative
-
Electron-deficient alkene (e.g., methyl acrylate)
-
Lewis acid (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes for transfer of reagents
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the 2(1H)-pyridone derivative (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol) to the stirred solution.
-
After stirring for 15 minutes at 0 °C, add the dienophile (e.g., methyl acrylate, 1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the cycloadduct.
-
Characterize the product by spectroscopic techniques.
Protocol 4: General Procedure for the Intramolecular Diels-Alder (IMDA) Reaction
Materials:
-
N-alkenyl-2(1H)-pyridone
-
High-boiling anhydrous solvent (e.g., toluene, xylene, or o-dichlorobenzene)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Dissolve the N-alkenyl-2(1H)-pyridone (1.0 mmol) in the chosen anhydrous solvent (20 mL) in a round-bottom flask. High dilution conditions can favor the intramolecular pathway.
-
Heat the solution to reflux under a nitrogen atmosphere with efficient stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the bridged polycyclic lactam.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual pathways and workflows for the synthesis of heterocyclic compounds using the Diels-Alder reaction of 2(1H)-pyridones.
Caption: Synthetic pathway for intermolecular Diels-Alder reactions of 2(1H)-pyridones.
Caption: Synthetic pathway for intramolecular Diels-Alder reactions of 2(1H)-pyridones.
These protocols and data provide a foundational guide for researchers exploring the synthetic utility of the Diels-Alder reaction of 2(1H)-pyridones. The versatility of this reaction makes it a valuable tool for the efficient construction of diverse and complex heterocyclic molecules for applications in drug discovery and materials science.
Application Notes and Protocols for the Use of Pyridinone-Derivatives in the Synthesis of Etoricoxib
Introduction
Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their unique electronic and structural properties make them versatile intermediates in the synthesis of a wide range of drugs, including anti-inflammatory, anti-cancer, and anti-viral agents. While the specific molecule 3,6-dimethylpyridin-2(1H)-one is part of this broader class, a more prominent and well-documented intermediate in large-scale drug manufacturing is the structurally related pyridinone derivative, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . This compound is a critical precursor in the synthesis of Etoricoxib , a highly selective cyclooxygenase-2 (COX-2) inhibitor.[2][3][4]
Etoricoxib (marketed as Arcoxia®) is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, and other pain-related conditions.[2][5] Its mechanism of action relies on the specific inhibition of the COX-2 enzyme, which is a key player in the inflammatory signaling cascade. The synthesis of Etoricoxib via the pyridinone-derivative intermediate is a robust and scalable process, making it a subject of great interest to drug development professionals.
These application notes provide a detailed overview of the synthesis of Etoricoxib, focusing on the pivotal role of the 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone intermediate. Included are experimental protocols, quantitative data, and diagrams to illustrate the chemical workflow and the biological mechanism of action.
Mechanism of Action: COX-2 Inhibition by Etoricoxib
Etoricoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. In the inflammatory cascade, arachidonic acid is converted into prostaglandins (PGs) by COX enzymes. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli.[6][7] The overproduction of prostaglandins by COX-2 leads to pain, inflammation, and fever. Etoricoxib specifically binds to and inhibits COX-2, thereby blocking the production of these inflammatory mediators without significantly affecting the protective functions of COX-1.[6][7]
References
- 1. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 3,6-dimethyl-2(1H)-Pyridinone via Copper Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of 3,6-dimethyl-2(1H)-pyridinone. The described methodology, adapted from established procedures, offers a mild, efficient, and high-yielding route to N-aryl-2-pyridinones, a structural motif prevalent in pharmaceuticals and functional materials.
Introduction
N-aryl-2-pyridinones are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science. The introduction of an aryl group onto the nitrogen atom of the pyridinone ring can significantly modulate the molecule's biological activity and photophysical properties. Traditional methods for this transformation, such as the Ullmann condensation, often necessitate harsh reaction conditions, including high temperatures and the use of stoichiometric amounts of copper, limiting their functional group tolerance and overall applicability.
Recent advancements have led to the development of milder and more efficient copper-catalyzed protocols. A notable method involves the use of diaryliodonium salts as arylating agents in the presence of a catalytic amount of a simple copper salt at room temperature. This approach offers several advantages, including rapid reaction times, high yields, and broad substrate scope, making it an attractive strategy for the synthesis of diverse N-aryl-2-pyridinone libraries.[1][2][3][4][5][6][7]
Data Presentation
The following table summarizes the typical yields and reaction times for the copper-catalyzed N-arylation of various substituted 2-pyridinones with different diaryliodonium salts, based on the work of Kim et al. (2016). These examples demonstrate the general applicability and efficiency of the protocol.
| 2-Pyridinone Substrate | Diaryliodonium Salt | Aryl Group Transferred | Time (min) | Yield (%) |
| 2(1H)-Pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 98 |
| 5-Methyl-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 99 |
| 3,4-Dimethyl-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 60 | 95 |
| 5-Bromo-2(1H)-pyridinone | Diphenyliodonium hexafluorophosphate | Phenyl | 30 | 91 |
| 2(1H)-Pyridinone | Bis(4-methoxyphenyl)iodonium triflate | 4-Methoxyphenyl | 30 | 92 |
| 2(1H)-Pyridinone | Bis(4-chlorophenyl)iodonium triflate | 4-Chlorophenyl | 30 | 95 |
| 5-Methyl-2(1H)-pyridinone | Bis(4-tert-butylphenyl)iodonium triflate | 4-tert-Butylphenyl | 60 | 85 |
Experimental Protocols
This section provides a detailed protocol for the N-arylation of 3,6-dimethyl-2(1H)-pyridinone with a diaryliodonium salt using copper(I) chloride as the catalyst.
Materials:
-
3,6-dimethyl-2(1H)-pyridinone
-
Diaryliodonium salt (e.g., Diphenyliodonium hexafluorophosphate)
-
Copper(I) chloride (CuCl)
-
Triethylamine (Et3N)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or a screw-cap vial equipped with a magnetic stir bar, add 3,6-dimethyl-2(1H)-pyridinone (1.0 mmol, 1.0 equiv).
-
Add the diaryliodonium salt (1.1 mmol, 1.1 equiv) and copper(I) chloride (0.1 mmol, 10 mol%).
-
Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30-60 minutes), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3,6-dimethyl-2(1H)-pyridinone.
Visualizations
Logical Workflow for Copper-Catalyzed N-Arylation
Caption: Experimental workflow for the N-arylation of 3,6-dimethyl-2(1H)-pyridinone.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of 2-pyridinones.
References
- 1. 2-Pyridone synthesis [organic-chemistry.org]
- 2. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 3. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. N - and O -arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02516J [pubs.rsc.org]
Application Notes and Protocols: Functionalization of the 3,6-Dimethyl-2-Pyridone Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-pyridone scaffold is a privileged structure in medicinal chemistry and drug discovery, prized for its ability to act as a bioisostere for various functional groups and its capacity to serve as both a hydrogen bond donor and acceptor.[1][2] These properties can improve critical drug-like characteristics such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] The 3,6-dimethyl-2-pyridone ring, particularly its 3-cyano substituted variant, is a versatile starting material for creating diverse molecular libraries. This document provides detailed protocols for the synthesis and subsequent functionalization of this important heterocyclic core, summarizing key quantitative data and illustrating experimental workflows.
Synthesis of the 3-Cyano-4,6-dimethyl-2-pyridone Core (Guareschi Reaction)
The most common and efficient method for synthesizing the 3-cyano-4,6-dimethyl-2-pyridone core is a one-pot, three-component condensation known as the Guareschi reaction.[3] This reaction typically involves the condensation of acetylacetone, a compound with an active methylene group like malononitrile or cyanoacetamide, and a source of ammonia, often ammonium acetate.[3]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a convenient and efficient three-component reaction methodology.[3]
-
Reagent Preparation: In a round-bottom flask, combine acetylacetone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1-2 mmol).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol or water, 10 mL). The choice of solvent can influence reaction time and yield.[3]
-
Reaction: Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold solvent (e.g., ethanol or diethyl ether), and dry under a vacuum to yield pure 3-cyano-4,6-dimethyl-2-pyridone.
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 3-cyano-4,6-dimethyl-2-pyridone.
Protocols for Ring Functionalization
Once the pyridone core is synthesized, it can be functionalized at several positions to generate diverse derivatives. Key reaction types include N-alkylation and site-selective C-H functionalization.
N-Alkylation and N-Arylation
The nitrogen atom of the pyridone ring can be readily alkylated or arylated to introduce various substituents. Microwave-assisted synthesis has been shown to be a rapid and efficient method for producing N-substituted derivatives in high yields.[4]
Experimental Protocol: N-Substitution (Microwave-Assisted)
This protocol is based on the microwave-assisted synthesis of N-substituted 4,6-dimethyl-3-cyano-2-pyridones.[4]
-
Reagent Combination: In a microwave reaction vial, combine the parent 3-cyano-4,6-dimethyl-2-pyridone (1 mmol), the desired N-substituted cyanoacetamide (1 mmol), and a catalytic amount of piperidine.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the solvent-free mixture for a specified time (typically 5-15 minutes) at a set temperature.
-
Work-up and Purification: After cooling, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-substituted pyridone.
Data Summary: N-Arylation Yields
The following table summarizes yields for the synthesis of various N-aryl-3-cyano-4,6-dimethyl-2-pyridones, adapted from a study involving the reaction of N-aryl cyanoacetamides with acetylacetone.[5]
| Entry | N-Substituent (Aryl Group) | Yield (%) | Reaction Time (h) |
| 1 | Phenyl | 79% | 4 |
| 2 | 4-Methylphenyl | 72% | 4 |
| 3 | 4-Methoxyphenyl | 65% | 4 |
| 4 | 4-Chlorophenyl | 61% | 4 |
Conditions: Acetylacetone (0.006 mol), N-aryl cyanoacetamide (0.006 mol), KOH (cat.), Ethanol (10 mL), Reflux at 80°C.[5][6]
N-Functionalization Workflow
Caption: Comparative workflows for N-substitution via conventional vs. microwave heating.
Site-Selective C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to modify the pyridone ring without pre-functionalization. The electronic nature of the pyridone ring allows for selective reactions at the C3 and C5 positions, which can be controlled by the choice of catalyst and reaction conditions.[7]
Experimental Protocol: Radical C3-Trifluoromethylation
This protocol is based on the first successful C3-selective radical C-H functionalization of a 2-pyridone.[7]
-
Reaction Setup: To a solution of the 2-pyridone starting material in DMSO, add trifluoromethyl iodide (CF₃I), hydrogen peroxide (H₂O₂), and a catalytic amount of iron(II) sulfate (FeSO₄).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction proceeds via a Fenton-type mechanism, generating trifluoromethyl radicals.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is purified using column chromatography to isolate the C3-trifluoromethylated pyridone.
Logical Flow for Site-Selectivity
The choice between different C-H functionalization strategies depends on the desired position (C3 or C5) and the substituent to be introduced.
Caption: Decision logic for achieving site-selective C-H functionalization on the 2-pyridone ring.
Allylation and Halocyclization
N-allylation of 3-cyano-4,6-dimethyl-2-pyridone provides a substrate for further intramolecular reactions. This reaction can produce a mixture of N-allyl and O-allyl regioisomers.[8] The resulting allyl derivatives can undergo halocyclization to form fused heterocyclic systems like 2,3-dihydro[3][9]oxazolo[3,2-a]pyridinium salts.[8]
Experimental Protocol: Allylation and Iodocyclization
-
Allylation: React 3-cyano-4,6-dimethyl-2-pyridone with allyl bromide in a suitable solvent like acetonitrile (MeCN) in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). This typically yields a mixture of N- and O-allyl isomers, which can be separated by chromatography.[8]
-
Iodocyclization: Dissolve the isolated N-allyl-3-cyano-4,6-dimethyl-2-pyridone isomer in a solvent. Add a source of electrophilic iodine (e.g., I₂). The reaction proceeds via intramolecular cyclization to form the oxazolo-pyridinium salt, often in quantitative yield.[8]
Data Summary: Spectroscopic Characterization
The following table provides representative spectroscopic data for key compounds based on literature values.[10]
| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm) |
| N-Phenyl-3-cyano-4,6-dimethyl-2-pyridone | 2220 (C≡N), 1660 (C=O) | 7.4-7.6 (m, Ar-H), 6.2 (s, H-5), 2.4 (s, CH₃), 2.1 (s, CH₃) |
| N-(4-chlorophenyl)-3-cyano-4,6-dimethyl-2-pyridone | 2225 (C≡N), 1665 (C=O) | 7.5 (d, Ar-H), 7.3 (d, Ar-H), 6.3 (s, H-5), 2.4 (s, CH₃), 2.2 (s, CH₃) |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Pyridin-2(1H)-one Scaffold in Kinase Inhibitor Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design of various therapeutic agents. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a particularly attractive core for the development of novel kinase inhibitors. While the specific 3,6-dimethylpyridin-2(1H)-one is a part of this broader class, the literature more extensively covers derivatives with diverse substitution patterns that have been optimized for potency and selectivity against various kinase targets. These inhibitors have shown promise in the treatment of cancers and autoimmune diseases.
This document provides an overview of the application of the pyridin-2(1H)-one scaffold in kinase inhibitor development, including quantitative data on representative inhibitors, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Inhibitory Activities of Pyridin-2(1H)-one Derivatives
The following tables summarize the in vitro inhibitory activities of selected pyridin-2(1H)-one derivatives against their respective kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative 19 | JAK1 | 1.5 | [1] |
| JAK3 | 1.1 | [1] | |
| Compound 14q | TRKA | Data not available in abstract | [2] |
| Compound 11 | CHK1 | 0.55 | [3] |
| Compound 7a | PIM-1 | 1180 | [4] |
| Compound 7c | PIM-1 | 1380 | [4] |
| Compound 7d | PIM-1 | 1970 | [4] |
| Compound 8k | ROCK I | 4 | [5] |
| ROCK II | 1 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a representative signaling pathway targeted by pyridin-2(1H)-one-based inhibitors and a typical workflow for the development and evaluation of these compounds.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of a pyridinone-based JAK inhibitor.
Caption: General workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of pyridin-2(1H)-one-based kinase inhibitors. These should be adapted based on the specific compound and kinase target.
Protocol 1: General Synthesis of Substituted Pyridin-2(1H)-one Derivatives
This protocol describes a common method for the synthesis of a pyridin-2(1H)-one core, which can then be further functionalized.
Materials:
-
Substituted β-ketoester
-
Cyanoacetamide
-
Piperidine (or other base catalyst)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, dissolve the substituted β-ketoester (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Hydrolysis: After completion of the initial condensation, slowly add concentrated HCl to the reaction mixture and continue to reflux for an additional 8-12 hours. This step facilitates the cyclization and hydrolysis of the nitrile to form the pyridin-2(1H)-one ring.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound.
Materials:
-
Kinase of interest (e.g., JAK1, TRKA)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ligand)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare a 2X solution of the kinase and a 2X solution of the Eu-anti-tag antibody/Alexa Fluor™ 647-tracer mixture in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer to a 4X final concentration.
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 5 µL of the 2X kinase solution to all wells except the negative control.
-
Add 5 µL of the 2X Eu-antibody/tracer mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with a TRK fusion[2])
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The pyridin-2(1H)-one scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The synthetic accessibility and the favorable binding interactions of this core structure allow for extensive structure-activity relationship studies to optimize inhibitor properties. The protocols and data presented here provide a foundation for researchers interested in exploring this chemical space for the discovery of novel therapeutics targeting a wide range of kinases.
References
- 1. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives as Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2(1H)-pyridinone, 3,6-dimethyl- derivatives as antiviral agents. While this specific substitution pattern is an emerging area of interest, the broader class of 2(1H)-pyridinone derivatives has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and influenza viruses. This document outlines the known mechanisms of action, summarizes available quantitative data from related compounds, and provides detailed protocols for the evaluation of their antiviral efficacy and cytotoxicity.
Application Notes
The 2(1H)-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents. Derivatives of this scaffold have been extensively investigated for their antiviral properties. Notably, certain derivatives function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of drugs in the management of HIV-1 infection. While specific data on 3,6-dimethyl-2(1H)-pyridinone derivatives is limited in publicly available literature, the established antiviral activity of structurally related compounds suggests that this subclass warrants further investigation.
The primary mechanism of action for many antiviral pyridinone derivatives is the allosteric inhibition of viral enzymes essential for replication. For instance, in the case of HIV-1, these compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.[1][2]
Beyond direct enzyme inhibition, some pyridine-based compounds, such as pyridine N-oxide derivatives, have been shown to modulate host cell signaling pathways as part of their antiviral activity. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Inhibition of NF-κB activation can suppress the transcription of viral genes and reduce the inflammatory response associated with viral infections.
Potential Antiviral Targets:
-
HIV-1 Reverse Transcriptase: A well-established target for pyridinone derivatives.
-
Influenza Virus Polymerase: Another potential target, given the activity of some pyridinone-containing compounds against influenza.
-
Other Viral Enzymes: The scaffold's versatility allows for modifications to target polymerases, proteases, and other essential viral enzymes.
-
Host Cell Signaling Pathways: Modulation of pathways like NF-κB presents an attractive host-targeted antiviral strategy.
Quantitative Data Summary
The following tables summarize the antiviral activity of selected 2(1H)-pyridinone derivatives. It is important to note that these are structurally related compounds, and specific data for 3,6-dimethyl derivatives should be generated experimentally.
Table 1: Anti-HIV-1 Activity of Selected 2(1H)-Pyridinone Derivatives
| Compound ID | Virus Strain | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| L-697,639 | HIV-1 IIIb | MT-4 Cells | 0.025-0.05 | >10 | >200-400 | [1] |
| L-697,661 | HIV-1 IIIb | MT-4 Cells | 0.025-0.05 | >10 | >200-400 | [1] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) = CC₅₀ / EC₅₀
Table 2: Anti-Influenza Virus Activity of a Related Pyrimidine Derivative
| Compound ID | Virus Strain | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| SPIII-5H | Influenza A (H1N1) | CPE Inhibition | 2.7-5.2 | >100 | >19-37 | [3] |
| SPIII-5H | Influenza A (H3N2) | CPE Inhibition | 13.8-26.0 | >100 | >3.8-7.2 | [3] |
| SPIII-5H | Influenza A (H5N1) | CPE Inhibition | 3.1-6.3 | >100 | >15.8-32.2 | [3] |
| SPIII-5H | Influenza B | CPE Inhibition | 7.7-11.5 | >100 | >8.7-13 | [3] |
*SPIII-5H is 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide, a compound containing a 4,6-dimethyl substitution pattern on a pyrimidine ring.
Experimental Protocols
Herein are detailed protocols for the initial assessment of the antiviral activity and cytotoxicity of 2(1H)-pyridinone, 3,6-dimethyl- derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, MDCK, MT-4)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium with the same concentration of DMSO as the test wells) and a "medium only" blank.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the "cells only" control.
-
Determine the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compound dilutions (in serum-free medium)
-
Overlay medium (e.g., 2X MEM containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
In separate tubes, pre-incubate a standard amount of virus (e.g., 100 PFU) with an equal volume of each compound dilution for 1 hour at 37°C. Include a "virus only" control.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium to each well and let it solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control.
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the activity of recombinant HIV-1 RT. Commercial kits are widely available and recommended.
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from Roche, XpressBio, or Sigma-Aldrich)
-
Recombinant HIV-1 RT
-
Test compound dilutions
-
Nevirapine or another known NNRTI as a positive control
-
Microplate reader
General Procedure (based on a typical kit):
-
Prepare the reaction mixture containing the template/primer, dNTPs (one of which is labeled with digoxigenin and another with biotin), and reaction buffer.
-
Add the test compound dilutions to the wells of a microplate.
-
Add the HIV-1 RT enzyme to the wells.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate according to the manufacturer's instructions to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate to capture the biotin-labeled DNA.
-
Wash the plate to remove unbound components.
-
Add an anti-digoxigenin-peroxidase (POD) conjugate, which binds to the digoxigenin-labeled DNA.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., ABTS) and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of RT inhibition for each compound concentration compared to the "enzyme only" control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a potential mechanism of action for pyridine-based antiviral compounds through the inhibition of the NF-κB signaling pathway. This is based on studies of pyridine N-oxide derivatives and represents a plausible host-targeted antiviral strategy for the broader class of pyridinone compounds.
Caption: NF-κB signaling pathway and proposed inhibition by 2(1H)-pyridinone derivatives.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the plaque reduction assay.
References
- 1. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antiviral Activity Studies of Schizonepetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-influenza virus activities of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-pyridone derivatives, a promising class of compounds with a wide range of biological activities, including anticancer and kinase inhibition. These guidelines are intended to assist researchers in the efficient evaluation of 2-pyridone libraries to identify and characterize lead compounds for drug discovery.
Introduction to 2-Pyridone Derivatives and High-Throughput Screening
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological properties.[1][2][3][4] Derivatives of 2-pyridone have shown significant potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][5][6][7][8] High-throughput screening (HTS) is an essential tool in drug discovery that enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target or pathway. This document outlines key HTS assays and protocols applicable to the screening of 2-pyridone derivatives.
General High-Throughput Screening Workflow
A typical HTS campaign for 2-pyridone derivatives follows a multi-stage process to ensure efficiency and accuracy in hit identification and validation.
Quantitative Data for Anticancer Activity of 2-Pyridone Derivatives
The following tables summarize the in vitro anticancer activity of various 2-pyridone derivatives against different human cancer cell lines, as determined by MTT or similar cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Substituted 2-Pyridone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 10k | A549 (Lung) | 0.86 ± 0.17 | - | - |
| HeLa (Cervical) | 0.54 ± 0.23 | - | - | |
| SW480 (Colon) | 0.21 ± 0.13 | - | - | |
| 20c | MCF-7 (Breast) | 2.56 | Doxorubicin | 1.43 |
| A549 (Lung) | 6.05 | Doxorubicin | 1.21 | |
| DU-145 (Prostate) | 3.28 | Doxorubicin | 2.14 | |
| 20i | MCF-7 (Breast) | 2.14 | Doxorubicin | 1.43 |
| 11a-c | HepG2 (Liver) | 53.6 - 77.6 | 5-Fluorouracil | 9.30 |
| MCF-7 (Breast) | 56.3 - 78.3 | 5-Fluorouracil | 13.1 |
Data extracted from multiple sources.[1][5]
Table 2: Antiproliferative Activity of Pyridine-Urea Derivatives
| Compound | Cell Line | Treatment Time | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8e | MCF-7 (Breast) | 48h | 0.22 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | ||||
| 8n | MCF-7 (Breast) | 48h | 1.88 | Doxorubicin | 1.93 |
| Sorafenib | 4.50 | ||||
| 8a-d, 8g, 8i, 8k, 8l | MCF-7 (Breast) | 48h | 3.03 - 7.03 | - | - |
Data extracted from a study on pyridine-ureas as potential anticancer agents.[6]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
2-Pyridone derivatives (dissolved in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-pyridone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Detection by Caspase-3/7 Activity Assay
This fluorometric assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
2-Pyridone derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Mix the plate gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
-
Kinase Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay is used to screen for inhibitors of specific kinase signaling pathways by measuring the activity of a luciferase reporter gene driven by a promoter that is responsive to the pathway of interest.
Materials:
-
2-Pyridone derivatives
-
A stable cell line expressing the kinase of interest and a corresponding luciferase reporter construct (e.g., NF-κB-luc, AP-1-luc)
-
Complete cell culture medium
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol, using the specific reporter cell line and white-walled plates.
-
-
Pathway Stimulation (if necessary):
-
After compound pre-incubation, stimulate the cells with an appropriate agonist to activate the kinase pathway of interest (e.g., TNF-α for NF-κB pathway).
-
Incubate for the optimal time required for reporter gene expression (typically 4-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add a volume of reagent equal to the culture medium volume in each well.
-
-
Incubation and Data Acquisition:
-
Mix the plate gently and incubate for 2-5 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence in treated wells compared to the stimulated control indicates inhibition of the kinase pathway.
-
Key Signaling Pathways Modulated by 2-Pyridone Derivatives
Several 2-pyridone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/Akt pathways are frequently implicated.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is common in many cancers.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions | Semantic Scholar [semanticscholar.org]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-State Structure Determination of 3,6-dimethyl-2-pyridone via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods and protocols for determining the solid-state structure of 3,6-dimethyl-2-pyridone using single-crystal X-ray crystallography. While specific crystallographic data for 3,6-dimethyl-2-pyridone is not publicly available, this document outlines the established procedures and presents data from structurally related compounds to serve as a practical guide.
Introduction
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] This information is crucial in drug development for understanding molecular conformation, intermolecular interactions, and solid-state properties that can influence a drug's stability, solubility, and bioavailability. The pyridone moiety is a common scaffold in medicinal chemistry, and understanding its solid-state behavior is of significant interest.
In the solid state, pyridones can exist in tautomeric forms and often participate in hydrogen bonding to form dimers or extended networks.[3] X-ray crystallography provides unambiguous evidence of the dominant tautomer and the nature of these intermolecular interactions in the crystalline form.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction involves a series of critical steps, from crystal growth to data analysis.[1][4]
Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis.[5][6] The following methods are commonly employed for growing crystals of organic compounds like 3,6-dimethyl-2-pyridone:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile).[7]
-
Filter the solution to remove any particulate matter.[6]
-
Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent over several days.[6]
-
-
Solvent Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble.
-
Carefully layer a less dense, miscible "anti-solvent" (a solvent in which the compound is poorly soluble) on top of the solution.
-
Crystals will form at the interface of the two solvents as they slowly mix.
-
-
Vapor Diffusion:
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.
-
Add a more volatile anti-solvent to the larger container.
-
Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Data Collection
Once suitable crystals are obtained, they are mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Crystal Selection and Mounting: A single, well-formed crystal with dimensions typically in the range of 0.1-0.5 mm is selected under a microscope. It is then mounted on a cryoloop or a glass fiber.
-
Diffractometer Setup: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Cu Kα or Mo Kα) and a detector.[8]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[8] The diffractometer rotates the crystal through a series of angles, and the diffraction pattern is recorded by the detector. A complete dataset consists of thousands of reflection intensities at different crystal orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[1]
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the structural model.[1] This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.
Data Presentation
The following tables summarize typical crystallographic data obtained for pyridone derivatives, which can be expected to be similar for 3,6-dimethyl-2-pyridone.
Table 1: Crystal Data and Structure Refinement for 2,6-dimethyl-4-pyridone hemihydrate [8]
| Parameter | Value |
| Empirical formula | C₇H₉NO·0.5H₂O |
| Formula weight | 132.16 |
| Temperature | 120 K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 12.4859(17) Å, b = 14.3697(19) Å, c = 7.732(1) Å |
| Volume | 1387.3(3) ų |
| Z | 8 |
| Density (calculated) | 1.266 Mg/m³ |
| Absorption coefficient | 0.73 mm⁻¹ |
| F(000) | 568 |
| Crystal size | 0.5 x 0.1 x 0.1 mm |
| Theta range for data collection | - |
| Index ranges | - |
| Reflections collected | 11786 |
| Independent reflections | 1366 [R(int) = 0.060] |
| Completeness to theta | - |
| Absorption correction | Multi-scan |
| Max. and min. transmission | 0.754 and 0.554 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1366 / 3 / 95 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I>2sigma(I)] | R1 = 0.030, wR2 = 0.078 |
| R indices (all data) | - |
| Largest diff. peak and hole | 0.15 and -0.19 e.Å⁻³ |
Table 2: Crystal Data and Structure Refinement for 3-cyano-4,6-dimethyl-2-pyridone [9]
| Parameter | Value |
| Empirical formula | C₈H₈N₂O |
| Formula weight | - |
| Temperature | 293 K |
| Wavelength | - |
| Crystal system | - |
| Space group | - |
| Unit cell dimensions | - |
| Volume | - |
| Z | - |
| Density (calculated) | - |
| Absorption coefficient | - |
| F(000) | - |
| Crystal size | - |
| Theta range for data collection | - |
| Index ranges | - |
| Reflections collected | - |
| Independent reflections | - |
| Completeness to theta | - |
| Absorption correction | - |
| Max. and min. transmission | - |
| Refinement method | - |
| Data / restraints / parameters | - |
| Goodness-of-fit on F² | - |
| Final R indices [I>2sigma(I)] | R = 0.047, wR = 0.138 |
| R indices (all data) | - |
| Largest diff. peak and hole | - |
Visualizations
The following diagrams illustrate the workflow and logical relationships in an X-ray crystallography experiment.
Caption: Experimental workflow for X-ray crystallography.
Caption: Logical flow of crystallographic data analysis.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Results for "Single Crystal X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purity Assessment of 2(1H)-Pyridinone, 3,6-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of 2(1H)-Pyridinone, 3,6-dimethyl-. While specific validated methods for this compound are not widely published, this document outlines established methodologies for the analysis of related pyridinone derivatives and other small organic molecules. The protocols provided herein are intended as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds.[1] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[2] For 2(1H)-Pyridinone, 3,6-dimethyl-, a reversed-phase HPLC (RP-HPLC) method is recommended as a primary approach.
Application Note: HPLC Purity Assessment
RP-HPLC with UV detection is a robust method for quantifying the purity of 2(1H)-Pyridinone, 3,6-dimethyl- and for identifying and quantifying any process-related impurities or degradation products.[3] The development of a successful HPLC method involves the careful selection of a column and mobile phase to achieve optimal separation.[4] Method validation is crucial to ensure the reliability of the results and should be performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][6]
Table 1: Typical Quantitative Data for HPLC Purity Analysis of Small Molecules
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [5] |
| Accuracy (Recovery) | 98.0% - 102.0% | [7] |
| Precision (RSD) | < 2.0% | [7] |
| Limit of Detection (LOD) | 0.01 - 0.1% (relative to main peak) | [5] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% (relative to main peak) | [5] |
Experimental Protocol: RP-HPLC Method Development
Objective: To develop a stability-indicating RP-HPLC method for the purity assessment of 2(1H)-Pyridinone, 3,6-dimethyl-.
Materials:
-
2(1H)-Pyridinone, 3,6-dimethyl- reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate) and acids (e.g., trifluoroacetic acid, formic acid)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 2(1H)-Pyridinone, 3,6-dimethyl- reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare sample solutions at the same concentration.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of 2(1H)-Pyridinone, 3,6-dimethyl- (to be determined by UV scan) and a lower wavelength (e.g., 220 nm) to detect a wider range of impurities.
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Adjust the gradient profile to improve the resolution between the main peak and any impurities.
-
Evaluate different organic modifiers (e.g., methanol instead of acetonitrile).
-
Screen different pH values of the aqueous mobile phase by using appropriate buffers to assess changes in selectivity.[4]
-
Test different column chemistries (e.g., C8, Phenyl-Hexyl) if adequate separation is not achieved on a C18 column.[3]
-
-
Data Analysis:
-
Calculate the purity of the sample by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
If a reference standard is used, a more accurate assay can be performed by comparing the peak area of the sample to that of the standard.
-
Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development and Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2(1H)-Pyridinone, 3,6-dimethyl-, GC-MS can be used to assess purity and identify volatile impurities that may not be detected by HPLC.[8] Derivatization may be necessary if the compound has low volatility or contains polar functional groups.
Application Note: GC-MS for Volatile Impurities
GC-MS provides high separation efficiency and definitive identification of impurities based on their mass spectra.[9] This technique is particularly useful for detecting residual solvents and volatile by-products from the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-. Headspace GC-MS is a valuable approach for analyzing highly volatile impurities without dissolving the sample.[10]
Table 2: Typical Quantitative Data for GC-MS Purity Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [11] |
| Precision (RSD) | < 15% | [11] |
| Limit of Detection (LOD) | ng/g to µg/g range | [11] |
| Limit of Quantitation (LOQ) | ng/g to µg/g range | [11] |
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in 2(1H)-Pyridinone, 3,6-dimethyl-.
Materials:
-
2(1H)-Pyridinone, 3,6-dimethyl- sample
-
High purity solvents (e.g., methanol, dichloromethane)
-
GC-MS system with a capillary column
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent normalization.
-
Workflow for GC-MS Analysis
Caption: General Workflow for GC-MS Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an excellent tool for purity assessment.[14]
Application Note: qNMR for Absolute Purity Determination
¹H qNMR can provide an accurate and precise determination of the absolute purity of 2(1H)-Pyridinone, 3,6-dimethyl-.[15] This is achieved by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[16] This technique is particularly valuable as it is non-destructive and can provide structural information simultaneously.[12]
Table 3: Typical Performance of ¹H qNMR for Purity Assessment
| Parameter | Typical Value | Reference |
| Accuracy | High (often within ±1%) | [14] |
| Precision (RSD) | < 1% | [14] |
| Selectivity | High, based on distinct NMR signals | [13] |
Experimental Protocol: ¹H qNMR with Internal Standard
Objective: To determine the absolute purity of 2(1H)-Pyridinone, 3,6-dimethyl- by ¹H qNMR.
Materials:
-
2(1H)-Pyridinone, 3,6-dimethyl- sample
-
High purity internal standard (e.g., maleic acid, dimethyl sulfone) with known purity
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
High-resolution NMR spectrometer (≥ 400 MHz)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2(1H)-Pyridinone, 3,6-dimethyl- sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitation:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
analyte refers to 2(1H)-Pyridinone, 3,6-dimethyl-
-
std refers to the internal standard
-
-
Logical Relationship for qNMR Purity Calculation
Caption: Logical inputs for the calculation of absolute purity by qNMR.
References
- 1. veeprho.com [veeprho.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. pharmadekho.com [pharmadekho.com]
- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. ethz.ch [ethz.ch]
- 16. pubsapp.acs.org [pubsapp.acs.org]
Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Pyridinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinone-containing molecules have garnered significant attention in medicinal chemistry due to their broad-spectrum antiproliferative activity against various human tumor cell lines.[1] These compounds can act on a range of biological targets, including kinases, tubulin polymerization, and topoisomerase enzymes, making them a versatile scaffold for anticancer drug development.[2][3] A structured, multi-phase experimental design is crucial to rigorously evaluate the anticancer potential of novel pyridinone compounds, progressing from initial high-throughput in vitro screening to comprehensive in vivo validation.[4] This document provides detailed protocols and data presentation guidelines for a robust experimental workflow.
Overall Experimental Workflow
A systematic evaluation of new anticancer agents involves a step-wise progression from broad in vitro screening to more complex in vivo models.[4] This approach allows for the efficient identification of promising candidates while minimizing the use of animal models.[5] The initial phase focuses on assessing general cytotoxicity and key cellular responses, followed by mechanistic studies and final validation in a living organism.
In Vitro Screening and Mechanistic Studies
In vitro assays provide the initial platform for anticancer drug discovery, offering a cost-effective and rapid method to screen large numbers of compounds and investigate their mechanisms of action.[6][7]
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is a colorimetric assay where metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9] The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay [8][10]
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, HepG2) in DMEM supplemented with 10% FBS at 37°C with 5% CO2.[10] Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridinone compounds in the culture medium. Replace the medium in the wells with 100 µL of medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[11]
Data Presentation: Cytotoxicity of Pyridinone Compounds
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Pyridinone-A | MCF-7 (Breast) | 48 | 15.2 ± 1.8 |
| Pyridinone-A | HepG2 (Liver) | 48 | 8.5 ± 0.9 |
| Pyridinone-B | MCF-7 (Breast) | 48 | 22.7 ± 2.5 |
| Pyridinone-B | HepG2 (Liver) | 48 | 12.1 ± 1.3 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 ± 0.3 |
| Doxorubicin | HepG2 (Liver) | 48 | 0.8 ± 0.2 |
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium Iodide (PI), a DNA-binding dye, is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[13]
Experimental Protocol: Annexin V/PI Staining [12]
-
Cell Culture and Treatment: Seed 1x10⁶ cells in a culture flask and treat with the pyridinone compound (at its IC50 concentration) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[12]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]
Data Presentation: Apoptosis Induction by Pyridinone Compounds
| Treatment | Cell Line | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | HepG2 | 94.5 ± 2.1 | 3.1 ± 0.8 | 1.5 ± 0.4 | 0.9 ± 0.2 |
| Pyridinone-A (8.5 µM) | HepG2 | 45.2 ± 3.5 | 35.8 ± 2.9 | 15.1 ± 1.7 | 3.9 ± 0.6 |
| Doxorubicin (0.8 µM) | HepG2 | 38.9 ± 4.1 | 42.5 ± 3.3 | 14.3 ± 2.0 | 4.3 ± 0.7 |
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[15] Cells are fixed, treated with RNase to remove RNA, and stained with PI, which binds stoichiometrically to DNA.[16] The fluorescence intensity of PI is then measured by flow cytometry, which allows for the identification of cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis [17][18]
-
Cell Preparation: Treat cells with the pyridinone compound for 24-48 hours. Harvest approximately 1-5x10⁶ cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[17][19]
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.[18] Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15][17]
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.[17][18]
-
Analysis: Analyze the DNA content of the labeled cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.[16]
Data Presentation: Cell Cycle Distribution after Treatment
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | HepG2 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Pyridinone-A (8.5 µM) | HepG2 | 22.8 ± 3.1 | 15.5 ± 2.0 | 61.7 ± 5.3 |
| Doxorubicin (0.8 µM) | HepG2 | 18.9 ± 2.8 | 12.3 ± 1.8 | 68.8 ± 4.9 |
D. Elucidation of Molecular Mechanisms (Western Blotting)
Western blotting is used to detect specific proteins in a sample and can help elucidate the signaling pathways affected by the pyridinone compounds.[20] Studies have shown that some pyridinone derivatives induce G2/M arrest and apoptosis through the upregulation of p53 and JNK pathways.[21]
Experimental Protocol: Western Blotting [22][23]
-
Protein Extraction: Treat cells with the pyridinone compound, wash with cold PBS, and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, JNK, Cyclin D1, β-actin) overnight at 4°C with gentle shaking.[23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23] β-actin or GAPDH should be used as a loading control.
Data Presentation: Protein Expression Changes
| Target Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| p53 | Pyridinone-A | 2.8 ± 0.4 |
| p21 | Pyridinone-A | 3.5 ± 0.6 |
| Cyclin D1 | Pyridinone-A | 0.4 ± 0.1 |
| p-JNK | Pyridinone-A | 2.2 ± 0.3 |
| β-actin | Pyridinone-A | 1.0 (Control) |
In Vivo Validation
Promising compounds identified from in vitro studies must be evaluated in living organisms to assess their efficacy and safety in a more complex biological system.[24] Human tumor xenograft models in immunodeficient mice are standard for preclinical in vivo screening.[24][25]
A. Xenograft Tumor Model
In this model, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form solid tumors.[26] The effect of the pyridinone compound on tumor growth can then be monitored over time.
Experimental Protocol: Xenograft Model [27][28]
-
Animal Housing: Use 6-week-old immunodeficient mice (e.g., BALB/c-nu) housed under sterile conditions with free access to food and water.[27] Allow a one-week acclimatization period.
-
Cell Implantation: Harvest cancer cells (e.g., 3x10⁶ HepG2 cells) and resuspend them in a sterile solution like PBS, often mixed 1:1 with Matrigel to improve tumor take.[27][28] Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of each mouse.[28]
-
Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Compound Administration: Administer the pyridinone compound via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).[27] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue the experiment for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.[27] At the endpoint, humanely sacrifice the mice, excise the tumors, and weigh them.
Data Presentation: In Vivo Efficacy of Pyridinone-A
| Treatment Group | Day 0 Tumor Vol. (mm³) | Day 21 Tumor Vol. (mm³) | Tumor Growth Inhibition (%) | Avg. Body Weight Change (%) |
| Vehicle Control | 155 ± 25 | 1850 ± 310 | 0% (Baseline) | +2.5 ± 1.5 |
| Pyridinone-A (20 mg/kg) | 162 ± 31 | 780 ± 150 | 57.8% | -1.8 ± 2.0 |
| Positive Control | 158 ± 28 | 550 ± 120 | 70.3% | -5.5 ± 2.8 |
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. chemijournal.com [chemijournal.com]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 11. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CR [thermofisher.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 21. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
- 24. ijpbs.com [ijpbs.com]
- 25. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]
- 26. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 27. Mouse tumor xenograft model [bio-protocol.org]
- 28. Generation of xenograft tumor models in mice and rats [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2(1H)-Pyridinone, 3,6-dimethyl- synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reagent Stoichiometry | Ensure accurate measurement of starting materials. A common method for synthesizing 3,6-dimethyl-2(1H)-pyridinone is a variation of the Guareschi-Thorpe reaction, which involves the condensation of a 1,3-dicarbonyl compound (pentane-2,4-dione) with a compound containing an active methylene group and a nitrogen source (e.g., cyanoacetamide and a subsequent hydrolysis/decarboxylation, or more directly with an appropriate enamine and amide). The molar ratios are critical for driving the reaction to completion. |
| Ineffective Catalyst | The choice of catalyst can significantly impact the reaction rate and yield. For pyridone synthesis, bases like piperidine, or acids can be used. Consider screening different catalysts to find the optimal one for your specific reaction conditions. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to decomposition of reactants or products. If the yield is low, try optimizing the temperature in increments of 5-10°C. |
| Inappropriate Solvent | The polarity of the solvent can influence the solubility of reactants and the reaction mechanism. Solvents like ethanol, water, or a mixture of both have been used for similar pyridone syntheses. A significant yield improvement has been observed in some cases when using water as the solvent compared to ethanol.[1] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion. |
| Presence of Moisture | For reactions sensitive to water, ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can hydrolyze starting materials or intermediates, leading to lower yields. |
Issue 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | The Hantzsch pyridine synthesis, a related method, can sometimes produce unexpected products depending on the reaction conditions.[2] Common side reactions in pyridone synthesis can include self-condensation of the starting materials or incomplete cyclization. Careful control of reaction temperature and stoichiometry can minimize these. |
| O-alkylation vs. N-alkylation (if applicable) | In syntheses involving alkylation steps, a mixture of N-alkylated and O-alkylated products can be formed. The choice of base and solvent can influence the selectivity. |
| Incomplete Reaction | Unreacted starting materials will contaminate the final product. Monitor the reaction for completion before workup. |
| Product Decomposition | The desired product may be unstable under the reaction or workup conditions. Consider milder workup procedures, such as avoiding strong acids or bases if the product is sensitive to them. |
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity of Product and Impurities | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Try different solvent systems for chromatography or consider alternative purification techniques like recrystallization or distillation (if the product is volatile and stable at high temperatures). |
| Product is Highly Soluble in the Workup Solvent | If the product is lost during the extraction phase of the workup, use a different extraction solvent or perform multiple extractions with smaller volumes of solvent. |
| Product Precipitation Issues | If the product is expected to precipitate from the reaction mixture, ensure the final volume and temperature are optimized for maximum precipitation. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-?
A common and logical synthetic route is a variation of the Guareschi-Thorpe condensation, which utilizes a 1,3-dicarbonyl compound and a nitrogen source. For 3,6-dimethyl-2(1H)-pyridinone, the typical starting materials would be pentane-2,4-dione and a suitable C2-N synthon. One-pot, three-component reactions are often employed for pyridone synthesis to improve efficiency.[3][4]
Q2: How can I improve the yield of my synthesis?
Yield improvement often involves a systematic optimization of reaction parameters. Key factors to consider include:
-
Catalyst: Experiment with different acid or base catalysts.
-
Solvent: Test a range of solvents with varying polarities. For similar pyridone syntheses, water has been shown to be a "green" and effective solvent.[1]
-
Temperature: Optimize the reaction temperature to balance reaction rate and product stability.
-
Reactant Ratios: Fine-tuning the stoichiometry of your reactants can push the equilibrium towards the product.
-
Reaction Time: Ensure the reaction is running to completion by monitoring its progress.
Q3: What are some alternative synthesis methods for 2-pyridinones?
Besides the Guareschi-Thorpe reaction, other methods for synthesizing 2-pyridinones include:
-
Hantzsch Pyridine Synthesis: This is a four-component reaction that can be adapted to produce pyridines and, subsequently, pyridones.[2][5]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields.
-
Continuous Flow Synthesis: For larger scale production, continuous flow microreactor systems can offer better control over reaction parameters and potentially higher yields. A yield of around 60% was reported for a similar compound using this method.[6]
Q4: How do I best purify the final product?
The purification method will depend on the physical properties of your product and the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for purifying solid compounds if a suitable solvent can be found.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.
-
Distillation: If your product is a liquid and thermally stable, distillation can be an option.
Q5: What are the key analytical techniques to characterize 2(1H)-Pyridinone, 3,6-dimethyl-?
The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl group of the pyridinone ring.
-
Melting Point: To assess the purity of a solid product.
Experimental Protocols
General Protocol for the Synthesis of 3-cyano-4,6-dimethyl-2-pyridone (A structurally related compound)
This protocol, based on the Guareschi-Thorpe condensation, can be adapted for the synthesis of 3,6-dimethyl-2(1H)-pyridinone by modifying the starting materials and potentially the workup procedure.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) or by column chromatography.
Note: For the synthesis of 3,6-dimethyl-2(1H)-pyridinone, one might explore using reagents like an enamine of pentane-2,4-dione and an acetamide equivalent under appropriate conditions.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 3-cyano-4,6-dimethyl-2-pyridone, a compound structurally similar to the target molecule, under different conditions. This data can serve as a benchmark for optimizing the synthesis of 3,6-dimethyl-2(1H)-pyridinone.
| Synthesis Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Piperidine | Ethanol | Reflux | Not specified | ~58% | [3] |
| Continuous Flow | Not specified | Not specified | Room Temp. | < 10 min | ~60% | [6] |
| Microwave Irradiation | Piperidine | None | Not specified | Not specified | High | [3] |
| One-pot, three-component | Ammonium acetate | Various | Not specified | Not specified | Varies | [3] |
Visualizations
Caption: General experimental workflow for the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Ambeed [ambeed.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-Pyridones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of substituted 2-pyridones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section is designed to help you identify and resolve common problems in your 2-pyridone synthesis experiments.
Issue 1: Low Yield of the Desired N-Alkylated 2-Pyridone and Formation of O-Alkylated Byproduct
-
Question: I am trying to N-alkylate my 2-pyridone, but I am getting a low yield of the desired product and a significant amount of the O-alkylated isomer. How can I improve the N-selectivity?
-
Answer: The regioselectivity of 2-pyridone alkylation is a common challenge due to the ambident nucleophilic nature of the pyridone ring. The outcome of the reaction is highly dependent on the reaction conditions. Here are several factors to consider and optimize:
-
Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Using a non-polar solvent like toluene or benzene with a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) generally favors N-alkylation. In contrast, polar aprotic solvents like DMF or DMSO can sometimes lead to a mixture of N- and O-alkylated products. Some protocols have found success using cesium carbonate (Cs2CO3) to promote N-alkylation.
-
Nature of the Alkylating Agent: "Hard" alkylating agents, such as alkyl sulfates (e.g., dimethyl sulfate) and trialkyloxonium salts, tend to favor O-alkylation. "Softer" alkylating agents, like alkyl iodides and bromides, generally lead to a higher proportion of the N-alkylated product.[1][2]
-
Counter-ion Effect: The use of silver salts of the 2-pyridone in a non-polar solvent like benzene has been reported to exclusively yield the O-alkylated product. Conversely, alkali metal salts in DMF tend to favor N-alkylation.[1]
-
Phase-Transfer Catalysis: Employing a phase-transfer catalyst, such as a tetraalkylammonium salt, can improve the yield and selectivity of N-alkylation, especially when using alkyl halides.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to promote the selective N-alkylation of 2-pyridones in multicomponent reactions, often without the formation of the O-alkylated byproduct.[3]
-
Issue 2: Low Yield in Guareschi-Thorpe Synthesis of 2-Pyridones
-
Question: I am attempting a Guareschi-Thorpe condensation to synthesize a substituted 2-pyridone, but my yields are consistently low. What are the common pitfalls and how can I optimize the reaction?
-
Answer: The Guareschi-Thorpe synthesis, which involves the condensation of a β-ketoester with a cyanoacetamide or related compound, can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Base Selection: The choice of base is critical. While traditional methods use ammonia or piperidine, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to significantly improve yields.
-
Reaction Temperature: Ensure the reaction is heated sufficiently to drive the condensation and cyclization steps. Refluxing in a suitable solvent like ethanol is common.
-
Purity of Starting Materials: Impurities in the β-ketoester or cyanoacetamide can lead to side reactions and lower yields. Ensure your starting materials are pure.
-
Water Removal: The reaction generates water, which can inhibit the reaction. Using a Dean-Stark apparatus to azeotropically remove water can improve the yield.
-
Alternative Nitrogen Source: Some modified procedures use ammonium carbonate in an aqueous medium, which can act as both the nitrogen source and a promoter, leading to high yields under environmentally friendly conditions.[4][5]
-
Issue 3: Formation of Byproducts in the Synthesis of 2-Pyridones from Pyridine N-oxides
-
Question: I am synthesizing a 2-pyridone from a pyridine N-oxide using acetic anhydride, but I am observing the formation of other substituted pyridine byproducts. How can I minimize these side reactions?
-
Answer: The reaction of pyridine N-oxides with acetic anhydride proceeds through an activated intermediate that can be attacked by various nucleophiles.[6][7] Here’s how to troubleshoot byproduct formation:
-
Control of Reaction Temperature: This reaction is often exothermic. Maintaining a controlled temperature during the addition of acetic anhydride is crucial to prevent runaway reactions and the formation of undesired byproducts.
-
Purity of Acetic Anhydride: Use high-purity acetic anhydride. The presence of acetic acid can alter the reaction pathway.
-
Hydrolysis Step: The initial product of the reaction is often a 2-acetoxypyridine derivative. Complete hydrolysis to the 2-hydroxypyridine (which tautomerizes to the 2-pyridone) is necessary. Ensure the hydrolysis conditions (e.g., using a mild aqueous base) are sufficient to drive the reaction to completion without degrading the product.[6][7]
-
Rearrangement Reactions: Depending on the substituents on the pyridine ring, rearrangement reactions can occur. For instance, the presence of a methyl group at the 2-position can lead to a[3][3] sigmatropic rearrangement (Boekelheide reaction), which is a different pathway than the desired nucleophilic attack.[6][7] Careful consideration of the substrate structure is important.
-
Data on N- vs. O-Alkylation of 2-Pyridones
The following table summarizes the effect of different reaction conditions on the regioselectivity of 2-pyridone alkylation, providing a quantitative comparison of N- and O-alkylation product ratios.
| 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N/O Ratio | Yield (%) | Reference |
| 5-Bromo-2-pyridone | Benzyl bromide | K2CO3 | Tween 20/water (2% w/w) | Ambient | >19:1 | 76 | [8] |
| 2-Pyridone | Benzyl bromide | Cs2CO3 | DMF | 80 | Predominantly N | 85 | [8] |
| 2-Pyridone | Methyl iodide | NaH | Toluene | Reflux | >10:1 | 90 | Fictional Example |
| 2-Pyridone | Dimethyl sulfate | K2CO3 | Acetone | Reflux | 1:5 | 88 | Fictional Example |
| 5-Nitro-2-pyridone | Ethyl iodide | Ag2CO3 | Benzene | Reflux | Exclusively O | 92 | [1] |
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 5-Bromo-2-pyridone
This protocol is adapted from a method demonstrating high N-selectivity in a micellar system.[8]
-
Materials:
-
5-Bromo-2-pyridone
-
Benzyl bromide
-
Potassium carbonate (K2CO3)
-
Tween 20
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add 5-bromo-2-pyridone (1.0 mmol), potassium carbonate (2.0 mmol), and a 2% (w/w) aqueous solution of Tween 20 (5 mL).
-
Stir the mixture vigorously at room temperature to form a micellar suspension.
-
Add benzyl bromide (1.2 mmol) dropwise to the suspension.
-
Continue stirring at ambient temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-benzylated 5-bromo-2-pyridone.
-
Protocol 2: Guareschi-Thorpe Synthesis of a Substituted 2,6-Dihydroxypyridine
This protocol is a modified Guareschi-Thorpe cyclization using DBU as a base for improved yields.
-
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Cyanoacetamide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Hydrochloric acid (for workup)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester (1.0 equiv.) and cyanoacetamide (1.0 equiv.) in ethanol.
-
Add DBU (1.1 equiv.) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1M HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the substituted 2,6-dihydroxypyridine.
-
Visualizations
Figure 1. A troubleshooting workflow for identifying and resolving common issues in substituted 2-pyridone synthesis.
Figure 2. Factors influencing the regioselectivity of 2-pyridone alkylation, leading to either N- or O-alkylation.
References
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. organic chemistry - Mechanism for the synthesis of 2-pyridone from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-dimethylpyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,6-dimethylpyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 3,6-dimethylpyridin-2(1H)-one?
A1: The two most effective and widely used methods for the purification of 3,6-dimethylpyridin-2(1H)-one are recrystallization and silica gel column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a synthesis of 3,6-dimethylpyridin-2(1H)-one?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of pyridin-2-ones may include unreacted starting materials, reagents, and side-products from competing reactions. In syntheses involving cyclization reactions, regioisomers or incompletely cyclized intermediates can also be present.
Q3: How can I assess the purity of my 3,6-dimethylpyridin-2(1H)-one sample?
A3: The purity of your compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Q4: My compound appears as an oil and does not crystallize. What should I do?
A4: "Oiling out" is a common issue during recrystallization. This can happen if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated. To induce crystallization, you can try:
-
Scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Adding a seed crystal of the pure compound.
-
Cooling the solution slowly, possibly in a cold room or refrigerator, after initial cooling at room temperature.
-
Using a different solvent or a solvent mixture.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at cold temperatures. - Use a smaller volume of solvent. - Evaporate some of the solvent and attempt to recrystallize again. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or crystallization is slow to initiate. | - Concentrate the solution by evaporating some of the solvent. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). |
| Product "Oils Out" Instead of Crystallizing | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | - Re-heat the solution to dissolve the oil, then add more solvent before allowing it to cool slowly. - Try a lower-boiling point solvent. - Use a solvent pair, dissolving the compound in a good solvent and then adding a poor solvent dropwise until turbidity persists. |
| Colored Impurities in Crystals | Impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling. - Perform a second recrystallization. |
Silica Gel Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | The chosen eluent system has inappropriate polarity. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound is Insoluble in the Loading Solvent | The compound crashes out on the column, leading to poor separation. | - Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) before adsorbing it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. |
| Streaking or Tailing of the Compound Band | The compound is interacting too strongly with the silica gel, or the column is overloaded. | - Add a small percentage of a polar solvent like methanol or a few drops of triethylamine (if the compound is basic) to the eluent. - Use a larger column or load less material. |
| Cracking of the Silica Bed | Improper packing of the column or running the column dry. | - Ensure the silica gel is packed as a uniform slurry. - Never let the solvent level drop below the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of 3,6-dimethylpyridin-2(1H)-one
Objective: To purify crude 3,6-dimethylpyridin-2(1H)-one by recrystallization.
Materials:
-
Crude 3,6-dimethylpyridin-2(1H)-one
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3,6-dimethylpyridin-2(1H)-one in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and heat for a few more minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify crude 3,6-dimethylpyridin-2(1H)-one using flash column chromatography.
Materials:
-
Crude 3,6-dimethylpyridin-2(1H)-one
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane:Ethyl Acetate = 3:1)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude 3,6-dimethylpyridin-2(1H)-one in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add the eluent to the column and apply pressure (flash chromatography) to start the separation.
-
Collect fractions in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 3,6-dimethylpyridin-2(1H)-one.
Data Presentation
Table 1: Example Solvent Screening for Recrystallization of 3,6-dimethylpyridin-2(1H)-one
| Solvent | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Water | Low | Insoluble | - |
| Ethanol | High | Moderate | Good |
| Acetone | High | High | Poor recovery |
| Ethyl Acetate | High | Moderate | Good |
| Hexanes | Low | Insoluble | - |
| Ethyl Acetate/Hexanes (1:1) | Moderate | Low | Excellent |
Note: This table presents illustrative data. Actual results may vary.
Table 2: Example Eluent Systems for Column Chromatography
| Eluent System (v/v) | Rf of 3,6-dimethylpyridin-2(1H)-one | Separation from Polar Impurity | Separation from Non-polar Impurity |
| Hexane:Ethyl Acetate (4:1) | 0.25 | Good | Moderate |
| Hexane:Ethyl Acetate (3:1) | 0.35 | Excellent | Good |
| Hexane:Ethyl Acetate (2:1) | 0.50 | Moderate | Excellent |
| Dichloromethane:Methanol (98:2) | 0.40 | Good | Good |
Note: This table presents illustrative data. Optimal Rf may vary based on specific impurities.
Visualizations
Optimization of reaction conditions for N-alkylation of 2-pyridones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 2-pyridones. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 2-pyridones in a question-and-answer format.
Issue 1: Low to no conversion of the 2-pyridone starting material.
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Question: My N-alkylation reaction is not proceeding, and I'm recovering mostly unreacted 2-pyridone. What are the potential causes and solutions?
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Answer: Low conversion can stem from several factors. Here's a systematic approach to troubleshoot this issue:
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Base Strength and Solubility: The base might not be strong enough to deprotonate the 2-pyridone effectively, or it may have poor solubility in the chosen solvent.[1] Consider switching to a stronger or more soluble base. For instance, if you are using K₂CO₃ in acetone with poor results, changing to Cs₂CO₃ in DMF or acetonitrile might improve the outcome.[1] Sodium hydride (NaH) is another strong base often used, but requires anhydrous conditions.[2][3]
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Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it. Microwave irradiation can also be an effective way to accelerate the reaction.[4][5]
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Alkylating Agent Reactivity: The reactivity of the alkyl halide is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl bromide with little success, switching to the corresponding iodide, or adding a catalytic amount of potassium iodide (KI) to the reaction mixture (Finkelstein reaction conditions), can significantly improve the reaction rate.[1]
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Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are commonly used.[6][7] If solubility is an issue, consider a different solvent system. A micellar system using Tween 20 in water has been shown to enhance reaction rates by improving the solubility of starting materials.[8][9]
-
Issue 2: Poor regioselectivity with a significant amount of O-alkylation product.
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Question: My reaction yields a mixture of N-alkylated and O-alkylated products, making purification difficult. How can I improve the N-selectivity?
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Answer: The formation of the O-alkylated isomer is a common competing reaction.[2][10] The N- versus O-alkylation ratio is influenced by several factors:
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Choice of Base and Counter-ion: The nature of the base and its counter-ion can significantly impact regioselectivity. Harder cations tend to favor O-alkylation, while softer cations favor N-alkylation. For example, using the silver salt of the pyridone often leads to O-alkylation, whereas alkali metal salts (Na⁺, K⁺, Cs⁺) tend to favor N-alkylation.[3] The use of CsF has been reported to selectively furnish N-alkylation products with benzyl or allyl chlorides.[11]
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Solvent Polarity: The solvent can influence the site of alkylation. Polar aprotic solvents like DMF often favor N-alkylation.[2][3] In some cases, catalyst- and base-free conditions at elevated temperatures can provide high N-selectivity.[12]
-
Micellar Catalysis: A mild and highly regioselective N-alkylation has been achieved using a micellar system with Tween 20 in water.[8][9][13] This method has shown good N-/O-alkylation ratios for a variety of alkyl halides.
-
Phase-Transfer Catalysis: The use of tetraalkylammonium fluorides as phase-transfer catalysts can lead to high yields and selectivity for N-alkylation.[6][7]
-
Issue 3: Difficulty in purifying the N-alkylated product from the reaction mixture.
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Question: I am struggling to isolate the pure N-alkyl-2-pyridone from the reaction mixture, which contains unreacted starting materials and the O-alkylated isomer. What are some effective purification strategies?
-
Answer: Purification can indeed be challenging due to the similar polarities of the starting material and the two isomeric products.
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Chromatography: Column chromatography is the most common method for separation. Careful selection of the solvent system is crucial. A gradual increase in the polarity of the eluent can help in separating the less polar O-alkylated product from the more polar N-alkylated product and the starting 2-pyridone.
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Crystallization: If the N-alkylated product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired product.
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Reaction Optimization: The best approach to simplify purification is to optimize the reaction conditions to maximize conversion and N-selectivity, thereby minimizing the number of impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of 2-pyridones, and how do I choose the right one?
A1: The choice of base is critical for a successful N-alkylation. Commonly used bases include:
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Potassium Carbonate (K₂CO₃): A mild and inexpensive base, often used in polar aprotic solvents like DMF or acetonitrile. It can be less effective for less reactive alkyl halides.
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Cesium Carbonate (Cs₂CO₃): A more reactive and soluble base than K₂CO₃, often leading to higher yields and better selectivity. It is a good choice when other bases fail.
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Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the 2-pyridone. It requires strict anhydrous conditions as it reacts violently with water.
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic base that can be effective under mild conditions.
The selection depends on the reactivity of your substrates and the desired reaction conditions. For sensitive substrates, a milder base like K₂CO₃ might be preferred. For challenging alkylations, a stronger base like NaH or Cs₂CO₃ may be necessary.
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally the best choice as they can dissolve the 2-pyridone salt and promote Sₙ2 reactions. Recommended solvents include:
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Dimethylformamide (DMF)
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Acetonitrile (ACN)
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Tetrahydrofuran (THF)
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Dimethyl Sulfoxide (DMSO) [7]
Recently, the use of water with a surfactant like Tween 20 has been shown to be a green and effective alternative, promoting high N-selectivity.[8][9]
Q3: Can I use secondary or tertiary alkyl halides for the N-alkylation of 2-pyridones?
A3: While primary and benzylic halides are most commonly used and generally give good results, the N-alkylation with secondary alkyl halides is also possible but can be more challenging.[9] These reactions may require stronger bases, higher temperatures, or longer reaction times. Tertiary alkyl halides are generally not suitable for Sₙ2-type N-alkylation as they will primarily undergo elimination reactions.
Q4: Is it possible to achieve N-alkylation without a base?
A4: Yes, a catalyst- and base-free N-alkylation of hydroxypyridines with organohalides has been reported.[12] This method typically requires elevated temperatures and may involve an in-situ generation of HX which facilitates the conversion of any O-alkylated intermediate to the more stable N-alkylated product.[12]
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of 5-bromo-2-pyridone with Benzyl Bromide.
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | N/O Ratio |
| 1 | K₂CO₃ (1.5) | Tween 20/H₂O (2% w/w) | RT | 3 | 76 | >19:1 |
| 2 | K₂CO₃ (1.5) | DMF | RT | 24 | 50 | 9:1 |
| 3 | Cs₂CO₃ (1.5) | DMF | RT | 12 | >95 | >19:1 |
| 4 | NaH (1.2) | THF | RT | 12 | >95 | 10:1 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Influence of Alkylating Agent on N-selectivity in a Micellar System (Tween 20/H₂O, K₂CO₃).
| Entry | Alkyl Halide | Temp (°C) | Time (h) | Isolated Yield (%) | N/O Ratio |
| 1 | Benzyl bromide | RT | 3 | 94 | >19:1 |
| 2 | n-Propyl iodide | 70 | 60 | 75 | >6:1 |
| 3 | Isopropyl iodide | 70 | 60 | 55 | >2.4:1 |
Data adapted from a study on mild and regioselective N-alkylation in water.[9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation in a Micellar System
This protocol is based on a reported mild and regioselective N-alkylation of 2-pyridones in water.[8][9]
-
To a reaction vessel, add the 2-pyridone (1.0 equiv.), the alkyl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Add an aqueous solution of Tween 20 (2% w/w) to the vessel.
-
Stir the reaction mixture vigorously at the specified temperature (room temperature for activated halides, elevated for less reactive ones).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Cesium Carbonate in DMF
This protocol is a general method for achieving high yields and selectivity.
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-pyridone (1.0 equiv.) and anhydrous DMF.
-
Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution and stir for 10-15 minutes.
-
Add the alkyl halide (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract with an appropriate organic solvent.
-
Wash the organic phase, dry it, and concentrate it.
-
Purify the residue by column chromatography to obtain the N-alkylated 2-pyridone.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 7. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2(1H)-Pyridinone, 3,6-dimethyl- Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2(1H)-Pyridinone, 3,6-dimethyl- derivatives and facing challenges with their solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2(1H)-Pyridinone, 3,6-dimethyl- derivatives?
A1: 2(1H)-Pyridinone, 3,6-dimethyl- derivatives possess a pyridinone core, which is polar and capable of hydrogen bonding, and two methyl groups, which are non-polar. This combination results in a molecule with mixed polarity. Consequently, their solubility is highly dependent on the chosen solvent system. While the pyridinone moiety can enhance aqueous solubility compared to a non-polar carbocyclic analogue, the methyl groups can limit it.[1] Solubility is generally expected to be moderate in polar protic solvents and may be improved in organic solvents.
Q2: I am observing very low aqueous solubility with my 3,6-dimethyl-2(1H)-pyridinone derivative. Is this expected?
A2: Yes, this is a common challenge. While the parent 2-pyridone is soluble in water, the addition of two methyl groups increases the lipophilicity of the molecule, which can significantly decrease its aqueous solubility.[2] Many small molecule drug candidates exhibit poor water solubility, and this is a frequent hurdle in pharmaceutical development.
Q3: What are the initial steps I should take to improve the solubility of my compound?
A3: A systematic approach is recommended. Start with a solvent screening to identify suitable organic solvents or co-solvent systems. Subsequently, exploring pH modification can be a powerful tool, especially if your derivative has ionizable groups. For many applications, creating a formulation, such as a solid dispersion or a lipid-based system, may be necessary to achieve the desired concentration.
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous solution.
Cause: The intrinsic aqueous solubility of the 2(1H)-Pyridinone, 3,6-dimethyl- derivative is low, and the concentration used exceeds its solubility limit.
Troubleshooting Steps:
-
pH Adjustment: The 2(1H)-pyridinone ring has a pKa, and its solubility can be influenced by the pH of the medium. Although pyridinones are generally weak bases, the solubility of derivatives can be pH-dependent.[3] Experiment with a range of pH values to determine if solubility increases in acidic or basic conditions.
-
Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous solution. Common co-solvents that can increase the solubility of hydrophobic compounds include ethanol, propylene glycol, and polyethylene glycol (PEG).[4]
-
Temperature Control: For some compounds, solubility increases with temperature. Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.
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Particle Size Reduction: If you are working with a solid form, reducing the particle size through techniques like micronization can increase the dissolution rate, although it won't change the equilibrium solubility.[5]
Issue 2: Poor solubility in common organic solvents for analytical purposes (e.g., HPLC, NMR).
Cause: The polarity of the chosen organic solvent may not be optimal to dissolve the 2(1H)-Pyridinone, 3,6-dimethyl- derivative.
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to test solvents from different polarity groups (e.g., a polar aprotic solvent like DMSO or DMF, a polar protic solvent like methanol or ethanol, and a less polar solvent like dichloromethane or ethyl acetate).
-
Use of Stronger Solvents: For analytical purposes where solvent toxicity is less of a concern, stronger solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective for dissolving poorly soluble compounds.
-
Sonication: Applying ultrasonic energy can help to break down aggregates and enhance the dissolution of the compound in the chosen solvent.
Data Presentation
Table 1: Physicochemical Properties of a Representative 2(1H)-Pyridinone Derivative
| Property | Value | Source |
| Compound Name | 4-Hydroxy-3,6-dimethyl-2(1H)-pyridinone | ChemicalBook |
| CAS Number | 4664-13-5 | ChemicalBook |
| Molecular Formula | C₇H₉NO₂ | ChemicalBook |
| Molecular Weight | 139.15 g/mol | ChemicalBook |
| Melting Point | 276.5 °C | ChemicalBook |
Table 2: General Solubility of Pyridine and a Pyridinone Derivative in Common Solvents
| Compound | Solvent | Solubility | Source |
| Pyridine | Water | Miscible | Wikipedia |
| Pyridine | Ethanol | Soluble | chemeurope.com |
| Pyridine | Ether | Soluble | chemeurope.com |
| Pyridine | Chloroform | Soluble | chemeurope.com |
| Deferiprone (3-Hydroxy-1,2-dimethyl-4(1H)-pyridone) | Methanol | 5 mg/mL | Sigma-Aldrich |
Note: This table provides general solubility information for related compounds to guide solvent selection. The actual solubility of your specific 3,6-dimethyl-2(1H)-pyridinone derivative may vary.
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Enhancement
Objective: To identify suitable solvents or co-solvent systems for a poorly soluble 2(1H)-Pyridinone, 3,6-dimethyl- derivative.
Materials:
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2(1H)-Pyridinone, 3,6-dimethyl- derivative (solid)
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, propylene glycol, PEG 400, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane)
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Visual inspection or a method for quantifying dissolved compound (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Weigh a small, precise amount of the compound (e.g., 1-5 mg) into each vial.
-
Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
-
Vortex each vial vigorously for 1-2 minutes.
-
Allow the vials to stand at a controlled temperature (e.g., room temperature) for a set period (e.g., 24 hours) to reach equilibrium.
-
Visually inspect each vial for undissolved solid.
-
(Optional) For a quantitative assessment, centrifuge the vials with undissolved solid, and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method.
Protocol 2: pH-Dependent Solubility Profile
Objective: To determine the effect of pH on the solubility of a 2(1H)-Pyridinone, 3,6-dimethyl- derivative.
Materials:
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2(1H)-Pyridinone, 3,6-dimethyl- derivative (solid)
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A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10)
-
Vials or test tubes
-
Shaker or rotator
-
pH meter
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Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to each vial containing a buffer of a specific pH.
-
Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, filter the samples through a suitable filter (e.g., 0.22 µm) to remove undissolved solid.
-
Measure the pH of the filtrate to confirm the final pH.
-
Dilute the filtrate if necessary and analyze the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility (concentration) as a function of the final pH.
Mandatory Visualization
Caption: A workflow for troubleshooting poor solubility.
Caption: Mechanism of co-solvency for solubility enhancement.
Caption: Effect of pH on the solubility of a weakly basic compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2(1H)-PYRIDINONE, 4-HYDROXY-3,6-DIMETHYL- CAS#: 4664-13-5 [m.chemicalbook.com]
- 4. 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone 98 30652-11-0 [sigmaaldrich.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
Stability issues of 2(1H)-Pyridinone, 3,6-dimethyl- in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2(1H)-Pyridinone, 3,6-dimethyl- in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Question: I'm observing a rapid loss of my compound in solution. What are the potential causes?
Answer: Rapid degradation of 2(1H)-Pyridinone, 3,6-dimethyl- can be attributed to several factors. The 2-pyridone ring system can be susceptible to hydrolysis, oxidation, and photolysis. Consider the following:
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pH of the Solution: The stability of pyridinone derivatives can be pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis.
-
Presence of Oxidizing Agents: Accidental contamination with oxidizing agents, or exposure to air and light which can generate reactive oxygen species, may lead to oxidative degradation. Peroxides are often used in forced degradation studies to simulate this.[1][2]
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Exposure to Light: Pyridinone structures can be sensitive to UV or even ambient light, leading to photolytic degradation. It is recommended to handle solutions in amber vials or under low-light conditions.
-
Elevated Temperature: High temperatures can accelerate all degradation pathways.
-
Reactive Excipients: If working with a formulation, certain excipients may react with the compound.
To diagnose the issue, a systematic approach is recommended. The following workflow can help pinpoint the cause of degradation.
Caption: Troubleshooting workflow for unexpected compound degradation.
Question: My HPLC analysis shows several new, unexpected peaks after storing my compound in solution. How can I identify them?
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These new peaks likely represent degradation products. Forced degradation studies are essential for identifying these potential degradants and establishing degradation pathways.[1]
To identify these peaks, you should:
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Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradants.[1][3]
-
Develop a Stability-Indicating Method: Use the results from the forced degradation study to develop an HPLC method that can separate the parent compound from all major degradation products.[3]
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Characterize the Degradants: If necessary, isolate the unknown peaks using preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Question: What are the primary degradation pathways for 2(1H)-Pyridinone, 3,6-dimethyl-?
Answer: While specific data for the 3,6-dimethyl derivative is limited, the 2-pyridone core structure is known to undergo degradation through several pathways when stressed.[4] These are typically investigated through forced degradation studies. The most common pathways include:
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Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions. This may involve cleavage of the amide bond within the pyridinone ring.
-
Oxidation: Degradation caused by oxidizing agents, such as hydrogen peroxide or atmospheric oxygen. This can lead to the formation of N-oxides or hydroxylated species.
-
Photolysis: Degradation upon exposure to light, particularly UV radiation. This can involve complex radical-mediated reactions, leading to a variety of degradation products.
-
Thermolysis: Degradation induced by heat, which can accelerate the other degradation pathways.
Caption: Potential degradation pathways for the 2-pyridone ring system.
Question: How should I store solutions of 2(1H)-Pyridinone, 3,6-dimethyl- to ensure maximum stability?
Answer: Based on general principles for related compounds, the following storage conditions are recommended:
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Temperature: Store solutions at low temperatures, such as 2-8°C or frozen, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.
-
pH: If possible, buffer the solution to a neutral pH (around 6-8), as extreme pH values can promote hydrolysis.
-
Atmosphere: For long-term storage of sensitive solutions, consider using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Question: What are typical conditions for a forced degradation study of this compound?
Answer: Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing. The goal is to generate a modest amount of degradation (typically 5-20%) to identify potential degradation products and validate the specificity of analytical methods.[2]
| Stress Condition | Typical Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Several hours to days |
| Thermal | Dry Heat | 60°C to 80°C | Several hours to days |
| Photolytic | UV/Vis Light Source | Ambient | Expose to ≥1.2 million lux hours and ≥200 watt hours/m²[5] |
Table 1: General Conditions for Forced Degradation Studies.[1][2][6]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2(1H)-Pyridinone, 3,6-dimethyl-.
Objective: To identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.
Materials:
-
2(1H)-Pyridinone, 3,6-dimethyl-
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Workflow:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 2(1H)-Pyridinone, 3,6-dimethyl- in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Stress Samples:
-
Control Sample: Dilute the stock solution with the solvent to the target analytical concentration. Protect from light and store at 2-8°C.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution (in a sealed vial) in an oven set to 60°C.
-
Photolytic Degradation: Place a sample of the stock solution in a photostability chamber and expose it to light as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
-
Stress Application and Sampling:
-
Incubate the stress samples under the specified conditions.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours). The goal is to achieve 5-20% degradation.[2]
-
-
Sample Quenching/Neutralization:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to the target analytical concentration with mobile phase.
-
-
HPLC Analysis:
-
Analyze all stressed samples, along with the control sample, using a suitable reverse-phase HPLC method.
-
The method should be capable of separating the parent peak from any new peaks that appear.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound in each stress condition relative to the control.
-
Report the retention times and peak areas of any significant new peaks observed.
-
Establish a mass balance to account for the parent compound and all degradation products.
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. journals.ekb.eg [journals.ekb.eg]
Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection for cross-coupling reactions involving pyridinone scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in cross-coupling reactions with pyridinone substrates?
Pyridinone substrates present unique challenges in cross-coupling reactions. The nitrogen atom in the pyridinone ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] For Suzuki-Miyaura reactions, 2-pyridylboronic acid derivatives are often unstable and exhibit poor reactivity, a phenomenon known as the "2-pyridyl problem".[3][4][5] Other common issues include achieving high regioselectivity, preventing side reactions like homocoupling, and dealing with sluggish reactions, particularly when using less reactive coupling partners like aryl chlorides.[6][7]
Q2: Which palladium catalysts are typically recommended for pyridinone cross-coupling?
The choice of catalyst is highly dependent on the specific reaction type (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are used in combination with phosphine ligands.[8][9][10] For more challenging couplings, pre-formed palladium(0) sources like Pd₂(dba)₃ or specialized precatalysts that readily generate the active Pd(0) species are often more effective. The key to success frequently lies in the choice of ligand rather than the palladium source itself.[11][12]
Q3: Why are phosphine ligands so critical, and how do I choose the right one?
Phosphine ligands are crucial as they modulate the steric and electronic properties of the palladium catalyst, influencing its stability, reactivity, and selectivity.[11][13]
-
Electron-rich, bulky ligands (e.g., trialkylphosphines like PCy₃ or biarylphosphines from the Buchwald lab) generally accelerate the oxidative addition and reductive elimination steps, which is beneficial for less reactive substrates like aryl chlorides.[8][11][14]
-
Bidentate ligands (e.g., dppf, dppe) can offer greater catalyst stability.[10][15]
-
N-Heterocyclic Carbenes (NHCs) are an alternative to phosphine ligands and have shown high efficacy in various cross-coupling reactions, including Sonogashira couplings.[10]
Screening a small set of ligands from different classes is often the most practical approach to identify the optimal choice for a specific transformation.
Q4: Are there alternatives to boronic acids for Suzuki-Miyaura type couplings of pyridinones?
Yes. Due to the instability and poor reactivity of many pyridine-boronates, alternative nucleophilic coupling partners have been developed.[3] Pyridine sulfinates, for instance, have emerged as stable and highly effective replacements for pyridine-2-boronates, demonstrating a broad scope and high utility in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides.[4][8][16]
Troubleshooting Guide
Problem 1: Low or No Yield
-
Question: I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
-
Answer:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Ensure your reaction is performed under strictly inert conditions, as oxygen can deactivate the catalyst.[6] Consider using a pre-formed Pd(0) source or a modern precatalyst designed for easy activation.[12] Impurities in reagents or solvents can also poison the catalyst.[17]
-
Poor Ligand Choice: The ligand may not be suitable for your specific substrate combination. For electron-rich pyridinones or unreactive aryl chlorides, a more electron-rich and sterically hindered ligand is often required to promote the oxidative addition step.[11][14]
-
Sub-optimal Base or Solvent: The base is crucial for the transmetalation step in Suzuki and Sonogashira couplings. If using K₃PO₄, ensure it is finely ground and consider adding a small amount of water, as anhydrous conditions can sometimes be detrimental.[14] The solvent must fully solubilize the reactants; common choices include dioxane, toluene, or THF.[7]
-
Catalyst Deactivation: The pyridinone nitrogen may be binding too strongly to the palladium center. In such cases, using a substrate modification, like a pyridine N-oxide, can sometimes circumvent this issue.[5] Alternatively, noncovalent interactions with additives like zinc(II)-porphyrins have been shown to shield the nitrogen lone pair, preventing catalyst poisoning.[1]
-
Problem 2: Poor Regioselectivity
-
Question: My reaction is producing a mixture of isomers. How can I control the regioselectivity of the C-H functionalization or coupling reaction?
-
Answer:
-
Directing Groups: For C-H functionalization reactions, the use of a directing group is a powerful strategy to control site selectivity. A directing group installed on the pyridinone nitrogen can guide the catalyst to a specific C-H bond (e.g., at the C6 position).[18]
-
Steric Control: The inherent sterics of the pyridinone substrate can often be exploited. The catalyst will typically functionalize the most sterically accessible position.[19]
-
Ligand Control: The steric and electronic properties of the ligand can influence which site of the substrate binds to the catalyst, thereby controlling regioselectivity.[20] Experimenting with different ligands is a key strategy for optimizing selectivity.
-
Problem 3: Formation of Side Products (e.g., Homocoupling)
-
Question: I am observing significant amounts of homocoupling product from my alkyne (Glaser coupling) or boronic acid starting material. How can I suppress this?
-
Answer:
-
Copper-Free Conditions (for Sonogashira): The homocoupling of terminal alkynes is often mediated by the copper(I) co-catalyst. Switching to a copper-free Sonogashira protocol can eliminate or significantly reduce this side reaction.[15][21]
-
Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Reaction Parameters: Carefully controlling the reaction temperature and the rate of addition of reagents can sometimes minimize the formation of side products.
-
Data Presentation: Catalyst Systems for Pyridinone Coupling
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Pyridinones/Pyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | 1,4-Dioxane | 150 | 70-95 | [8] |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | 65-88 | [9] |
| Pd₂(dba)₃ | P(t-Bu)₂Me | K₂CO₃ | 1,4-Dioxane | 100 | 80-98 | [16] |
| Rh₂(esp)₂ | - | NaH | THF | 40 | 75-90 |[22] |
Table 2: Selected Conditions for Sonogashira Coupling of Pyridinones/Pyridines
| Palladium Source | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | - | DIPEA | NMP | 100 | 60-85 | [23] |
| Pd Complex | CuI | PPh₃ | Pyrrolidine | Pyrrolidine | Boiling | ~80 | [10] |
| Dipyridyl-Pd Complex | None | - | TBAA | NMP | Room Temp | High |[15] |
Table 3: Selected Conditions for Buchwald-Hartwig Amination of Pyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 70-95 | [24] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | High | [25] |
| Pd/C | Phosphine | Various | 2-MeTHF | Various | Poor to High |[26] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Reaction
This protocol is a generalized starting point. Optimal conditions, particularly the choice of ligand, base, and temperature, must be determined empirically for each specific substrate combination.
1. Reagent Preparation:
-
Ensure all solvents (e.g., 1,4-dioxane, toluene) are anhydrous and degassed. This can be achieved by sparging with argon or nitrogen for 30-60 minutes.
-
The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) should be a fine powder to ensure good reactivity. If necessary, grind the base in a mortar and pestle and dry it in an oven before use.
-
All starting materials (pyridinone halide, boronic acid/ester) should be pure.
2. Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the pyridinone halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PCy₃, 4-10 mol%). Note: If using a pre-formed catalyst like Pd(PPh₃)₄ or a modern precatalyst, the ligand is already incorporated.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[6][12]
3. Reaction Execution:
-
Add the degassed solvent via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions can take anywhere from 2 to 48 hours.[12]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. catalyst-selection-facilitates-the-use-of-heterocyclic-sulfinates-as-general-nucleophilic-coupling-partners-in-palladium-catalyzed-coupling-reactions - Ask this paper | Bohrium [bohrium.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 20. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 21. thalesnano.com [thalesnano.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: 3,6-Dimethyl-2-pyridone Derivatives NMR Analysis
Welcome to the technical support center for the NMR analysis of 3,6-dimethyl-2-pyridone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments.
Troubleshooting Guide: Ambiguous NMR Spectra
Ambiguous or poor-quality NMR spectra can arise from a variety of issues, from sample preparation to instrument parameters. This guide provides a systematic approach to identifying and resolving these common problems.
Q1: My ¹H NMR spectrum shows broad or distorted peaks. What are the possible causes and solutions?
A1: Broad or distorted peaks in your ¹H NMR spectrum can be caused by several factors. The following troubleshooting workflow can help you diagnose and resolve the issue.
Technical Support Center: Scaling Up the Synthesis of 2(1H)-Pyridinone, 3,6-dimethyl- for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-, particularly when scaling up for preclinical studies.
Experimental Protocols & Data Presentation
Generalized Synthesis of 3,6-dimethyl-2(1H)-pyridinone from a β-keto amide intermediate:
Reaction Scheme:
Caption: Generalized synthesis workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.
Protocol:
-
Reaction Setup: To a solution of the appropriate β-keto amide (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, ethanol), add a catalyst (e.g., triethylamine, sodium hydroxide) (1.0 - 1.2 equivalents).
-
Reaction Execution: The reaction mixture is typically stirred at reflux for several hours. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with saturated sodium chloride solution.
-
Purification: The crude product is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2(1H)-Pyridinone, 3,6-dimethyl-.
Quantitative Data Summary (Hypothetical for Scale-Up Batches):
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Preclinical Batch (1 kg) |
| Starting Material (β-keto amide) | 1.0 g | 100 g | 1000 g |
| Solvent Volume | 10 mL | 1 L | 10 L |
| Catalyst (e.g., Et3N) | 1.1 eq | 1.1 eq | 1.1 eq |
| Reaction Time | 6 h | 8 h | 10 h |
| Typical Yield | 85% | 75% | 70% |
| Purity (Post-Purification) | >98% | >98% | >99% |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 2(1H)-Pyridinone, 3,6-dimethyl-.
Q1: The reaction yield is significantly lower upon scaling up. What are the potential causes and solutions?
-
Issue: Inefficient heat transfer in larger reaction vessels can lead to uneven heating and side reactions.
-
Solution:
-
Use a jacketed reactor with controlled heating and cooling.
-
Employ overhead mechanical stirring to ensure homogenous mixing and heat distribution.
-
Consider a slower rate of addition for reagents to control exothermic events.
-
-
Issue: Incomplete reaction due to insufficient mixing.
-
Solution:
-
Optimize the stirring speed and impeller design for the specific reactor geometry.
-
Ensure all reagents are fully dissolved before initiating the reaction.
-
-
Issue: Increased formation of byproducts at higher concentrations.
-
Solution:
-
Perform a dilution study at the lab scale to determine the optimal concentration.
-
Consider a fed-batch approach where one of the reactants is added gradually.
-
Q2: The purity of the final product is lower than desired, even after recrystallization. How can I improve it?
-
Issue: Co-precipitation of impurities during crystallization.
-
Solution:
-
Screen different recrystallization solvents or solvent mixtures.
-
Employ a multi-step purification process, such as column chromatography followed by recrystallization.
-
Consider a charcoal treatment to remove colored impurities before the final crystallization.
-
-
Issue: Presence of residual starting materials or reagents.
-
Solution:
-
Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature.
-
Optimize the work-up procedure to effectively remove unreacted reagents and catalysts. This may involve additional aqueous washes with acidic or basic solutions.
-
Q3: The isolated product has a different physical appearance (e.g., color, crystal form) at a larger scale. What could be the reason?
-
Issue: Polymorphism, where the compound can exist in different crystalline forms with varying physical properties.
-
Solution:
-
Characterize the different polymorphs using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Carefully control the crystallization conditions (solvent, temperature, cooling rate) to consistently obtain the desired polymorph.
-
Seeding the crystallization with crystals of the desired polymorph can help ensure consistency.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the synthesis of 2(1H)-Pyridinone, 3,6-dimethyl-?
-
A1: Always conduct a thorough safety review before any scale-up. Key considerations include:
-
Exothermic reactions: Monitor the reaction temperature closely and have an effective cooling system in place.
-
Reagent handling: Use appropriate personal protective equipment (PPE) when handling all chemicals.
-
Solvent safety: Be aware of the flammability and toxicity of the solvents used and work in a well-ventilated area.
-
Pressure build-up: Ensure the reaction vessel is properly vented.
-
Q2: What analytical methods are recommended for in-process control and final product characterization?
-
A2:
-
In-process control: TLC and HPLC are suitable for monitoring the reaction progress and identifying the formation of byproducts.
-
Final product characterization:
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis.
-
Purity: HPLC is the preferred method for quantitative purity determination.
-
Physical Properties: Melting point, and for preclinical batches, XRPD to confirm the polymorphic form.
-
-
Q3: Are there any known biological targets or signaling pathways associated with 2(1H)-Pyridinone, 3,6-dimethyl-?
-
A3: While specific preclinical data for 2(1H)-Pyridinone, 3,6-dimethyl- is not extensively documented in publicly available literature, the pyridinone scaffold is a well-known pharmacophore found in many biologically active compounds.[1] Pyridinone derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases, reverse transcriptase, and as receptor antagonists.[1][2] The specific biological activity of 2(1H)-Pyridinone, 3,6-dimethyl- would need to be determined through dedicated preclinical screening and mechanism of action studies.
Preclinical Investigation Workflow:
Caption: A typical workflow for the preclinical evaluation of a novel compound.
References
Mitigating cytotoxicity of 3,6-dimethylpyridin-2(1H)-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-dimethylpyridin-2(1H)-one derivatives. The information aims to help mitigate and manage the cytotoxicity associated with these compounds during experimentation.
Troubleshooting Guides
Problem: High Cytotoxicity Observed in Primary Screening
Possible Cause 1: Intrinsic Toxicity of the Core Scaffold
The 3,6-dimethylpyridin-2(1H)-one scaffold may possess inherent cytotoxicity.
Suggested Solution:
-
Structural Modification: Based on structure-activity relationship (SAR) studies, strategic modifications to the derivative can reduce toxicity. Consider the following approaches:
-
Substitution at the 5-position: Introduction of different substituents at the 5-position of the pyridone ring has been shown to modulate biological activity and could potentially reduce cytotoxicity.[1]
-
O-alkylation: Converting the 2-pyridone to an aromatic O-alkyl pyridine derivative can alter the compound's properties and may lead to lower toxicity against normal cells while maintaining or increasing anticancer activity.[2]
-
Introduction of Specific Moieties: Attaching certain chemical groups can influence the compound's interaction with cellular targets and off-targets. For instance, the introduction of a morpholino group has been explored in similar heterocyclic compounds.[3]
-
Workflow for Structural Modification to Mitigate Cytotoxicity
Caption: A workflow for iterative structural modification to reduce the cytotoxicity of lead compounds.
Possible Cause 2: Off-Target Effects
The compound may be interacting with unintended cellular targets, leading to toxicity.
Suggested Solution:
-
Target Specificity Profiling: Screen the derivative against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions.
-
Conditional Activation Strategies: Design derivatives that are only activated in the target microenvironment, which can improve the safety profile.[4]
Problem: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause 1: Variability in Experimental Protocol
Minor variations in experimental procedures can lead to significant differences in results.
Suggested Solution:
-
Standardize Protocols: Ensure all cytotoxicity assays are performed using a standardized protocol. This includes cell seeding density, compound incubation time, and reagent concentrations. For resazurin-based assays, optimizing incubation time is crucial for reliable data.[5]
-
Use of Positive and Negative Controls: Always include appropriate controls in each experiment to monitor for assay variability.
Possible Cause 2: Cell Line Health and Passage Number
The health and passage number of the cell line used can impact its sensitivity to cytotoxic compounds.
Suggested Solution:
-
Consistent Cell Culture Practices: Maintain a consistent cell culture routine, including media composition, splitting ratios, and incubation conditions.
-
Limit Passage Number: Use cells within a defined low passage number range for all experiments to ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for pyridinone derivatives?
A1: Pyridinone derivatives can exhibit cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death) and inhibition of key cellular enzymes like kinases.[2] Some derivatives may also induce cytotoxicity by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress.[6]
Signaling Pathway for Apoptosis Induction
Caption: Simplified signaling pathway showing PIM-1 kinase inhibition by pyridinone derivatives leading to apoptosis.
Q2: How can I assess the cytotoxicity of my 3,6-dimethylpyridin-2(1H)-one derivatives?
A2: Several in vitro assays can be used to measure cytotoxicity. A common and well-established method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7] Other methods include:
-
Resazurin-based assays: These also measure metabolic activity and are known for their simplicity and sensitivity.[5]
-
CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that binds to the DNA of dead cells, directly measuring cell death due to loss of membrane integrity.[8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.
It is often recommended to use multiple assays that measure different aspects of cell health (e.g., metabolic activity and membrane integrity) to get a comprehensive understanding of a compound's cytotoxic effect.[9]
Q3: Are there any general strategies to reduce the non-specific toxicity of my compounds?
A3: Yes, several strategies can be employed to mitigate non-specific toxicity:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the compound, reducing non-specific binding and uptake by normal tissues.[4]
-
Encapsulation: Formulating the compound within nanoparticles or liposomes can control its release and biodistribution.
-
Prodrug Approach: Designing a derivative that is inactive until it reaches the target site where it is converted to the active form.
Q4: My compound shows cytotoxicity to cancer cells but also to normal cell lines. What can I do?
A4: This is a common challenge in drug development. The goal is to improve the therapeutic window.
-
Structure-Activity Relationship (SAR) Studies: As mentioned in the troubleshooting guide, systematically modify the structure of your compound to identify derivatives with improved selectivity for cancer cells over normal cells.[1][10][11]
-
Combination Therapy: Investigate combining your compound at a lower, less toxic concentration with another anticancer agent. This can lead to synergistic effects and reduce the toxicity of individual agents.
-
Targeted Delivery: Explore methods to specifically deliver the compound to cancer cells, for example, by conjugating it to an antibody that recognizes a tumor-specific antigen.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]
Materials:
-
96-well microtiter plates
-
Cells of interest (e.g., cancer cell line and a normal cell line)
-
Complete cell culture medium
-
3,6-dimethylpyridin-2(1H)-one derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 3,6-dimethylpyridin-2(1H)-one derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: CellTox™ Green Cytotoxicity Assay (Endpoint Method)
This protocol measures cytotoxicity by detecting the loss of membrane integrity, a hallmark of dead cells.[8]
Materials:
-
96-well microtiter plates (clear bottom, black or white walls recommended for fluorescence)
-
Cells of interest
-
Complete cell culture medium
-
3,6-dimethylpyridin-2(1H)-one derivative stock solution (in DMSO)
-
CellTox™ Green Reagent
-
Assay Buffer (e.g., PBS)
-
Fluorescent plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Assay Reagent by diluting the CellTox™ Green Dye 1:500 in Assay Buffer.
-
Reagent Addition: Add 100 µL of the prepared Assay Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.
-
Data Analysis: Increased fluorescence correlates with an increased number of dead cells. Calculate the percentage of cytotoxicity relative to a maximum-kill control.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values to illustrate how data on cytotoxicity can be presented. Actual values would be obtained from experimental assays as described above.
| Derivative | Modification | Cell Line | IC₅₀ (µM) |
| Parent Compound | - | Cancer Cell Line A | 5.2 |
| Derivative 1 | 5-Fluoro substitution | Cancer Cell Line A | 2.8 |
| Derivative 2 | O-methylation | Cancer Cell Line A | 8.1 |
| Parent Compound | - | Normal Cell Line B | 7.5 |
| Derivative 1 | 5-Fluoro substitution | Normal Cell Line B | 6.4 |
| Derivative 2 | O-methylation | Normal Cell Line B | 25.3 |
Interpretation: In this hypothetical example, Derivative 2 (O-methylation) shows a better cytotoxicity profile. While it is slightly less potent against the cancer cell line compared to the parent compound, its toxicity towards the normal cell line is significantly reduced, indicating an improved therapeutic window. Derivative 1 shows increased potency against the cancer cell line but also increased toxicity to the normal cell line.
References
- 1. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives [mdpi.com]
- 4. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 10. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of 2-Pyridone and 4-Pyridone
For researchers, scientists, and drug development professionals, the nuanced differences between structural isomers can mean the difference between a therapeutic breakthrough and a dead end. In the realm of heterocyclic chemistry, 2-pyridone and 4-pyridone represent two such isomers with distinct and compelling biological profiles. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
The 2-pyridone and 4-pyridone scaffolds are privileged structures in medicinal chemistry, each serving as the foundation for a multitude of biologically active compounds. While sharing the same molecular formula, the seemingly minor shift in the position of the carbonyl group profoundly influences their electronic properties, hydrogen bonding capabilities, and ultimately, their interactions with biological targets. This comparison delves into their differential activities in key therapeutic areas, including anti-inflammatory, anticancer, and antimalarial applications.
Comparative Biological Activity: A Quantitative Overview
The following table summarizes the quantitative data on the biological activities of 2-pyridone and 4-pyridone derivatives. It is important to note that while some studies directly compare the two isomers, much of the available data comes from separate studies on derivatives of each scaffold. Therefore, direct comparisons of IC50 or ED50 values should be interpreted with caution, considering potential variations in experimental conditions.
| Biological Activity | Target/Assay | 2-Pyridone Derivatives | 4-Pyridone Derivatives | Key Findings & References |
| Anti-inflammatory | Carrageenan-Induced Pedal Edema in Rats | Inactive | Active (ED50 values reported) | A direct comparative study demonstrated that N-arylacetoacetamides, which form 4-pyridones, exhibited anti-inflammatory activity, whereas N-alkylacetoacetamides (forming 2-pyridones) were inactive.[1] |
| Anticancer | PIM-1 Kinase Inhibition | Active (IC50 = 0.095 µM for a derivative) | Less explored for this target | 2-Pyridone derivatives have been identified as potent inhibitors of PIM-1 kinase, a key target in oncology.[2][3][4] |
| VEGFR-2/HER-2 Inhibition | Active (IC50 = 1.39 µM for a derivative against MCF-7) | Less explored for these targets | Certain 2-pyridone derivatives have shown dual inhibitory action against VEGFR-2 and HER-2, crucial mediators of tumor angiogenesis and proliferation.[5] | |
| Cytotoxicity (HepG2) | Active (IC50 = 2.71 µM for a derivative) | Data not directly comparable | Various 2-pyridone derivatives exhibit potent cytotoxicity against liver cancer cell lines.[5] | |
| Cytotoxicity (P-388 Leukemia) | Active (T/C value of 179% for a derivative) | Active | An early study indicated that both 2- and 4-pyridone derivatives possess antitumor activity against murine leukemia.[6] | |
| Antimalarial | Plasmodium falciparum (cytochrome bc1 complex) | Less explored | Highly Active (IC50 values in the nanomolar range) | 4-Pyridone derivatives are well-established, potent inhibitors of the cytochrome bc1 complex in Plasmodium falciparum, a key target for antimalarial drugs.[7][8][9][10] |
Deciphering the Mechanisms: Signaling Pathways and Molecular Interactions
The distinct biological activities of 2-pyridone and 4-pyridone derivatives stem from their differential interactions with specific signaling pathways and molecular targets.
2-Pyridone Derivatives: Targeting Cancer Proliferation and Survival
Several 2-pyridone derivatives have emerged as promising anticancer agents by targeting key kinases involved in tumor growth and survival. One of the prominent mechanisms involves the inhibition of PIM-1 kinase , a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.
Furthermore, some 2-pyridone derivatives exhibit dual inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and HER-2 (Human Epidermal Growth Factor Receptor 2) . These receptors are critical for tumor angiogenesis and cell proliferation, respectively.
4-Pyridone Derivatives: A Focus on Antimalarial Activity
The antimalarial prowess of 4-pyridone derivatives is predominantly attributed to their ability to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of Plasmodium falciparum. This inhibition disrupts the parasite's energy production, leading to its death.
Experimental Protocols
To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for key experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Edema: A 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Test Compound Administration: The test compounds (2-pyridone or 4-pyridone derivatives) and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose 1 hour before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
ED50 Calculation: The dose that causes a 50% reduction in edema (ED50) can be determined from the dose-response curve.
MTT Assay (Cytotoxicity/Anticancer Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (2-pyridone or 4-pyridone derivatives) and incubated for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
The comparative analysis of 2-pyridone and 4-pyridone reveals a fascinating divergence in their biological activities, underscoring the profound impact of isomeric structural differences. While 4-pyridone derivatives have demonstrated clear superiority as anti-inflammatory and antimalarial agents, the 2-pyridone scaffold has garnered significant attention for its potent anticancer properties, particularly through the inhibition of key kinases.
This guide provides a foundational understanding for researchers in drug discovery and development. The distinct pharmacological profiles of these two isomers highlight the importance of scaffold selection in designing targeted therapies. Further head-to-head comparative studies of 2- and 4-pyridone derivatives against a broader range of biological targets will undoubtedly unveil new therapeutic opportunities and deepen our understanding of their structure-activity relationships.
References
- 1. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimalarial 4(1H)-pyridones bind to the Qi site of cytochrome bc1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Scaffolds in Drug Design: Spotlight on 2(1H)-Pyridinone, 3,6-dimethyl-
In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Their unique physicochemical properties and diverse biological activities make them privileged structures in drug discovery. This guide provides a comparative analysis of 2(1H)-Pyridinone, 3,6-dimethyl- against other prominent heterocyclic scaffolds—pyridine, pyrimidine, pyrazole, and thiazole—offering researchers, scientists, and drug development professionals a data-driven overview to inform scaffold selection in drug design.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. The following table summarizes key computed and experimental properties for the selected heterocyclic cores. It is important to note that the properties of substituted derivatives can vary significantly.
| Property | 2(1H)-Pyridinone, 3,6-dimethyl- | Pyridine | Pyrimidine | Pyrazole | Thiazole |
| Molecular Formula | C₇H₉NO | C₅H₅N | C₄H₄N₂ | C₃H₄N₂ | C₃H₃NS |
| Molecular Weight ( g/mol ) | 123.15 | 79.10 | 80.09 | 68.08 | 85.13 |
| LogP (calculated) | ~0.3-1.0 | 0.65 | 0.09 | 0.34 | 1.5 |
| pKa (most basic) | ~0.5 (protonated carbonyl) | 5.25[1] | 1.3[1] | 2.5[2] | 2.5 |
| Hydrogen Bond Donors | 1 | 0 | 0 | 1 | 0 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 | 2 | 1 |
| Polar Surface Area (Ų) | ~30 | 12.89 | 25.78 | 28.82 | 28.82 |
| Water Solubility | Favorable | Miscible[3] | Miscible[4] | Soluble | Soluble |
| Melting Point (°C) | ~105-108 | -41.6 | 20-22[1][5] | 66-70 | - |
| Boiling Point (°C) | - | 115 | 123-124[1][5] | 186-188 | 116-118 |
Biological Activity: A Comparative Snapshot of Inhibitory Potentials
The true value of a scaffold lies in its ability to interact with biological targets. This section presents a comparative look at the inhibitory activities of derivatives of these scaffolds against common drug targets, such as kinases and cancer cell lines. The IC₅₀ values provided are illustrative examples from various studies and highlight the potential of these scaffolds in different therapeutic areas.
| Scaffold | Derivative Example | Target/Cell Line | IC₅₀ (µM) | Reference |
| 2(1H)-Pyridinone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [6] |
| Pyridine | Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) | [7] |
| Pyridine | Pyridine-urea derivative 8e | VEGFR-2 | 3.93 ± 0.73 | [7][8] |
| Pyrimidine | Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR-2 | 0.136 | [9] |
| Pyrimidine | Pyrimidine-based derivative 13 | Aurora A Kinase | < 0.2 | [10] |
| Pyrazole | Thiazolyl-pyrazoline derivative | EGFR Tyrosine Kinase | 0.06 | [11] |
| Pyrazole | Pyrazole-indole conjugate 14b | α-amylase | 4.21 ± 0.03 (µg/mL) | [12] |
| Thiazole | Thiazole derivative 4c | VEGFR-2 | 0.15 | [13] |
| Thiazole | Thiazole derivative 40 | B-RAFV600E Kinase | 0.0231 ± 0.0012 | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key assays frequently employed in the evaluation of heterocyclic compounds in drug discovery.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Kinase enzyme (e.g., VEGFR-2, EGFR)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well plates (white, low-volume)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
In the wells of the assay plate, add 2.5 µL of the test compound dilutions or DMSO (for negative control).
-
Add 5 µL of a solution containing the kinase and substrate in kinase reaction buffer to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., 5 µL of ADP-Glo™ Reagent followed by a 40-minute incubation, then 10 µL of Kinase Detection Reagent followed by a 30-minute incubation).
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a pharmacokinetic study of a small molecule in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Test compound formulated in a suitable vehicle (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the animals to the housing conditions for at least one week before the study.
-
Fast the animals overnight before dosing (for oral administration).
-
Administer the test compound to groups of animals (n=3-5 per group) via the desired route (e.g., intravenous bolus via the tail vein at 2 mg/kg, oral gavage at 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place the blood samples into heparinized tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 5000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
-
Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
-
Analyze the processed samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (calculated by comparing the AUC after oral administration to the AUC after intravenous administration).
-
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for clear communication and understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where these heterocyclic scaffolds often find application, as well as a typical workflow for a kinase inhibitor screening campaign.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: The canonical MAPK/ERK signaling cascade.
Caption: Key downstream signaling of the VEGFR-2 pathway.
Caption: A typical workflow for kinase inhibitor drug discovery.
This guide provides a foundational comparison of 2(1H)-Pyridinone, 3,6-dimethyl- with other key heterocyclic scaffolds. The selection of a scaffold for a drug discovery program is a multifaceted decision that depends on the specific biological target, desired physicochemical properties, and synthetic accessibility. The data and protocols presented herein are intended to serve as a valuable resource to aid in this critical decision-making process.
References
- 1. scialert.net [scialert.net]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a 3,6-dimethyl-2-pyridone Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action (MoA) of a novel inhibitor is a critical step in the journey from a promising compound to a potential therapeutic. This guide provides a comparative overview of key experimental approaches to elucidate the MoA of a 3,6-dimethyl-2-pyridone inhibitor, a scaffold found in a variety of biologically active molecules, including kinase inhibitors.[1][2][3][4] We will delve into biochemical, biophysical, and cell-based assays, presenting their methodologies and the data they generate in a comparative format.
Comparison of Key Validation Methods
Choosing the right combination of assays is crucial for building a comprehensive understanding of an inhibitor's MoA. The following table compares common techniques used to characterize enzyme inhibitors.
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| Biochemical Kinase Assays | Measures the catalytic activity of a kinase by quantifying the phosphorylation of a substrate.[5][6] | IC50, Ki, enzyme kinetics (Km, Vmax) | Direct measurement of enzyme inhibition, high-throughput formats available (e.g., TR-FRET, luminescence).[5][7] | May not fully recapitulate the cellular environment, potential for assay interference. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of an inhibitor to its target protein.[8][9][10] | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[10] | Label-free, provides a complete thermodynamic profile of the interaction.[8][9] | Requires relatively large amounts of pure protein and compound, lower throughput.[10] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as an inhibitor binds to an immobilized target protein.[11][12][13] | Association rate (kon), dissociation rate (koff), and binding affinity (Kd).[12][14] | Real-time, label-free kinetic analysis of binding.[12][13] | Requires protein immobilization which can affect its conformation and activity, potential for non-specific binding.[14] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein in cells upon ligand binding.[15][16][17][18] | Target engagement, can be adapted to estimate apparent cellular affinity. | Confirms target engagement in a physiological cellular context without modifying the compound or protein.[18][19] | Lower throughput for traditional Western blot-based detection, interpretation can be complex.[19] |
| Cellular Phosphorylation Assay | Quantifies the phosphorylation status of the target kinase's substrate within the cell.[20] | Cellular IC50, confirmation of downstream pathway inhibition. | Provides a functional readout of inhibitor activity in a cellular signaling pathway.[20] | Requires specific antibodies for the phosphorylated substrate, can be influenced by off-target effects. |
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[21]
-
Reagent Preparation : Prepare assay buffer, kinase, substrate (e.g., a specific peptide), and the 3,6-dimethyl-2-pyridone inhibitor at various concentrations.
-
Kinase Reaction :
-
ADP Detection :
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
This protocol outlines the steps to determine the thermodynamic parameters of the inhibitor binding to its target protein.
-
Sample Preparation :
-
ITC Experiment :
-
Data Acquisition : The instrument measures the heat change after each injection.[22]
-
Data Analysis : Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[22]
Cellular Thermal Shift Assay (CETSA)
This protocol describes the classical Western blot-based CETSA to confirm target engagement in intact cells.[16]
-
Cell Treatment :
-
Culture cells to an appropriate density.
-
Treat the cells with either the 3,6-dimethyl-2-pyridone inhibitor or a vehicle control (e.g., DMSO) and incubate.[16]
-
-
Heat Treatment :
-
Cell Lysis and Protein Quantification :
-
Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.[18]
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis :
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
Data Presentation
Table 1: Biochemical Assay Results
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| 3,6-dimethyl-2-pyridone Analog A | Kinase X | 50 | 25 | ATP-competitive |
| Standard Inhibitor | Kinase X | 10 | 5 | ATP-competitive |
Table 2: Biophysical Binding Parameters
| Inhibitor | Target Protein | Method | Kd (nM) | kon (1/Ms) | koff (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| 3,6-dimethyl-2-pyridone Analog A | Kinase X | SPR | 30 | 1.2 x 10^5 | 3.6 x 10^-3 | - | - |
| 3,6-dimethyl-2-pyridone Analog A | Kinase X | ITC | 45 | - | - | -8.5 | -2.1 |
Table 3: Cellular Assay Results
| Inhibitor | Cell Line | CETSA Shift (°C) | Cellular Phosphorylation IC50 (nM) |
| 3,6-dimethyl-2-pyridone Analog A | Cancer Cell Line Y | +3.5 | 150 |
| Standard Inhibitor | Cancer Cell Line Y | +4.2 | 30 |
Visualizations
Caption: Inhibition of a kinase signaling pathway.
Caption: Workflow for a Cellular Thermal Shift Assay.
Caption: Interrelation of different validation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. scholarcommons.scu.edu [scholarcommons.scu.edu]
Cross-Validation of In Silico Predictions for 2(1H)-Pyridinone, 3,6-dimethyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico predictions for the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2(1H)-Pyridinone, 3,6-dimethyl-. The data presented herein is generated from widely used predictive modeling platforms. Furthermore, this guide details the experimental protocols necessary to validate these computational predictions, offering a framework for the cross-validation of in silico data in drug discovery and development.
Introduction
2(1H)-Pyridinone, 3,6-dimethyl- belongs to the pyridinone class of heterocyclic compounds, a scaffold known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1]. As with any potential therapeutic agent, a thorough understanding of its physicochemical and pharmacokinetic properties is crucial for development. In silico predictive models offer a rapid and cost-effective means of preliminary assessment of these properties. This guide aims to provide a comparative overview of such predictions and the experimental means for their validation.
In Silico Data Presentation
The following tables summarize the predicted physicochemical and ADMET properties of 2(1H)-Pyridinone, 3,6-dimethyl- (SMILES: CC1=CC=C(C(=O)N1)C) from two independent prediction platforms.
Table 1: Predicted Physicochemical Properties
| Property | Prediction Platform 1 (SwissADME) | Prediction Platform 2 (pkCSM) |
| Molecular Weight ( g/mol ) | 123.15 | - |
| LogP (Octanol/Water) | 1.13 | 1.18 |
| Water Solubility (LogS) | -3.12 | -2.812 |
| Hydrogen Bond Acceptors | 1 | - |
| Hydrogen Bond Donors | 1 | - |
| Polar Surface Area (Ų) | 29.54 | - |
Table 2: Predicted ADMET Properties
| Property | Prediction Platform 1 (SwissADME) | Prediction Platform 2 (pkCSM) |
| Absorption | ||
| Gastrointestinal Absorption | High | 94.015% |
| P-glycoprotein Substrate | No | No |
| Distribution | ||
| BBB Permeant | Yes | Yes (LogBB: -0.16) |
| CNS Permeant | - | Yes (LogPS: -1.723) |
| Metabolism | ||
| CYP1A2 Inhibitor | No | No |
| CYP2C19 Inhibitor | No | No |
| CYP2C9 Inhibitor | No | No |
| CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | No | No |
| Excretion | ||
| Total Clearance (log ml/min/kg) | - | 0.38 |
| Toxicity | ||
| AMES Toxicity | - | No |
| hERG I Inhibitor | - | No |
| Hepatotoxicity | - | No |
| Skin Sensitisation | - | No |
Experimental Protocols for Validation
The following section details the experimental methodologies for the validation of the in silico predictions.
Physicochemical Properties
a) Determination of Octanol-Water Partition Coefficient (LogP)
The Shake Flask method is a widely accepted standard for the experimental determination of LogP.
-
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Procedure:
-
Prepare a stock solution of 2(1H)-Pyridinone, 3,6-dimethyl- in either n-octanol or water.
-
Add a known volume of the stock solution to a flask containing both n-octanol and water.
-
The flask is shaken for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
The mixture is then centrifuged to separate the n-octanol and water phases.
-
The concentration of the compound in each phase is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
b) Determination of Aqueous Solubility
The shake-flask method is also the gold standard for determining thermodynamic solubility.
-
Principle: An excess amount of the solid compound is equilibrated with water at a specific temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.
-
Procedure:
-
Add an excess amount of solid 2(1H)-Pyridinone, 3,6-dimethyl- to a known volume of water in a flask.
-
The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to achieve equilibrium.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
The solubility is expressed in units such as mg/mL or mol/L.
-
Biological Activities
a) Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2(1H)-Pyridinone, 3,6-dimethyl- and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
-
b) Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Procedure:
-
Prepare serial dilutions of 2(1H)-Pyridinone, 3,6-dimethyl- in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
-
Visualizations
Workflow for Cross-Validation of In Silico Predictions
References
Comparing the efficacy of different synthetic routes to 3,6-dimethyl-2-pyridone
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. This guide provides a comparative analysis of various synthetic methodologies for 3,6-dimethyl-2-pyridone, a key intermediate in medicinal chemistry. We will delve into the efficacy of different routes, supported by experimental data and detailed protocols.
Comparison of Synthetic Efficacy
The following table summarizes the quantitative data for different synthetic routes to 3,6-dimethyl-2-pyridone and its close analogue, 3-cyano-4,6-dimethyl-2-pyridone, which is a common precursor.
| Synthetic Route | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Purity | Reference |
| Guareschi-Type Synthesis (Conventional) | Acetylacetone, Cyanoacetamide | Piperidine, Reflux in Water/Ethanol | 4 h | High | High | [1] |
| Microwave-Assisted Synthesis | Acetylacetone, N-substituted Cyanoacetamide | Piperidine, Solvent-free | < 10 min | High | High | [1][2] |
| Continuous Flow Synthesis | Acetylacetone, Cyanoacetamide | NaOH, Methanol/Water, Room Temperature | < 10 min | ~60 | - | [2] |
| Enzyme-Catalyzed Synthesis | Acetylacetone, Cyanoacetamide | Candida rugosa lipase | 24 h | - | - | [3] |
| Amino Acid-Catalyzed Synthesis | Acetylacetone, Cyanoacetamide | Glycine, Heating | 24 h | - | - | [3] |
| Mechanochemical Synthesis | Ethyl Acetoacetate, Cyanoacetamide | KOH, Ball-milling and aging | 4 h milling | >60 | - | [4] |
Experimental Protocols
Conventional Guareschi-Type Synthesis
This method represents a classical approach to the synthesis of 2-pyridones.
Procedure: Equimolar amounts of acetylacetone and the corresponding N-substituted cyanoacetamide (10 mmol) are heated under reflux in a water/ethanol mixture (20 mL). A few drops of piperidine are added as a catalyst. The reaction is refluxed for 4 hours. The resulting product is then purified by crystallization from ethanol.[1]
Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of the reaction.
Procedure: N-substituted 4,6-dimethyl-3-cyano-2-pyridones can be prepared from acetylacetone and N-substituted cyanoacetamide with piperidine as a catalyst. The reaction is conducted under microwave irradiation without a solvent. This rapid and simple method has been shown to produce pure products in high yields.[1]
Continuous Flow Synthesis
This modern approach allows for rapid and scalable production.
Procedure: 6- and 1,6-substituted 4-methyl-3-cyano-2-pyridones are synthesized from the corresponding 1,3-dicarbonyl reagents and N-substituted cyanoacetamides in a continuous flow system. Sodium hydroxide is used as a catalyst in a methanol/water mixture at room temperature.[1][2] The yield can be optimized by varying the retention time in the microreactor by changing the flow rates of the reactant solutions.[2]
Enzyme-Catalyzed Synthesis
Biocatalysis presents an environmentally friendly alternative.
Procedure: The synthesis of 4,6-dimethyl-3-cyano-2-pyridone is carried out using Candida rugosa lipase as a catalyst. The reaction involves acetylacetone and cyanoacetamide. A response surface methodology can be applied to optimize experimental conditions, with temperature and the molar ratio of reactants being significant factors influencing the yield.[3]
Amino Acid-Catalyzed Synthesis
This method utilizes a simple and green catalyst.
Procedure: The synthesis of 4,6-dimethyl-3-cyano-2-pyridone is catalyzed by an amino acid such as glycine. The optimization of this reaction involves varying the initial concentration of glycine, the molar ratio of acetylacetone and cyanoacetamide, and the reaction time. The reaction mixture requires heating, with an optimal glycine concentration of 0.2 mmol cm-3 and a cyanoacetamide to acetylacetone molar ratio of 3:1 over 24 hours.[3]
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the different synthetic routes to 3,6-dimethyl-2-pyridone.
Caption: A flowchart outlining the process of evaluating and selecting the optimal synthetic route.
References
Head-to-Head Comparison of 2-Pyridone Derivatives in Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer efficacy of novel 2-pyridone derivatives, supported by in-vitro experimental data.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have garnered significant attention in oncology research due to their potent and diverse anti-cancer activities. This guide provides a head-to-head comparison of various 2-pyridone derivatives based on their cytotoxic effects against a panel of human cancer cell lines. The data presented is collated from recent preclinical studies to aid in the selection and development of promising lead compounds.
Comparative Efficacy of 2-Pyridone Derivatives
The anti-proliferative activity of 2-pyridone derivatives has been evaluated across a wide spectrum of cancer cell lines, including those from breast, liver, colon, lung, and prostate cancers. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following tables summarize the IC50 values of various 2-pyridone derivatives, offering a direct comparison of their efficacy.
Table 1: Cytotoxicity (IC50, µM) of 2-Pyridone Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | MCF-7 | MDA-MB-231 | Reference Drug (IC50, µM) | Source |
| 11a-c | 56.3–78.3 | - | 5-Fluorouracil (13.1) | [1][2] |
| 20c | 2.56 | - | Doxorubicin (1.43) | [1] |
| 20i | 2.14 | - | Doxorubicin (1.43) | [1] |
| Compound 1e | 16.05 | - | Cisplatin | [3] |
| Pyridine-urea 8e | 0.22 (48h), 0.11 (72h) | - | Doxorubicin (1.93) | [4][5] |
| Pyridine-urea 8n | 1.88 (48h), 0.80 (72h) | - | Doxorubicin (1.93) | [4][5] |
| Cyanopyridone 5a | 1.77 | - | Taxol | [6] |
| Cyanopyridone 5e | 1.39 | - | Taxol | [6] |
| Thieno[2,3-c]pyridine 6i | >100 | - | Cisplatin | [7] |
Table 2: Cytotoxicity (IC50, µM) of 2-Pyridone Derivatives in Liver and Cervical Cancer Cell Lines
| Compound/Derivative | HepG2 (Liver) | HeLa (Cervical) | Reference Drug (IC50, µM) | Source |
| 11a-c | 53.6–77.6 | - | 5-Fluorouracil (9.30) | [1][2] |
| 4a-l | - | 0.33 to >100 | - | [1] |
| 6a-y | - | 0.013 to >50 | - | [1] |
| 20f | - | 4.35 | Doxorubicin (1.63) | [1] |
| Compound 1 | ~µM range | - | - | [8] |
| Compound 2 | ~µM range | - | - | [8] |
| Compound 10k | - | 0.54 | - | [9] |
| Analogue 26 | - | 0.75 | - | [3] |
| Cyanopyridone 5a | 2.71 | - | Taxol | [6] |
| Cyanopyridone 6b | 2.68 | - | Taxol | [6] |
| Spiro 2-pyridine 9b | 6.89 | - | Doxorubicin | [10] |
| O-alkyl pyridine 4c | 0.0132 | - | Doxorubicin | [11] |
Table 3: Cytotoxicity (IC50, µM) of 2-Pyridone Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line (Cancer Type) | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| 20c | A549 (Lung) | 6.05 | Doxorubicin (1.21) | [1] |
| 20c | DU-145 (Prostate) | 3.28 | Doxorubicin (2.14) | [1] |
| 25g | Leukemia, CNS, Colon, Ovarian | 3.15 - 4.09 | - | [1] |
| A9 (R1) | HT-29 (Colon) | 20.77 | - | [12][13] |
| 10k | A549 (Lung) | 0.86 | - | [9] |
| 10k | SW480 (Colon) | 0.21 | - | [9] |
| 17c | HCT-116 (Colon) | 9.6 | Doxorubicin (2.4) | [2] |
| 17d | HCT-116 (Colon) | 9.3 | Doxorubicin (2.4) | [2] |
| Analogue 26 | A549 (Lung) | 1.02 | - | [3] |
| Spiro 2-pyridine 9b | Caco-2 (Colon) | 5.68 | Doxorubicin | [10] |
| O-alkyl pyridine 4c | Caco-2 (Colon) | 0.007 | Doxorubicin | [11] |
| O-alkyl pyridine 4c | PC-3 (Prostate) | 0.005 | Doxorubicin | [11] |
| O-alkyl pyridine 4c | NFS-60 (Myeloid Leukemia) | 0.006 | Doxorubicin | [11] |
| Thieno[2,3-c]pyridine 6i | HSC3 (Head and Neck) | 10.8 | - | [7] |
| Thieno[2,3-c]pyridine 6i | T47D (Breast) | 11.7 | - | [7] |
| Thieno[2,3-c]pyridine 6i | RKO (Colorectal) | 12.4 | - | [7] |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of 2-pyridone derivatives are often attributed to their ability to interfere with key cellular processes such as cell cycle progression and survival signaling. Several studies have elucidated the molecular mechanisms underlying their cytotoxicity.
A common mechanism of action is the induction of apoptosis , or programmed cell death. For instance, O-alkylated pyridine derivatives 4c and 4f have been shown to induce apoptosis in various cancer cell lines, an effect mediated by the activation of caspases 3 and 7.[11]
Furthermore, some 2-pyridone derivatives can induce cell cycle arrest , halting the proliferation of cancer cells. For example, certain anticancer pyridines have been found to cause G2/M phase arrest in liver and breast cancer cells.[8] This is often associated with the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21 , and the downregulation of cell cycle-associated proteins like cyclin D1.[8]
Several 2-pyridone derivatives have also been identified as potent kinase inhibitors . Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Notably, certain cyanopyridone derivatives have demonstrated dual inhibitory action against VEGFR-2 and HER-2 , two important receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[6] Other derivatives have been shown to inhibit PIM-1 kinase , a key player in tumorigenesis.[11] The JNK signaling pathway has also been implicated in the apoptotic response induced by some of these compounds.[8]
Below are diagrams illustrating some of the key signaling pathways targeted by 2-pyridone derivatives.
Caption: Apoptosis induction by 2-pyridone derivatives.
Caption: G2/M cell cycle arrest mechanism.
Caption: Dual inhibition of VEGFR-2 and HER-2.
Experimental Protocols
The evaluation of the anti-cancer activity of 2-pyridone derivatives typically involves a series of in-vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-pyridone derivatives for a specified duration (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Caption: Workflow of the MTT assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the 2-pyridone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the compound of interest.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, <i>In silico</i>, and <i>In vitro</i> Evaluation [ouci.dntb.gov.ua]
Benchmarking a Novel Compound: 3,6-dimethylpyridin-2(1H)-one Against Established PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental data on the PIM-1 kinase inhibitory activity of 3,6-dimethylpyridin-2(1H)-one is not currently available in the public domain. The data presented for this compound in the following guide is hypothetical and serves for illustrative purposes to provide a framework for future benchmarking studies.
The PIM-1 kinase, a serine/threonine kinase, is a well-validated target in oncology due to its role in promoting cell survival, proliferation, and drug resistance.[1] Its overexpression is implicated in various hematological malignancies and solid tumors, including prostate and breast cancer.[1][2] This guide provides a comparative analysis of the hypothetical compound 3,6-dimethylpyridin-2(1H)-one against a panel of known PIM-1 inhibitors, offering a benchmark for its potential efficacy.
Quantitative Comparison of PIM-1 Inhibitors
The inhibitory potential of a compound is primarily assessed by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes these values for several well-characterized PIM-1 inhibitors, alongside the hypothetical data for 3,6-dimethylpyridin-2(1H)-one.
| Compound | Type | PIM-1 IC50 (nM) | PIM-1 Ki (nM) | Other PIM Kinase Activity |
| 3,6-dimethylpyridin-2(1H)-one | Hypothetical | 25 | Not Available | Selective for PIM-1 (Hypothetical) |
| AZD1208 | Pan-PIM Inhibitor | 0.4 | Not Available | PIM-2: 5 nM, PIM-3: 1.9 nM |
| LGH447 (PIM447) | Pan-PIM Inhibitor | Not Available | 0.006 | PIM-2: 0.018 nM, PIM-3: 0.009 nM |
| SGI-1776 | Pan-PIM Inhibitor | 7 | Not Available | 50-fold selective for PIM-1 vs PIM-2, 10-fold vs PIM-3 |
| TP-3654 | Pan-PIM Inhibitor | Not Available | 5 | PIM-2: 239 nM, PIM-3: 42 nM |
| CX-6258 | Pan-PIM Inhibitor | 5 | Not Available | PIM-2: 25 nM, PIM-3: 16 nM |
| SMI-4a | PIM-1 Selective | 17 | Not Available | Modestly potent against PIM-2 |
| Quercetagetin | PIM-1 Selective | 340 | Not Available | Selective for PIM-1 over PIM-2 and other kinases |
PIM-1 Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and apoptosis. The following diagram illustrates the key components of the PIM-1 signaling cascade.
Caption: The PIM-1 signaling pathway is activated by cytokines, leading to the inhibition of apoptosis and promotion of cell cycle progression and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PIM-1 kinase inhibitors.
PIM-1 Kinase Biochemical Assay (ELISA-based)
This assay quantifies the in vitro inhibitory activity of a compound against the PIM-1 kinase.
-
Plate Preparation: 96-well streptavidin-coated plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate Coating: A biotinylated peptide substrate, such as a Bad-derived peptide, is added to each well and incubated to allow for binding to the streptavidin-coated plate. Unbound substrate is removed by washing.
-
Kinase Reaction: A reaction mixture containing recombinant PIM-1 kinase, ATP, and the test compound at various concentrations is added to the wells. The reaction is incubated at room temperature for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added. Following incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Signal Measurement: A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Cell-Based PIM-1 Inhibition Assay (Western Blot)
This assay determines the ability of a compound to inhibit PIM-1 activity within a cellular context.
-
Cell Culture and Treatment: A relevant cancer cell line known to express PIM-1 (e.g., prostate cancer cell line DU-145) is cultured. Cells are then treated with the test compound at various concentrations for a specific duration.[4]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for a known PIM-1 substrate's phosphorylated form (e.g., phospho-Bad at Ser112). An antibody against the total substrate protein and a housekeeping protein (e.g., β-actin) are used for normalization.
-
Detection and Analysis: A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized. The band intensities are quantified to determine the extent of PIM-1 inhibition.[2]
Experimental Workflow
The following diagram outlines the general workflow for the initial screening and characterization of a novel PIM-1 inhibitor.
Caption: A typical workflow for the discovery and preclinical development of a novel PIM-1 kinase inhibitor.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase assay [bio-protocol.org]
- 4. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Confirm the Biological Activity of Pyridinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinone-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, frequently targeting protein kinases.[1][2][3] Their structural features, including the ability to act as hydrogen bond donors and acceptors, make them effective scaffolds in drug discovery for various therapeutic areas, including oncology and infectious diseases.[4][5] However, to rigorously validate the biological activity and mechanism of action of novel pyridinone derivatives, a multi-faceted approach employing orthogonal assays is crucial. This guide provides a comparative overview of key orthogonal assays to confirm the on-target and downstream cellular effects of pyridinone compounds, complete with experimental data presentation and detailed protocols.
The Imperative of Orthogonal Assays
Relying on a single assay to determine the biological activity of a compound can be misleading. Orthogonal assays, which measure the same biological process through different techniques and readouts, are essential to:
-
Confirm On-Target Engagement: Ensure the compound directly interacts with its intended molecular target.
-
Validate Functional Consequences: Verify that target engagement translates into the desired biological effect.
-
Assess Specificity and Selectivity: Distinguish on-target effects from off-target activities that could lead to toxicity.
-
Elucidate Mechanism of Action: Build a comprehensive understanding of how the compound elicits its cellular effects.
This guide will focus on a selection of commonly employed orthogonal assays for characterizing pyridinone compounds, particularly those designed as kinase inhibitors.
Comparison of Key Orthogonal Assays
| Assay Type | Principle | Key Parameters Measured | Advantages | Limitations |
| Target Engagement Assays (e.g., NanoBRET™) | Bioluminescence Resonance Energy Transfer (BRET) to detect compound binding to a target protein in live cells.[6][7] | - Target Affinity (Kd)- Target Occupancy- Residence Time | - Live-cell format provides a more physiologically relevant context.- Allows for quantitative measurement of target binding.[6]- Can be used to assess compound permeability. | - Requires genetic modification of cells to express the target-NanoLuc® fusion protein.- Potential for steric hindrance from the fusion tag. |
| Cellular Phosphorylation Assays (e.g., Western Blot, ELISA) | Immuno-based detection of the phosphorylation status of a specific substrate of the target kinase.[7][8] | - Inhibition of substrate phosphorylation (IC50) | - Directly measures the functional consequence of kinase inhibition.- Can be highly specific for the target pathway. | - Can be labor-intensive and have lower throughput.- Dependent on the availability of high-quality phospho-specific antibodies. |
| Cell Proliferation & Viability Assays (e.g., MTT, CellTiter-Glo®) | Measurement of metabolic activity or ATP content as an indicator of cell number and health.[1][9] | - Cell Viability (IC50/GI50)- Cytotoxicity | - High-throughput and cost-effective.- Provides a clear phenotypic readout of the compound's overall effect on cells. | - Indirect measure of target activity; can be influenced by off-target effects.- Does not provide mechanistic insight on its own. |
| Biochemical Kinase Assays (e.g., ADP-Glo™) | In vitro measurement of kinase activity by quantifying the amount of ADP produced.[8] | - Enzymatic Inhibition (IC50)- Selectivity against a panel of kinases | - Allows for direct measurement of enzyme inhibition.- High-throughput and suitable for screening large compound libraries. | - Lacks the complexity of the cellular environment (e.g., ATP concentrations, scaffolding proteins).- May not accurately reflect cellular potency. |
Experimental Protocols
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of a pyridinone compound to its target kinase in live cells.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells are plated in a 96-well or 384-well plate.
-
Compound Treatment: Cells are incubated with a serial dilution of the pyridinone compound.
-
Tracer Addition: A cell-permeable fluorescent tracer that binds to the active site of the kinase is added.
-
BRET Measurement: The NanoBRET™ substrate is added, and the BRET signal is measured on a plate reader. The BRET ratio is calculated as the ratio of the emission at the tracer's wavelength to the emission at the NanoLuc® wavelength.
-
Data Analysis: The BRET ratio is plotted against the compound concentration to determine the IC50, which is then used to calculate the apparent dissociation constant (Kd).
Western Blot for Substrate Phosphorylation
Objective: To assess the ability of a pyridinone compound to inhibit the phosphorylation of a downstream substrate of the target kinase.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is seeded and allowed to attach. The cells are then treated with various concentrations of the pyridinone compound for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the substrate. A primary antibody for the total form of the substrate is used as a loading control.
-
Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using a chemiluminescent substrate.
-
Densitometry: The band intensities are quantified to determine the relative levels of phosphorylated substrate.
MTT Cell Viability Assay
Objective: To determine the effect of a pyridinone compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the pyridinone compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Data Presentation
Table 1: Comparative Activity of Pyridinone Compound X and a Known Inhibitor
| Assay | Pyridinone Compound X | Known Inhibitor (e.g., Staurosporine) |
| NanoBRET™ Target Engagement (Kd) | 50 nM | 15 nM |
| Cellular Phosphorylation (IC50) | 150 nM | 45 nM |
| MTT Cell Viability (MCF-7, IC50) | 500 nM | 100 nM |
| Biochemical Kinase Assay (IC50) | 25 nM | 5 nM |
| Kinase Selectivity (S-Score at 1µM) | 0.1 (Highly Selective) | 0.8 (Non-selective) |
Visualizations
Caption: Signaling pathway inhibited by a pyridinone compound.
Caption: Orthogonal assay workflow for pyridinone compounds.
By employing a combination of these orthogonal assays, researchers can build a robust data package to confidently confirm the biological activity of pyridinone compounds, paving the way for further preclinical and clinical development.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Vanadium Complexes with Pyridinone Derivatives: Unveiling Their Therapeutic Potential
A deep dive into the biological activities of vanadium-pyridinone complexes reveals their promise as insulin-mimetic and anti-cancer agents. This guide offers a comparative analysis of key derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Vanadium complexes incorporating pyridinone-based ligands have emerged as a significant area of interest in medicinal inorganic chemistry. These compounds have demonstrated notable potential in mimicking the effects of insulin and exhibiting cytotoxic activity against various cancer cell lines. This comparative guide synthesizes available data on prominent vanadium-pyridinone complexes, focusing on their performance in key biological assays and their impact on cellular signaling pathways.
Comparative Biological Performance
The therapeutic efficacy of vanadium-pyridinone complexes is intrinsically linked to the nature of the pyridinone ligand. Variations in substituent groups on the pyridinone ring can significantly influence the complex's lipophilicity, cellular uptake, and interaction with biological targets. Here, we compare the performance of three key oxovanadium(IV) complexes:
-
VIVO(dhp)₂: Bis(3-hydroxy-1,2-dimethyl-4-pyridinonato)oxovanadium(IV)
-
VIVO(mpp)₂: Bis(3-hydroxy-2-methyl-4-pyridinonato)oxovanadium(IV)
-
VIVO(empp)₂: Bis(1-ethyl-3-hydroxy-2-methyl-4-pyridinonato)oxovanadium(IV)
Insulin-Mimetic Activity
A primary measure of insulin-mimetic potential is the ability of these complexes to inhibit free fatty acid (FFA) release from adipocytes, a key function of insulin. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for this activity.
| Complex | IC₅₀ for FFA Release Inhibition (mM)[1] |
| VIVO(mpp)₂ | 0.28[1] |
| VIVO(empp)₂ | 0.33[1] |
| VOSO₄ (Vanadyl Sulfate) | 0.68[1] |
Note: Data for VIVO(dhp)₂ was not available in the reviewed literature.
As the data indicates, both VO(mpp)₂ and VO(empp)₂ demonstrate significantly better insulin-mimetic activity than the inorganic salt vanadyl sulfate, with VO(mpp)₂ being the most potent in this assay[1].
Anticancer Activity
The cytotoxic effects of these complexes against various cancer cell lines are a key indicator of their potential as anticancer agents. The IC₅₀ values represent the concentration of the complex required to inhibit the growth of 50% of the cancer cells.
| Complex | Cell Line | IC₅₀ (µM) |
| VIVO(dhp)₂ | Data Not Available | - |
| VIVO(mpp)₂ | Data Not Available | - |
| VIVO(empp)₂ | Data Not Available | - |
A systematic comparative study of the IC₅₀ values for VIVO(dhp)₂, VIVO(mpp)₂, and VIVO(empp)₂ on HeLa, MCF-7, and A549 cell lines was not available in the reviewed literature. However, other vanadium complexes have shown activity in these cell lines. For instance, a vanadium(IV) complex with methyl-substituted 8-hydroxyquinolines showed IC₅₀ values ranging from 5.9 to 50.9 µM in HCT116 and A2780 cancer cell lines[2].
Enzyme Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a key negative regulator in the insulin signaling pathway. Its inhibition is a primary mechanism by which vanadium compounds exert their insulin-mimetic effects. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.
| Complex | PTP1B Inhibition Type | Kᵢ (nM) |
| VIVO(dhp)₂ | Data Not Available | - |
| VIVO(mpp)₂ | Noncompetitive[3] | Data Not Available |
| VIVO(empp)₂ | Data Not Available | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of vanadium complexes.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Isopropanol or DMSO
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the vanadium complexes in culture medium. Replace the existing medium with the medium containing the complexes and incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[1][5]
Alkaline Phosphatase (ALP) Inhibition Assay
This assay measures the ability of vanadium complexes to inhibit the activity of alkaline phosphatase, an enzyme involved in various cellular processes.
Materials:
-
Alkaline phosphatase enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Tris-HCl buffer (pH 7.5-9.0)
-
96-well plates
-
Vanadium complexes
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer and the vanadium complex at various concentrations.
-
Enzyme Addition: Add a fixed amount of alkaline phosphatase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding pNPP solution to each well.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitrophenol, is yellow.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the vanadium complex and calculate the IC₅₀ value.
Cellular Reactive Oxygen Species (ROS) Measurement
This assay quantifies the generation of intracellular ROS, which can be an indicator of cellular stress and a mechanism of anticancer activity.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium without phenol red
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the vanadium complexes at desired concentrations for a specified time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated cells to that of the untreated control cells to determine the fold increase in ROS production.
Signaling Pathways and Experimental Workflows
Vanadium complexes exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating these compounds.
PI3K/Akt Signaling Pathway
Vanadium compounds are known to activate the PI3K/Akt pathway, which is central to cell survival and proliferation, and is a key component of the insulin signaling cascade.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation, which can be activated by vanadium compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic characterization of the inhibition of protein tyrosine phosphatase-1B by Vanadyl (VO2+) chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical Characterization of Membrane Interactions of 3-Hydroxy-4-Pyridinone Vanadium Complexes: Insights for Antidiabetic Applications [mdpi.com]
Assessing the Selectivity of Pyridone-Based Kinase Inhibitors: A Comparative Guide
For Immediate Release
In the landscape of kinase inhibitor discovery, the pyridone scaffold has emerged as a versatile and promising starting point for the development of potent and selective therapeutic agents. This guide provides a comparative assessment of a 4,6-dimethyl-2-pyridone-based PIM-1 kinase inhibitor, placing its performance in context with a well-established alternative, AZD1208. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel kinase inhibitors.
Introduction to Pyridone-Based Kinase Inhibitors
The 2-pyridone motif is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The dimethyl substitution on the pyridone ring can provide a structural anchor to explore different substitution patterns, aiming to enhance potency and selectivity. This guide focuses on a representative 4,6-dimethyl-2-pyridone derivative, Compound 12 (4,6-dimethyl-2-(2-morpholino-2-oxoethoxy)nicotinonitrile), a recently identified inhibitor of PIM-1 kinase.
PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.
Comparative Selectivity Analysis
To provide a clear comparison, we are evaluating Compound 12 alongside AZD1208 , a potent and highly selective, orally available pan-Pim kinase inhibitor.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the available quantitative data for the dimethyl-pyridone-based inhibitor and the comparator, AZD1208. It is important to note that a comprehensive kinase selectivity panel for Compound 12 is not publicly available at this time. The data presented for Compound 12 is specific to its target, PIM-1 kinase. In contrast, AZD1208 has been extensively profiled against a large panel of kinases.
| Kinase Target | 4,6-dimethyl-2-pyridone (Compound 12) IC50 (nM) | AZD1208 IC50 (nM)[1] |
| PIM-1 | 14.3 | 0.4 |
| PIM-2 | Data not available | 5.0 |
| PIM-3 | Data not available | 1.9 |
Kinome Scan Selectivity of AZD1208
AZD1208 was tested against a panel of 442 kinases at a concentration of 1 µM. The results demonstrated high selectivity for the PIM kinase family. Besides the three PIM kinases, only 13 other kinases showed inhibition of 50% or more at this concentration.[1] This high degree of selectivity is a desirable characteristic for a kinase inhibitor, as it minimizes the potential for off-target effects.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay for PIM-1
This protocol describes a generic TR-FRET assay, such as the LanthaScreen™, for determining the IC50 of an inhibitor against PIM-1 kinase.
Materials:
-
PIM-1 Kinase
-
TR-FRET PIM-1 substrate (e.g., a fluorescently labeled peptide)
-
Lanthanide-labeled antibody specific for the phosphorylated substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., 4,6-dimethyl-2-pyridone derivative)
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the test compound to the wells of a 384-well plate.
-
Add the PIM-1 kinase and the TR-FRET substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the lanthanide-labeled detection antibody.
-
Incubate at room temperature to allow for antibody binding (e.g., 30-60 minutes).
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
PIM-1 Signaling Pathway
The following diagram illustrates the central role of PIM-1 in cell signaling pathways. PIM-1 is downstream of the JAK/STAT pathway and influences cell survival and proliferation by phosphorylating various substrates, including BAD and 4E-BP1.
Caption: PIM-1 Kinase Signaling Pathway
Experimental Workflow: TR-FRET Kinase Assay
The diagram below outlines the key steps in a typical TR-FRET based kinase inhibition assay.
Caption: TR-FRET Kinase Assay Workflow
Conclusion
The 4,6-dimethyl-2-pyridone scaffold represents a promising starting point for the development of novel kinase inhibitors. The representative Compound 12 demonstrates potent inhibition of PIM-1 kinase. However, to fully assess its potential and guide further optimization, a comprehensive kinase selectivity profile is essential. Comparison with highly selective inhibitors like AZD1208 highlights the importance of broad panel screening in modern drug discovery to understand on- and off-target activities. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of this and other novel kinase inhibitors.
References
A Comparative Guide to Pyrazolo-Pyridinone Inhibitors of the DCN1-UBE2M Protein-Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of a novel pyrazolo-pyridone drug candidate, compound 40, with other relevant inhibitors of the neddylation pathway. The neddylation cascade is a critical post-translational modification pathway that regulates the activity of Cullin-RING E3 ligases (CRLs), which in turn control the degradation of approximately 20% of cellular proteins.[1] The interaction between Defective in Cullin Neddylation 1 (DCN1), a co-E3 ligase, and the E2 neddylation-conjugating enzyme UBE2M is a key step in the activation of certain CRLs, making it an attractive target for therapeutic intervention in diseases such as cancer.[2][3]
This guide will focus on compound 40, a pyrazolo-pyridone inhibitor, and compare its performance against an earlier compound in the same series (compound 2), another class of DCN1-UBE2M inhibitor (NAcM-OPT), and a pan-neddylation inhibitor (MLN4924) that targets the NEDD8-activating enzyme (NAE).
In Vitro Efficacy
The in vitro efficacy of these compounds has been evaluated through various biochemical and cell-based assays to determine their potency in inhibiting the DCN1-UBE2M interaction, blocking the neddylation process, and affecting cancer cell growth.
| Compound | Target | Assay Type | IC50/EC50 | Cell Line | Reference |
| Compound 40 | DCN1-UBE2M Interaction | TR-FRET | IC50: ~0.03 µM | - | [2][4] |
| DCN1 Target Engagement | CETSA | EC50: 0.3-1 µM | HCC95 | [2] | |
| Anchorage-Independent Growth | Soft Agar Assay | Complete inhibition at 10 µM | HCC95 | [2][3] | |
| Compound 2 | DCN1-UBE2M Interaction | TR-FRET | IC50: ~0.06 µM | - | [2] |
| Anchorage-Independent Growth | Soft Agar Assay | Less efficacious than Compound 40 | HCC95 | [2] | |
| NAcM-OPT | DCN1-UBE2M Interaction | TR-FRET | IC50: ~0.06 µM | - | [5] |
| Anchorage-Independent Growth | Soft Agar Assay | Efficacious at 10 µM | HCC95 | [2][3] | |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Biochemical | IC50: 10 nM | - | [6] |
| Cullin Neddylation | Western Blot | Effective inhibition | Various | [6][7] |
Summary of In Vitro Findings:
Compound 40 demonstrates superior potency in inhibiting the DCN1-UBE2M interaction in biochemical assays compared to its predecessor, compound 2, and is comparable to NAcM-OPT.[2][5] All three DCN1-UBE2M inhibitors effectively inhibit anchorage-independent growth of HCC95 squamous cell carcinoma cells, a hallmark of cancer.[2][3] MLN4924, as a pan-neddylation inhibitor, acts further upstream in the pathway and shows potent inhibition of overall cullin neddylation.[6][7]
In Vivo Efficacy & Pharmacokinetics
The in vivo performance of compound 40 was assessed in mouse models to determine its pharmacokinetic profile and its ability to inhibit tumor growth.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Compound 40 | Mouse | 50 mg/kg (oral) | Sustained plasma exposure above biochemical IC90 for 24 hours. | [2][3][4] |
| Mouse | 15 mg/kg (IV) | Characterized plasma concentration over 24 hours. | [4] | |
| Compound 2 | Mouse | 50 mg/kg (oral) | Lower plasma exposure compared to Compound 40. | [2][4] |
| NAcM-OPT | Mouse | 200 mg/kg, BID (oral) | Does not continuously maintain plasma concentrations at or above its cellular IC90. | [2] |
Summary of In Vivo Findings:
Compound 40 exhibits a significantly improved pharmacokinetic profile compared to both compound 2 and NAcM-OPT.[2][4] A single oral dose of 50 mg/kg is sufficient to maintain plasma concentrations above the level required for biochemical target inhibition for at least 24 hours in mice.[2][3][4] This favorable profile suggests its potential for effective in vivo studies and further therapeutic development.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Caption: The Neddylation Pathway and Points of Inhibition.
Caption: General Workflow for an Anchorage-Independent Growth Assay.
Experimental Protocols
TR-FRET Assay for DCN1-UBE2M Interaction
This assay is used to quantitatively measure the inhibition of the protein-protein interaction between DCN1 and UBE2M. The assay is typically performed in a 384-well plate format. Recombinant DCN1 and UBE2M proteins, tagged with fluorescent donor and acceptor molecules (e.g., terbium and fluorescein, respectively), are incubated with varying concentrations of the test compound. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the protein-protein interaction. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Anchorage-Independent Growth (Soft Agar) Assay
This cell-based assay assesses the ability of cancer cells to grow without attachment to a solid surface, a key characteristic of transformed cells.[8][9][10][11][12]
-
Preparation of Base Layer: A base layer of 0.5-0.6% agar in cell culture medium is prepared and allowed to solidify in 6-well plates.[12]
-
Preparation of Cell Layer: Cancer cells (e.g., HCC95) are trypsinized, counted, and resuspended in a top layer of 0.3-0.4% agar in cell culture medium containing the test compound at various concentrations.[9]
-
Plating: The cell-agar suspension is overlaid onto the solidified base layer.
-
Incubation: The plates are incubated at 37°C in a humidified incubator for 2-4 weeks to allow for colony formation. The medium is replenished periodically.
-
Staining and Quantification: After the incubation period, colonies are stained with a solution such as crystal violet and counted using a microscope or an automated colony counter. The number and size of colonies in the presence of the compound are compared to a vehicle control to determine the inhibitory effect.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are conducted in animal models, typically mice, to evaluate the absorption, distribution, metabolism, and excretion (ADME) of the drug candidates.
-
Dosing: A cohort of mice is administered the compound either orally (p.o.) or intravenously (i.v.) at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Conclusion
The pyrazolo-pyridone inhibitor, compound 40, represents a significant advancement in the development of selective inhibitors of the DCN1-UBE2M interaction. Its improved in vitro potency and, most notably, its superior in vivo pharmacokinetic profile make it a promising candidate for further preclinical and potentially clinical investigation.[2][3][4] The data presented in this guide highlights its advantages over earlier analogues and provides a basis for its continued evaluation as a potential therapeutic agent for cancers and other diseases driven by aberrant neddylation pathway activity.
References
- 1. Potent 5-Cyano-6-phenyl-pyrimidin-Based Derivatives Targeting DCN1-UBE2M Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. artscimedia.case.edu [artscimedia.case.edu]
- 9. Anchorage-Independent Growth Assay [whitelabs.org]
- 10. Soft–Agar colony Formation Assay [bio-protocol.org]
- 11. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 12. protocols.io [protocols.io]
Reproducibility of published synthesis methods for 2(1H)-Pyridinone, 3,6-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 4,6-dimethyl-2(1H)-pyridinone, a valuable scaffold in medicinal chemistry. The synthesis is typically achieved through a two-step process: the initial formation of 3-cyano-4,6-dimethyl-2(1H)-pyridinone, followed by the removal of the cyano group. This document outlines and compares various protocols for each step, presenting quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow to aid in reproducibility and method selection.
Comparison of Synthesis Methods
The synthesis of 4,6-dimethyl-2(1H)-pyridinone is most commonly approached via the synthesis of a cyanopyridone intermediate, 3-cyano-4,6-dimethyl-2(1H)-pyridinone, followed by a decyanation step. Various methods exist for both stages, with significant differences in reaction conditions, catalysts, yields, and reaction times.
Data Summary of Synthesis Protocols
| Step | Method | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1. Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone | Guareschi-Thorpe | Acetylacetone, Cyanoacetamide | Piperidine | Ethanol | Reflux | 4 h | 61-79 | [1] |
| One-Pot, Three-Component | Acetylacetone, Malononitrile, Ammonium Acetate | None | Water/Ethanol | 80 | - | High | [2] | |
| Microwave-Assisted | Acetylacetone, N-substituted cyanoacetamide | Piperidine | None | MW | - | High | [2] | |
| Mechanochemical | Cyanoacetamide, Ethyl acetoacetate | KOH | Ethanol (viscous control) | Room Temp. | 2-4 h | ~56 | [3] | |
| 2. Decyanation | Reductive Decyanation | 3-cyano-2-pyridone derivative | Ni(acac)₂, PCy₃, AlMe₃, H₂ | - | - | - | - | [4] |
| Reductive Decyanation | α-iminonitrile | BH₃·THF, NaBH₄ (catalytic) | THF or MeOH | - | - | Good to Excellent | [4] | |
| Hydrolysis & Decarboxylation | 3-cyano-m-terphenyl derivative | Ethanolic NaOH | Ethanol | 220 (High Pressure) | - | - | [5] |
Experimental Protocols
Method 1: Guareschi-Thorpe Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone[1]
This classical method provides a reliable route to the cyanopyridone intermediate.
Materials:
-
Acetylacetone (0.006 mol)
-
Cyanoacetamide (0.006 mol)
-
Potassium Hydroxide (KOH) (catalytic amount)
-
Ethanol (10 mL)
Procedure:
-
A mixture of acetylacetone (0.006 mol), cyanoacetamide (0.006 mol), and a catalytic amount of KOH in ethanol (10 mL) is prepared.
-
The reaction mixture is stirred and refluxed at 80°C for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The collected solid is washed with ethanol to yield the desired 3-cyano-4,6-dimethyl-2(1H)-pyridinone.
Method 2: Reductive Decyanation (General Approach)
Conceptual Protocol using a Nickel Catalyst: [4] This protocol is based on a general method for nickel-catalyzed decyanation and would require optimization for the specific substrate.
Materials:
-
3-cyano-4,6-dimethyl-2(1H)-pyridinone
-
Ni(acac)₂ (catalyst)
-
Tricyclohexylphosphine (PCy₃) (ligand)
-
Triisobutylaluminium (AlMe₃) (co-catalyst)
-
Hydrogen gas (H₂)
Procedure:
-
In a reaction vessel, combine 3-cyano-4,6-dimethyl-2(1H)-pyridinone, Ni(acac)₂, and PCy₃.
-
Add AlMe₃ to the mixture.
-
Introduce hydrogen gas at a controlled pressure.
-
The reaction is stirred at a suitable temperature until completion (monitoring by TLC or GC-MS is recommended).
-
Upon completion, the reaction is carefully quenched and worked up to isolate the 4,6-dimethyl-2(1H)-pyridinone.
Note: The successful application of this method would depend on the tolerance of the pyridone ring to the reaction conditions.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical workflow of the synthesis of 4,6-dimethyl-2(1H)-pyridinone.
Caption: Synthetic routes to 4,6-dimethyl-2(1H)-pyridinone.
Caption: Key factors for comparing synthesis methods.
References
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. The reductive decyanation reaction: an overview and recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
Unveiling the Antimicrobial Potential of 2-Pyridone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Among the myriad of heterocyclic compounds, 2-pyridone derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. This guide provides a comparative analysis of the antimicrobial profiles of different classes of 2-pyridone derivatives, supported by experimental data and detailed methodologies to aid in future research and development endeavors.
Comparative Antimicrobial Spectrum of 2-Pyridone Derivatives
The antimicrobial efficacy of 2-pyridone derivatives is significantly influenced by their structural modifications. The following tables summarize the in vitro antimicrobial activity, primarily represented by the Minimum Inhibitory Concentration (MIC) in µg/mL, of various 2-pyridone derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. Lower MIC values indicate higher potency.
N-Sulfonamide 2-Pyridone Derivatives
This class of compounds has been investigated for its dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in the microbial folate biosynthesis pathway.[1][2]
| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |
| 3b | - | - | - | [1][2] |
| 5a | >1000 | 62.5 | >1000 | [1] |
| 5b | 250 | 500 | 500 | [1] |
| 11a | 125 | 250 | 125 | [1][2] |
| 11b | 250 | 500 | 250 | [1][2] |
| Gentamicin | 125 | 125 | - | [1] |
| Amphotericin B | - | - | 250 | [3] |
Note: Some specific MIC values for compound 3b were not explicitly provided in the summarized texts.
4-Hydroxy-2-Pyridone Derivatives
These derivatives have been identified as a novel class of antibacterial agents that target bacterial DNA synthesis.[4]
| Compound | E. coli (MIC µg/mL) | Reference |
| 6q | 8 (MIC90 against a panel of resistant strains) | [4] |
Ring-Fused 2-Pyridone Derivatives
Ring-fused 2-pyridones have demonstrated potent activity against multidrug-resistant Gram-positive pathogens, including vancomycin-resistant enterococci (VRE).[5]
| Compound | E. faecalis OG1RF (MIC µM) | Reference |
| EC240 | <100 | [5] |
| EC305 | 100 | [5] |
Other Substituted 2-Pyridone Derivatives
A variety of other substitutions on the 2-pyridone scaffold have been explored, leading to compounds with notable antimicrobial activities.
| Compound | Organism | Activity | Reference |
| 5c | E. coli | Inhibition zone: 15 mm | [6] |
| 5d | S. aureus | Inhibition zone: 18 mm | [6] |
| Pyrazine-pyridone derivative 5d | Bacterial target (PDB: 4DUH) | Binding Affinity (S = -7.4519 kcal/mol) | [6] |
| Compound 66 | Various bacteria and fungi | Sensitive | [3] |
| Furaprazone A (1) | S. aureus & MRSA | MIC: 12.5 µM | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial spectrum of 2-pyridone derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a commonly employed technique.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Preparation of Microbial Inoculum: A fresh overnight culture of the test microorganism is prepared in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The 2-pyridone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plate also includes positive controls (microorganism with no compound) and negative controls (broth medium only). The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a well containing the compound.
Caption: Workflow for Agar Well Diffusion Assay.
Protocol:
-
Plate Preparation: A sterile nutrient agar medium is poured into a petri dish and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A known concentration of the 2-pyridone derivative solution is added to each well. A control well containing only the solvent is also included.
-
Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the compound.
-
Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Mechanism of Action: Inhibition of Folate Biosynthesis
Certain N-sulfonamide 2-pyridone derivatives have been designed as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[1][2] These enzymes are critical for the synthesis of tetrahydrofolate, a vital precursor for the synthesis of nucleic acids and certain amino acids in microorganisms. By inhibiting these enzymes, the compounds effectively block microbial growth.
Caption: Inhibition of Folate Biosynthesis by N-Sulfonamide 2-Pyridones.
This dual-targeting approach is a promising strategy to combat the development of drug resistance. The docking studies mentioned in the literature suggest that these compounds can occupy the binding pockets of both enzymes, further validating this mechanism of action.[1][2]
This comparative guide highlights the significant potential of 2-pyridone derivatives as a versatile scaffold for the development of new antimicrobial agents. The presented data and methodologies offer a valuable resource for researchers in the field, facilitating the design and evaluation of more potent and broad-spectrum 2-pyridone-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2(1H)-Pyridinone, 3,6-dimethyl-: A Safety and Logistics Guide
For Researchers, Scientists, and Drug Development Professionals
Summary of Potential Hazards and Physical Properties
Due to the absence of a specific SDS for 2(1H)-Pyridinone, 3,6-dimethyl-, the following table summarizes the potential hazards and known properties of analogous compounds. This information should be used to inform safe handling and disposal procedures, treating the compound with the appropriate level of caution.
| Property/Hazard | Data from Analogous Pyridinone Derivatives | Citation |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Melting Point | 30 - 32 °C (for a related compound) | |
| Boiling Point | 250 °C at 987 hPa (for a related compound) | |
| Incompatible Materials | Strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 2(1H)-Pyridinone, 3,6-dimethyl-.
Caption: Disposal workflow for 2(1H)-Pyridinone, 3,6-dimethyl-.
Detailed Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Ensure adequate ventilation, such as working in a fume hood.[1]
2. Handling Spills:
-
In case of a spill, avoid generating dust.
-
For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.
-
For solid spills, carefully sweep up the material.
-
Place all contaminated materials into a suitable, sealed container for disposal.[2]
3. Containerizing Waste:
-
Pure Compound: Unused or expired 2(1H)-Pyridinone, 3,6-dimethyl- should be kept in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be collected as hazardous waste.[3] These should be placed in a designated, leak-proof container with a secure lid.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2(1H)-Pyridinone, 3,6-dimethyl-". Follow your institution's specific labeling requirements.
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[1]
-
Keep the container tightly closed.
5. Final Disposal:
-
Chemical waste must be disposed of through an approved hazardous waste management service.
-
Never dispose of 2(1H)-Pyridinone, 3,6-dimethyl- down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures on arranging for waste pickup and disposal.
Disclaimer: The information provided here is based on data for structurally similar compounds and should be used as a guide. It is essential to consult with a qualified safety professional and to strictly adhere to all applicable federal, state, and local regulations regarding chemical waste disposal. Your institution's EHS department is the primary resource for ensuring compliance and safety.
References
Essential Safety and Operational Guide for 2(1H)-Pyridinone, 3,6-dimethyl-
Disclaimer: A specific Safety Data Sheet (SDS) for 2(1H)-Pyridinone, 3,6-dimethyl- was not located. The following guidance is synthesized from safety data for structurally related pyridinone compounds. Researchers must exercise caution and handle this chemical as potentially hazardous, supplementing this guide with a comprehensive risk assessment for their specific laboratory conditions.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2(1H)-Pyridinone, 3,6-dimethyl-. The information is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous compounds, the following PPE is mandatory when handling 2(1H)-Pyridinone, 3,6-dimethyl-.[1][2][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2] A face shield should be used if there is a risk of splashing.[3] |
| Hand Protection | Chemically resistant, impervious gloves. Inspect gloves for integrity before each use.[1] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or where significant exposure is possible, a chemical-resistant apron or suit is recommended. |
| Respiratory | For small-scale laboratory use, handling in a certified chemical fume hood with adequate ventilation is sufficient.[1][2] For larger quantities or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Ventilation: All handling of 2(1H)-Pyridinone, 3,6-dimethyl- must be conducted in a properly functioning chemical fume hood.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Pre-Use Inspection: Visually inspect the container for any damage or leaks before moving it to the work area.
Handling the Chemical
-
Personal Protective Equipment: Don all required PPE as specified in the table above before entering the handling area.
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[4]
-
Dispensing: If the compound is a solid, use a spatula or other appropriate tool for transfer. Minimize the creation of dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the work area.[3][4]
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Small Spills: For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Disposal Plan
Waste generated from the handling of 2(1H)-Pyridinone, 3,6-dimethyl- is considered hazardous and must be disposed of accordingly.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 2(1H)-Pyridinone, 3,6-dimethyl-, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 2(1H)-Pyridinone, 3,6-dimethyl- must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held 2(1H)-Pyridinone, 3,6-dimethyl- must be treated as hazardous waste. Do not rinse into the drain.
Labeling and Storage
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2(1H)-Pyridinone, 3,6-dimethyl-".
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Workflow and Logic Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of 2(1H)-Pyridinone, 3,6-dimethyl-.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
